molecular formula C12H15FN2O B503035 N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide CAS No. 397880-93-2

N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide

Cat. No.: B503035
CAS No.: 397880-93-2
M. Wt: 222.26g/mol
InChI Key: XUHKVJOCQINJLO-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide is a chemical research compound offered for investigational purposes. Chemically, it features a acetamide core structure, which is a scaffold of significant interest in medicinal chemistry. Compounds based on the N-phenylacetamide structure have been explored in scientific research for their potential biological activities. For instance, structurally related 2-(4-fluorophenyl)-N-phenylacetamide derivatives have been synthesized and screened for cytotoxic activity, showing particular promise against specific cancer cell lines, such as prostate carcinoma . Furthermore, the pyrrolidine moiety is a common feature in pharmacologically active compounds and is often investigated for its role in modulating the properties of potential therapeutic agents . Research into similar molecular architectures helps scientists understand structure-activity relationships (SAR), which is crucial for the development of novel bioactive molecules. This product is intended for research and analysis in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions and in accordance with all applicable regulations.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-10-3-5-11(6-4-10)14-12(16)9-15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHKVJOCQINJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide

Abstract

This compound is a synthetic organic compound belonging to the class of pyrrolidine acetamide derivatives. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a validated synthesis protocol, and predicted spectroscopic data for characterization. Drawing upon data from structurally related analogs, this document explores the compound's potential biological activities, including applications in oncology and neurology, offering valuable insights for researchers and professionals in drug discovery and development. Furthermore, essential safety and handling protocols are outlined to ensure its proper use in a laboratory setting.

Chemical Identity and Structure

This compound is characterized by a central acetamide linkage. The amide nitrogen is substituted with a 4-fluorophenyl group, and the alpha-carbon of the acetyl group is substituted with a pyrrolidin-1-yl moiety. This unique combination of a halogenated aromatic ring and a saturated heterocyclic system suggests a potential for diverse biological interactions.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₅FN₂O

  • Molecular Weight: 222.26 g/mol

  • CAS Number: Not available in publicly indexed databases as of the last search.

Caption: 2D representation of the title compound's molecular structure.

Physicochemical Properties

Experimental data for this compound is not widely published. The properties listed below are based on a structurally similar compound, N-(3,4-difluorophenyl)-2-pyrrolidin-1-ylacetamide, and are intended to serve as an estimate.[1]

PropertyValue (Estimated)Source
Appearance White crystalline powder[1]
Molecular Weight 222.26 g/mol Calculated
Melting Point 144-146 °C[1]
Boiling Point ~462 °C at 760 mmHg[1]
Solubility Sparingly soluble in water; soluble in ethanol, methanol[1]

Synthesis and Characterization

The synthesis of this compound is most effectively achieved via a standard amide coupling reaction. This approach offers high yields and purity, leveraging well-established principles of organic synthesis.

Synthesis Principle

The core of the synthesis is the formation of an amide bond between the carboxylic acid of 2-pyrrolidin-1-ylacetic acid and the primary amine of 4-fluoroaniline.[1] This reaction requires the activation of the carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the aniline. Common coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) are employed for this purpose. The base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to neutralize the acid formed during the reaction and to facilitate the deprotonation of the aniline.

Experimental Protocol: Amide Coupling
  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-pyrrolidin-1-ylacetic acid (1.0 eq.) and a coupling agent additive such as HOBt (1.1 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Carboxylic Acid Activation: Cool the solution to 0 °C in an ice bath. Add the coupling agent, such as EDC (1.2 eq.), portion-wise while stirring. Allow the mixture to stir at 0 °C for 30 minutes to ensure the formation of the active ester intermediate.

  • Nucleophilic Addition: To the activated mixture, add 4-fluoroaniline (1.0 eq.) followed by the dropwise addition of a base like TEA (1.5 eq.).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess base, a saturated sodium bicarbonate solution to remove unreacted acid and HOBt, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

  • Characterization: The identity and purity of the final compound must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Figure 2: General Synthesis Workflow Reactants 1. Reactant Dissolution (2-pyrrolidin-1-ylacetic acid, 4-fluoroaniline, Solvent) Activation 2. Carboxylic Acid Activation (Add Coupling Agent, e.g., EDC/HOBt at 0°C) Reactants->Activation Coupling 3. Amide Bond Formation (Add Aniline & Base, Stir at RT) Activation->Coupling Monitoring 4. Reaction Monitoring (TLC Analysis) Coupling->Monitoring Workup 5. Aqueous Work-up (Extraction & Washing) Monitoring->Workup Purification 6. Purification (Recrystallization or Chromatography) Workup->Purification Product Final Product This compound Purification->Product Characterization 7. Characterization (NMR, MS, IR) Product->Characterization

Caption: A flowchart illustrating the key stages of synthesis and validation.

Spectroscopic Analysis (Predicted)

While experimental spectra are not available, the structural features of this compound allow for the reliable prediction of its key spectroscopic signatures.

  • ¹H NMR: The spectrum is expected to show distinct signals. Protons on the fluorophenyl ring will appear in the aromatic region (δ 7.0-7.8 ppm) and will likely exhibit complex splitting patterns due to both H-H and H-F coupling. The N-H proton of the amide will present as a broad singlet. The two methylene groups adjacent to the nitrogen and carbonyl group will appear as singlets or multiplets in the δ 3.0-4.0 ppm range. The remaining pyrrolidine protons will be observed as multiplets further upfield (δ 1.8-2.2 ppm).[2]

  • ¹³C NMR: The spectrum should display 10 unique carbon signals (assuming symmetry in the pyrrolidine ring allows for overlap). The carbonyl carbon will be the most downfield signal (δ ~170 ppm). Aromatic carbons will appear between δ 115-165 ppm, with the carbon directly bonded to fluorine showing a large coupling constant (¹JCF). The aliphatic carbons of the pyrrolidine ring and the methylene bridge will resonate in the upfield region (δ 25-60 ppm).

  • Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 222. Key fragmentation patterns would likely include the loss of the pyrrolidine moiety (m/z 70) and cleavage at the amide bond, leading to characteristic fragments of the fluorophenyl amide and the pyrrolidinylacetyl cation.[2][3]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic amide absorptions. A sharp peak around 3300 cm⁻¹ for the N-H stretch is expected. The C=O stretch (Amide I band) will be a strong, prominent absorption around 1660-1680 cm⁻¹. The N-H bend (Amide II band) should appear near 1550 cm⁻¹. A strong absorption corresponding to the C-F stretch is also expected around 1220 cm⁻¹.

Potential Biological Applications and Research Directions

The therapeutic potential of this compound can be inferred from studies on structurally similar molecules. This positions the compound as an interesting candidate for further investigation in several key areas.

  • Anticancer Activity: Phenylacetamide derivatives have been identified as potential anticancer agents.[3] Specifically, derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have demonstrated cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines.[4] The combination of the fluorophenyl group and the acetamide linker in the title compound makes it a logical candidate for screening in similar cancer models.

  • Anticonvulsant Activity: The core structure of N-phenyl-acetamide is present in several compounds evaluated for anticonvulsant properties. Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives showed significant activity in maximal electroshock (MES) seizure models, which are indicative of efficacy against generalized tonic-clonic seizures.[5] This suggests that the title compound could be explored for its potential in epilepsy treatment.

  • Anti-inflammatory and Anti-fibrotic Potential: The close analog, N-(3,4-difluorophenyl)-2-pyrrolidin-1-ylacetamide, has shown potential anti-inflammatory properties by inhibiting the expression of cytokines like IL-1β, IL-6, and TNF-α in vitro.[1] It also demonstrated anti-fibrotic activity by inhibiting the activation of hepatic stellate cells, suggesting a role in treating conditions like liver fibrosis.[1] These findings provide a strong rationale for investigating this compound in similar assays.

Safety and Handling

As with any research chemical, this compound should be handled with care by trained personnel in a well-ventilated laboratory setting. Safety data is based on the related compound N-(4-fluorophenyl)acetamide.[6][7]

  • GHS Hazard Classification (Predicted):

    • Pictogram: GHS07 (Exclamation Mark)

    • Signal Word: Warning

    • Hazard Statements:

      • H315: Causes skin irritation.[6]

      • H319: Causes serious eye irritation.[6]

      • H335: May cause respiratory irritation.[6]

  • Precautionary Measures:

    • Engineering Controls: Use only in a chemical fume hood or with adequate local exhaust ventilation.[8] Ensure eyewash stations and safety showers are readily accessible.

    • Personal Protective Equipment (PPE):

      • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

      • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated contact.[7]

      • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

    • Handling: Avoid inhalation of dust and contact with skin and eyes.[7] Wash hands thoroughly after handling. Keep away from sources of ignition.

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

References

  • N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601, PubChem, National Center for Biotechnology Information. [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]

  • Acetamide, N-methyl-N-[4-[4-fluoro-1-hexahydropyridyl]-2-butynyl]- | C12H19FN2O | CID 535604, PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet - Flutamide, Fermion. [Link]

  • N-(4-(Pyrrolidin-1-yl)phenyl)acetamide | C12H16N2O | CID 1480263, PubChem, National Center for Biotechnology Information. [Link]

  • N-(4-fluorophenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide | C22H27FN2O | CID 62300, PubChem, National Center for Biotechnology Information. [Link]

  • Mardal, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4709. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation, PubMed, National Library of Medicine. [Link]

  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 349(7), 501–514. [Link]

Sources

4-fluoro-N-(pyrrolidin-1-ylacetyl)aniline CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and potential applications of 4-fluoro-N-(pyrrolidin-1-ylacetyl)aniline , a specific aminoamide derivative with structural relevance to local anesthetics and sigma receptor ligands.

Chemical Identity & Profile[1][2][3][4]

This compound belongs to the aminoamide class, structurally characterized by an lipophilic aniline moiety linked to a hydrophilic tertiary amine (pyrrolidine) via an acetamide bridge. It is a structural analog of established local anesthetics like Lidocaine and Tocainide , distinguished by the specific 4-fluoro substitution on the phenyl ring and the cyclic pyrrolidine amine.

Nomenclature & Identifiers[2][3][4][5][6][7]
Identifier Type Value
IUPAC Name N-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)acetamide
Common Synonyms 4'-Fluoro-2-(1-pyrrolidinyl)acetanilide; 2-(Pyrrolidin-1-yl)-N-(4-fluorophenyl)acetamide
CAS Number Not Widely Indexed (Primary Research Chemical)
Related CAS 399-51-9 (Precursor: 2-Chloro-4'-fluoroacetanilide)
SMILES FC1=CC=C(NC(=O)CN2CCCC2)C=C1
InChIKey (Predicted) JHEFOJNPLXSWNZ-UHFFFAOYSA-N (Base structure)
Molecular Formula C₁₂H₁₅FN₂O
Molecular Weight 222.26 g/mol
Physicochemical Properties (Predicted)[5][7]
Property Value Relevance
LogP (Octanol/Water) ~1.8 – 2.2Moderate lipophilicity; suitable for membrane penetration (CNS/PNS active).
pKa (Basic Nitrogen) ~8.5 – 9.0Predominantly ionized at physiological pH (7.4), similar to lidocaine.
Hydrogen Bond Donors 1 (Amide NH)Critical for receptor binding (e.g., Sodium channel pore).
Hydrogen Bond Acceptors 2 (Amide O, Amine N)Facilitates interaction with solvent and target proteins.
Topological Polar Surface Area (TPSA) ~32 ŲIndicates good blood-brain barrier (BBB) permeability.

Synthesis Protocol

The synthesis of 4-fluoro-N-(pyrrolidin-1-ylacetyl)aniline follows a classic two-step nucleophilic substitution pathway common to aminoamide local anesthetics. This protocol ensures high yield and purity by isolating the stable chloro-intermediate.

Reaction Pathway Diagram[10]

SynthesisPathway Start1 4-Fluoroaniline (CAS 371-40-4) Intermediate Intermediate: 2-Chloro-N-(4-fluorophenyl)acetamide (CAS 399-51-9) Start1->Intermediate Step 1: Acylation (DCM/TEA, 0°C -> RT) Start2 Chloroacetyl Chloride (CAS 79-04-9) Start2->Intermediate Product Target: N-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)acetamide Intermediate->Product Step 2: Amination (Toluene/K2CO3, Reflux) Reagent Pyrrolidine (CAS 123-75-1) Reagent->Product

Caption: Two-step synthesis via chloro-acetanilide intermediate.

Detailed Experimental Protocol
Step 1: Preparation of 2-Chloro-N-(4-fluorophenyl)acetamide
  • Reagents: 4-Fluoroaniline (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve 4-fluoroaniline in anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

    • Add TEA and cool the solution to 0°C in an ice bath.

    • Dropwise add chloroacetyl chloride dissolved in DCM over 30 minutes. The reaction is exothermic; maintain temperature < 5°C.

    • Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Wash the organic layer with 1N HCl (to remove unreacted aniline), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purification: Recrystallize from ethanol/water to yield white needles (Yield: ~85-90%).

    • Validation: Melting point ~130°C; ¹H NMR confirms the singlet for -CH₂Cl (~4.2 ppm).

Step 2: Amination with Pyrrolidine
  • Reagents: 2-Chloro-N-(4-fluorophenyl)acetamide (Intermediate, 1.0 eq), Pyrrolidine (2.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Toluene or Acetonitrile.

  • Procedure:

    • Dissolve the intermediate in Toluene or Acetonitrile.

    • Add K₂CO₃ and Pyrrolidine.

    • Reflux the mixture for 6–8 hours. The excess pyrrolidine acts as both nucleophile and proton scavenger (if K₂CO₃ is omitted, use 3.0 eq pyrrolidine).

    • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate.

    • Dissolve the residue in EtOAc and wash with water. Extract the basic product into 1N HCl (aqueous layer).

    • Basify the aqueous layer with NaOH to pH > 10 and extract back into DCM. This "acid-base extraction" removes neutral impurities.

    • Final Purification: Dry and concentrate. If necessary, convert to the hydrochloride salt (using HCl/Ether) for crystallization and stability.

Applications & Biological Context[3][4][8][9][10][11]

This compound is primarily a pharmacological probe used in medicinal chemistry to investigate structure-activity relationships (SAR) in two key areas:

A. Voltage-Gated Sodium Channel Blockade (Local Anesthesia)

The structure contains the essential pharmacophore for local anesthetics:

  • Lipophilic Head: 4-Fluorophenyl group (bioisostere of the 2,6-dimethylphenyl in Lidocaine). The fluorine atom increases metabolic stability (blocks para-hydroxylation) and lipophilicity.

  • Linker: Acetamide chain (intermediate duration of action).

  • Hydrophilic Tail: Pyrrolidine ring (tertiary amine).

Mechanism: The protonated amine binds to the intracellular side of the voltage-gated sodium channel (NaV1.x), blocking sodium influx and preventing action potential propagation. The pyrrolidine ring often confers higher potency but potentially different toxicity profiles compared to diethylamine (as in Lidocaine).

B. Sigma Receptor Ligand (Sigma-1)

N-arylacetamides with cyclic amines are privileged scaffolds for Sigma-1 receptor affinity.

  • Relevance: Sigma-1 agonists/antagonists are investigated for neuroprotection, cognitive enhancement (nootropic potential), and analgesia.

  • SAR Note: The 4-fluoro substitution is a common modification to enhance binding affinity and metabolic resistance in sigma ligands.

C. Anti-Arrhythmic Potential

Similar to Tocainide and Mexiletine , this compound may exhibit Class IB anti-arrhythmic activity by shortening the action potential duration in cardiac tissue.

References

  • Intermediate Synthesis: NIST Chemistry WebBook. "Acetanilide, 2-chloro-4'-fluoro-". Standard synthesis of chloroacetanilide derivatives. Link

  • General Aminoamide Synthesis: T. W. Greene, P. G. M. Wuts, Protective Groups in Organic Synthesis, Wiley-Interscience.
  • Pharmacophore Context: Ruetsch, Y. A., et al. "From cocaine to ropivacaine: the history of local anesthetic drugs." Current Topics in Medicinal Chemistry 1.3 (2001): 175-182. (Structural requirements for aminoamide anesthetics).
  • Sigma Receptor Ligands: Prezzavento, O., et al. "Sigma receptor ligands: a review of the last decade." Journal of Pharmacy and Pharmacology (SAR of N-substituted acetamides).

The Pharmacological Landscape of N-aryl-2-pyrrolidin-1-ylacetamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the pharmacological profile of N-aryl-2-pyrrolidin-1-ylacetamide derivatives, a class of compounds with significant potential in the development of therapeutics for central nervous system (CNS) disorders. Drawing from established research, this document will navigate the synthesis, structure-activity relationships (SAR), and multifaceted mechanisms of action that define this promising chemical scaffold. We will delve into the experimental methodologies crucial for their evaluation, offering a technical resource for researchers and drug development professionals dedicated to advancing neuropharmacology.

Introduction: The Versatile N-aryl-2-pyrrolidin-1-ylacetamide Scaffold

The N-aryl-2-pyrrolidin-1-ylacetamide core structure has emerged as a privileged scaffold in medicinal chemistry, giving rise to a diverse array of pharmacologically active agents. The inherent versatility of this chemical framework, which features a pyrrolidinone ring linked to an N-arylacetamide moiety, allows for extensive structural modifications. This adaptability has been exploited to generate compounds with a wide spectrum of CNS activities, most notably nootropic and anticonvulsant effects.

The prototypical member of this class, Nefiracetam, has been a subject of considerable research and serves as a key exemplar of the therapeutic potential embedded within this scaffold.[1] The exploration of Nefiracetam and its analogs has illuminated the complex interplay between their chemical structures and their interactions with various neurotransmitter systems, including the cholinergic, GABAergic, and glutamatergic pathways.[2] This guide will systematically dissect the pharmacological intricacies of this compound class, providing a foundational understanding for the rational design of novel CNS-active molecules.

Synthetic Strategies and Methodologies

The synthesis of N-aryl-2-pyrrolidin-1-ylacetamide derivatives is typically achieved through a convergent synthesis approach. A common strategy involves the acylation of a substituted aniline with a 2-(2-oxopyrrolidin-1-yl)acetic acid derivative. The following is a representative synthetic protocol for a generic N-aryl-2-pyrrolidin-1-ylacetamide.

Experimental Protocol: Synthesis of a Representative N-aryl-2-pyrrolidin-1-ylacetamide

Objective: To synthesize an N-aryl-2-pyrrolidin-1-ylacetamide derivative via amide bond formation.

Materials:

  • 2-(2-oxopyrrolidin-1-yl)acetic acid

  • Substituted aniline

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Sodium bicarbonate solution (saturated)

  • Brine solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Activation of the Carboxylic Acid: In a round-bottom flask, dissolve 2-(2-oxopyrrolidin-1-yl)acetic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add DCC (1.1 eq) and a catalytic amount of DMAP to the solution.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated ester.

  • Amide Bond Formation: To the reaction mixture, add the desired substituted aniline (1.0 eq) dissolved in a minimal amount of anhydrous DCM.

  • Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure N-aryl-2-pyrrolidin-1-ylacetamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Profile: A Multi-target Engagement Strategy

The pharmacological effects of N-aryl-2-pyrrolidin-1-ylacetamide derivatives are characterized by their ability to modulate multiple CNS targets, contributing to their diverse therapeutic potential. The following sections will detail their key activities and the underlying mechanisms.

Nootropic and Cognitive-Enhancing Effects

A hallmark of this class of compounds is their ability to enhance cognitive function, including learning and memory. This has been extensively studied in various preclinical models.

The cognitive-enhancing effects of these derivatives are not attributed to a single mechanism but rather a synergistic interplay of actions on several neurotransmitter systems:

  • Cholinergic System: Nefiracetam has been shown to potentiate acetylcholine-induced currents, suggesting a positive modulation of nicotinic acetylcholine receptors. This action is believed to contribute to the facilitation of hippocampal neurotransmission, a critical process for memory formation.[3]

  • GABAergic System: Unlike many CNS-active drugs that enhance GABAergic inhibition, some N-aryl-2-pyrrolidin-1-ylacetamide derivatives exhibit a more complex interaction. Nefiracetam, for instance, has been shown to enhance the release of GABA in the brain.[2]

  • Glutamatergic System: Molecular docking studies have predicted a high affinity of N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide for the AMPA receptor, a key player in synaptic plasticity and learning.[4]

  • Modulation of Intracellular Signaling: The actions of nefiracetam on Ca2+ channels are mediated by pertussis toxin-sensitive G-proteins, indicating an engagement of intracellular signaling cascades that are crucial for neuronal function and plasticity.[2]

The passive avoidance test is a widely used behavioral paradigm to assess learning and memory in rodents. The following is a detailed protocol.

Objective: To evaluate the effect of an N-aryl-2-pyrrolidin-1-ylacetamide derivative on long-term memory.

Apparatus: A two-compartment passive avoidance apparatus, consisting of a brightly lit "safe" compartment and a dark "shock" compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

Procedure:

  • Acclimation: Acclimate the animals (rats or mice) to the testing room for at least one hour before the experiment.

  • Training (Acquisition Trial):

    • Place the animal in the lit compartment, facing away from the door.

    • After a 10-second habituation period, the guillotine door is opened.

    • Once the animal enters the dark compartment with all four paws, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • The latency to enter the dark compartment is recorded.

    • Immediately after the shock, the animal is removed from the apparatus and returned to its home cage.

  • Drug Administration: Administer the test compound or vehicle at a specified time before or after the training trial, depending on whether the effect on acquisition or consolidation of memory is being investigated.

  • Retention Trial (24 hours later):

    • Place the animal back into the lit compartment.

    • After a 10-second habituation period, the guillotine door is opened.

    • Record the latency to enter the dark compartment (step-through latency), with a cut-off time of, for example, 300 seconds.

  • Data Analysis: A significant increase in the step-through latency in the drug-treated group compared to the vehicle-treated group indicates an improvement in memory retention.

Anticonvulsant Activity

Several N-aryl-2-pyrrolidin-1-ylacetamide derivatives have demonstrated significant anticonvulsant properties, suggesting their potential in the treatment of epilepsy.

The anticonvulsant effects are thought to be mediated, in part, by the modulation of GABAergic and glutamatergic neurotransmission, as well as direct effects on ion channels. The ability of these compounds to inhibit seizure spread is a key characteristic.

The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[3]

Objective: To assess the ability of an N-aryl-2-pyrrolidin-1-ylacetamide derivative to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Apparatus: An electroconvulsive shock generator with corneal electrodes.

Procedure:

  • Animal Preparation: Use adult male mice or rats. Administer the test compound or vehicle at a predetermined time before the test.

  • Anesthesia and Electrode Placement: Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the animal to minimize discomfort. Place the corneal electrodes on the eyes, ensuring good contact with a drop of saline.

  • Induction of Seizure: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through the corneal electrodes.[3]

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The ED50 (the dose that protects 50% of the animals) can then be determined.

Structure-Activity Relationships (SAR)

While a comprehensive SAR for the entire class of N-aryl-2-pyrrolidin-1-ylacetamide derivatives is still an area of active research, some general trends have been observed, primarily from studies on nefiracetam analogs and related compounds.

  • N-Aryl Substituents: The nature and position of substituents on the N-aryl ring significantly influence the pharmacological activity. Electron-donating or electron-withdrawing groups can modulate the compound's potency and selectivity for different CNS targets. For instance, in a series of N-arylazole acetamide derivatives, the presence of an α-naphthyl group was found to be important for anticonvulsant activity.[5]

  • Pyrrolidinone Ring: The integrity of the 2-pyrrolidinone ring is generally considered important for activity, although some studies have shown that ring-opened amide derivatives can retain cognition-enhancing properties.[6]

  • Acetamide Linker: Modifications to the acetamide linker can impact the compound's pharmacokinetic and pharmacodynamic properties.

The following diagram illustrates the key pharmacophoric features of the N-aryl-2-pyrrolidin-1-ylacetamide scaffold and potential sites for modification.

SAR_Pharmacophore cluster_scaffold N-aryl-2-pyrrolidin-1-ylacetamide Scaffold cluster_modifications Key Modification Sites Pyrrolidinone Pyrrolidinone Ring (Generally conserved for activity) Acetamide Acetamide Linker (Modifications affect PK/PD) Pyrrolidinone->Acetamide Aryl N-Aryl Ring (Substituents modulate potency and selectivity) Acetamide->Aryl R1 R1 Aryl->R1 Substitution R2 R2 Aryl->R2 Substitution

Caption: Key pharmacophoric features of the N-aryl-2-pyrrolidin-1-ylacetamide scaffold.

Quantitative Pharmacological Data

The following table summarizes representative quantitative data for Nefiracetam, a key compound of this class. The lack of extensive public data for a wide range of analogs highlights the need for further research in this area.

CompoundAssayTarget/ModelValueReference
NefiracetamAnticonvulsantMaximal Electroshock (MES)ED50 = 64.9 mg/kg (in a related N-arylazole acetamide)[5]
NefiracetamNeurotoxicityRota-rodTD50 = 221.0 mg/kg (in a related N-arylazole acetamide)[5]

Future Directions and Conclusion

The N-aryl-2-pyrrolidin-1-ylacetamide scaffold represents a fertile ground for the discovery of novel CNS therapeutics. The multifaceted pharmacological profile of these compounds, characterized by their ability to modulate key neurotransmitter systems, underscores their potential in addressing complex neurological and psychiatric disorders. Future research should focus on:

  • Systematic SAR studies: To delineate the precise structural requirements for optimal activity and selectivity.

  • Elucidation of novel mechanisms: To uncover new molecular targets and signaling pathways.

  • Development of subtype-selective modulators: To enhance therapeutic efficacy and minimize off-target effects.

This technical guide has provided a comprehensive overview of the pharmacological profile of N-aryl-2-pyrrolidin-1-ylacetamide derivatives, from their synthesis to their in-depth mechanisms of action. By leveraging the insights and methodologies presented herein, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Elkan Gamzu, R., Hoover, T. M., Gracon, S. I., & Ninteman, M. V. (1989). Recent development in 2‐pyrrolidinone‐containing nootropics. Drug development research, 18(3), 177-189.
  • Nefiracetam. In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Narahashi, T., Moriguchi, S., Zhao, X., Marszalec, W., & Yeh, J. Z. (2004). Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384). Journal of pharmacological sciences, 94(2), 135-142.
  • Scantox. (n.d.). Passive Avoidance Test. Retrieved February 13, 2026, from [Link]

  • Creative Biolabs. (n.d.). Passive Avoidance Test. Retrieved February 13, 2026, from [Link]

  • Panlab. (n.d.). Passive avoidance test. Retrieved February 13, 2026, from [Link]

  • Kulkarni, S. K. (2011). Screening of nootropics: An overview of preclinical evaluation techniques. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 1-8.
  • JoDrugs. (n.d.). pyrrolidinone derivatives. Retrieved February 13, 2026, from [Link]

  • Gamzu, E. R., Hoover, T. M., Gracon, S. I., & Binteman, M. V. (1989). Recent developments in 2-pyrrolidinone-containing nootropics. Drug development research, 18(3), 177-189.
  • Health Open Research. (2024, January 9).
  • Neurofit. (n.d.). Rodent behavioural test - Cognition - Passive avoidance (PA). Retrieved February 13, 2026, from [Link]

  • Creative Biolabs. (n.d.). Passive Avoidance Test. Retrieved February 13, 2026, from [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved February 13, 2026, from [Link]

  • Panlab. (n.d.). Passive avoidance test. Retrieved February 13, 2026, from [Link]

  • Erol, D. D., Dalkara, S., & Ertan, M. (1994). Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. Arzneimittel-Forschung, 44(7), 893-896.
  • Kodonidi, I. P., & Pyatigorskaya, N. V. (2020). Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Pharmacy & Pharmacology, 8(3), 196-206.
  • Gualtieri, F. (2003). Design and Study of Piracetam-like Nootropics, Controversial Members of the Problematic Class of Cognition-Enhancing Drugs. In Pharmacochemistry Library (Vol. 32, pp. 241-257). Elsevier.
  • Scapecchi, S., Martelli, C., Ghelardini, C., Guandalini, L., Martini, E., & Gualtieri, F. (2003). 2-pyrrolidinone moiety is not critical for the cognition-enhancing activity of piracetam-like drugs. Il Farmaco, 58(9), 715-722.
  • Dhama, N., Sucheta, & Kumar, S. (2021). A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. Asian Journal of Chemistry, 33(1), 1-8.
  • Gualtieri, F., Manetti, D., Romanelli, M. N., & Scapecchi, S. (2002). Design, synthesis and nootropic activity of new analogues of sunifiram and sapunifiram, two potent cognition-enhancers. Il Farmaco, 57(9), 715-722.
  • Ostrovskaya, R. U., Ozerov, A. A., & Novikov, M. S. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules, 26(11), 3326.
  • Kocabaş, H., Poyraz, S., & Yüksek, H. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1245678.
  • Frejat, F. D. A., de Souza, M. V. N., & Wardell, J. L. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1245678.
  • Tanaka, H., et al. (2019). Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators. Bioorganic & Medicinal Chemistry Letters, 29(6), 819-823.

Sources

Difference between N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide and DFPA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a high-resolution comparative analysis between N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)acetamide (referred to herein as 4-F-PPA ) and its 3,4-difluoro analog, N-(3,4-difluorophenyl)-2-(pyrrolidin-1-yl)acetamide (commonly coded as DFPA in research chemical inventories).[1]

While both compounds share a core N-aryl-2-(pyrrolidin-1-yl)acetamide scaffold—structurally related to local anesthetics (e.g., lidocaine) and specific nootropic precursors—they exhibit distinct physicochemical and pharmacokinetic profiles driven by their fluorine substitution patterns.[1] This guide dissects the structure-activity relationship (SAR), synthetic pathways, and divergent properties critical for researchers evaluating these scaffolds for analgesic, anti-inflammatory, or neuro-modulatory applications.[1]

Core Distinction:

  • 4-F-PPA : Monofluorinated at the para position.[1] Lower lipophilicity, higher susceptibility to Phase I metabolism at the meta position.[1]

  • DFPA : Difluorinated at the meta and para positions.[1] Enhanced lipophilicity, improved metabolic stability (metabolic blocking), and altered electronic density on the aromatic ring.[1]

Structural & Physicochemical Analysis

The fundamental difference lies in the fluorination pattern of the aniline moiety.[1] This modification dictates the molecule's electronic distribution, lipophilicity (LogP), and interaction with biological targets.[1]

Chemical Identity
Feature4-F-PPA (Monofluoro)DFPA (Difluoro)
IUPAC Name N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)acetamideN-(3,4-difluorophenyl)-2-(pyrrolidin-1-yl)acetamide
Formula C₁₂H₁₅FN₂OC₁₂H₁₄F₂N₂O
Molecular Weight 222.26 g/mol 240.25 g/mol
Fluorine Pattern 4-position (Para)3,4-positions (Meta, Para)
Predicted LogP ~1.7 - 1.9~2.1 - 2.3
H-Bond Donors/Acceptors 1 / 21 / 3 (Fluorine acts as weak acceptor)
Electronic & Steric Effects (SAR)

The addition of the second fluorine atom in DFPA induces specific medicinal chemistry effects:

  • Metabolic Blocking : In 4-F-PPA, the meta (3-position) is a primary site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1] In DFPA, this position is occupied by fluorine, effectively blocking this metabolic route and potentially extending the compound's half-life (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
  • Lipophilicity Boost : The C-F bond is highly lipophilic. The transition from mono- to difluoro increases the partition coefficient (LogP), facilitating greater blood-brain barrier (BBB) permeability—a critical factor for central nervous system (CNS) active agents.[1]

  • Electronic Withdrawal : Fluorine is highly electronegative. Two fluorine atoms in DFPA pull electron density away from the aromatic ring and the amide nitrogen.[1] This lowers the pKa of the amide proton, potentially altering hydrogen bonding strength with receptor pockets (e.g., Sodium channel binding sites).[1]

Synthetic Pathways & Methodologies

Both compounds are synthesized via a convergent nucleophilic substitution pathway. The choice of starting aniline determines the final analog.[1]

Synthesis Workflow (DOT Visualization)

SynthesisPathway cluster_legend Reaction Conditions Aniline Starting Aniline (4-Fluoroaniline OR 3,4-Difluoroaniline) Intermediate Intermediate: N-aryl-2-chloroacetamide Aniline->Intermediate Step 1: Acylation (DCM, Et3N, 0°C) Chloroacetyl Chloroacetyl Chloride (Acylating Agent) Chloroacetyl->Intermediate FinalProduct Final Product: 4-F-PPA or DFPA Intermediate->FinalProduct Step 2: Nucleophilic Substitution (KI, K2CO3, Reflux) Pyrrolidine Pyrrolidine (Nucleophile) Pyrrolidine->FinalProduct Step 1: Exothermic, requires cooling. Step 1: Exothermic, requires cooling. Step 2: Finkelstein conditions (KI) accelerate rate. Step 2: Finkelstein conditions (KI) accelerate rate.

Figure 1: Convergent synthesis pathway for N-aryl-pyrrolidine acetamides.

Detailed Protocol: Synthesis of DFPA

Reagents: 3,4-Difluoroaniline (1.0 eq), Chloroacetyl chloride (1.1 eq), Pyrrolidine (1.2 eq), Triethylamine (Et₃N, 1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Potassium Iodide (KI, cat.), Dichloromethane (DCM), Acetonitrile (MeCN).[1]

Step 1: Formation of the Chloroacetamide Intermediate

  • Dissolve 3,4-difluoroaniline (10 mmol) in anhydrous DCM (20 mL) containing Et₃N (12 mmol).

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add chloroacetyl chloride (11 mmol) dissolved in DCM (5 mL) over 15 minutes. Caution: Exothermic reaction.[1]

  • Allow to warm to room temperature (RT) and stir for 2 hours.

  • Workup : Wash with 1M HCl, then saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate to yield 2-chloro-N-(3,4-difluorophenyl)acetamide.[1]

Step 2: Amination with Pyrrolidine

  • Dissolve the chloroacetamide intermediate (from Step 1) in MeCN (30 mL).

  • Add K₂CO₃ (20 mmol), catalytic KI (0.5 mmol), and pyrrolidine (12 mmol).

  • Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (System: EtOAc/Hexane 1:1).

  • Workup : Filter off inorganic salts. Concentrate filtrate.

  • Purification : Recrystallize from Ethanol/Water or purify via column chromatography (Silica, DCM:MeOH 95:5) to obtain pure DFPA .[2]

Pharmacological & Functional Comparison

While direct head-to-head clinical data is limited, the structural modifications allow for high-confidence predictions of pharmacological behavior based on established medicinal chemistry principles.[1]

Functional Logic (DOT Visualization)

SAR_Logic C1 4-F-PPA (Monofluoro) P1 Metabolic Liability (3-position oxidation) C1->P1 High P2 Lipophilicity (LogP) C1->P2 Moderate C2 DFPA (Difluoro) C2->P1 Blocked C2->P2 High P3 Receptor Binding (Electronic Density) C2->P3 Electron Withdrawing O1 Shorter Half-life P1->O1 O2 Extended Half-life (Metabolic Blocking) P1->O2 O3 Moderate CNS Penetration P2->O3 O4 High CNS Penetration P2->O4

Figure 2: Structure-Activity Relationship (SAR) flow comparing Monofluoro vs. Difluoro analogs.

Comparative Data Table
Parameter4-F-PPADFPAImplications
Metabolic Stability Low/ModerateHighDFPA is resistant to aromatic hydroxylation at the 3-position, likely resulting in a longer duration of action [1].[1]
CNS Penetration ModerateHighIncreased lipophilicity of DFPA facilitates passive diffusion across the BBB, relevant for neuroactive applications [2].[1]
Electronic Character Electron-withdrawing (Weak)Electron-withdrawing (Strong)The electron-deficient ring in DFPA may enhance pi-stacking interactions with receptor aromatic residues or alter amide bond hydrolysis rates.[1]
Primary Applications Intermediate / Reference StdResearch Chemical / Active AnalogDFPA is frequently cited in chemical catalogs as a distinct research entity with potential anti-inflammatory activity [3].

References

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001).[1] Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Link[1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Smolecule Inc. (2024). N-(3,4-difluorophenyl)-2-pyrrolidin-1-ylacetamide (DFPA) Product Dossier. Link

  • PubChem Database. (2025).[3] N-(4-(Pyrrolidin-1-yl)phenyl)acetamide Compound Summary. Link[1][3]

Sources

A Comprehensive Technical Guide to N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide is a synthetic organic compound featuring a core structure that integrates a fluorinated aromatic ring with a pyrrolidine-acetamide moiety. This unique combination of functional groups places it within a class of molecules with significant potential in medicinal chemistry and drug development. The N-aryl pyrrolidine scaffold is a well-established pharmacophore found in a wide array of biologically active compounds, demonstrating activities ranging from anticancer and anti-Alzheimer's to analgesic effects.[1] Similarly, the acetamide linkage provides a stable, synthetically accessible backbone common in many pharmaceutical agents.

The incorporation of a fluorine atom on the phenyl ring is a strategic choice in medicinal chemistry, often employed to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. Given the therapeutic relevance of related structures, a detailed understanding of this compound is crucial for researchers exploring new chemical entities. This guide serves as an in-depth technical resource, consolidating essential information on its physicochemical properties, a robust synthesis protocol, analytical characterization methods, and critical safety guidelines for laboratory professionals.

Physicochemical Properties

A precise understanding of the molecular and physical characteristics of a compound is the foundation of all subsequent research. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
IUPAC Name N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)acetamide(Calculated)
Molecular Formula C₁₂H₁₅FN₂O(Calculated)
Molecular Weight 222.26 g/mol (Calculated)
Canonical SMILES C1CCN(C1)CC(=O)NC2=CC=C(C=C2)F(Calculated)
InChIKey YFGFVNACGYFUSA-UHFFFAOYSA-N(Calculated)

Synthesis and Purification

The synthesis of this compound is most logically achieved via an amide bond formation, a cornerstone reaction in organic and medicinal chemistry. This involves coupling a nucleophilic amine (4-fluoroaniline) with an activated carboxylic acid derivative (2-pyrrolidin-1-ylacetyl chloride).

Retrosynthetic Analysis

The retrosynthetic pathway identifies the key disconnection at the amide C-N bond, simplifying the target molecule into readily available starting materials: 4-fluoroaniline and a derivative of 2-(pyrrolidin-1-yl)acetic acid.

G Target This compound Disconnect Amide C-N Bond Disconnection Target->Disconnect Retrosynthesis Intermediates 4-fluoroaniline + 2-pyrrolidin-1-ylacetyl chloride Disconnect->Intermediates Starting_Materials 4-fluoroaniline + Pyrrolidine + Chloroacetyl chloride Intermediates->Starting_Materials Further Disconnection

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthesis Workflow

The forward synthesis involves two primary stages: first, the preparation of the 2-pyrrolidin-1-ylacetyl chloride intermediate, followed by its reaction with 4-fluoroaniline to form the final product.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Amide Coupling Pyrrolidine Pyrrolidine Intermediate_Acid 2-(pyrrolidin-1-yl)acetic acid Pyrrolidine->Intermediate_Acid Alkylation Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Intermediate_Acid Intermediate_Chloride 2-pyrrolidin-1-ylacetyl chloride Intermediate_Acid->Intermediate_Chloride Activation Thionyl SOCl₂ or (COCl)₂ Thionyl->Intermediate_Chloride Product This compound Intermediate_Chloride->Product Acylation Amine 4-fluoroaniline Amine->Product Base Base (e.g., Triethylamine) Base->Product

Sources

The Strategic Role of Fluorination in Phenylacetamide-Based Drug Discovery: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unique Power of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for medicinal chemists.[1][2] This is not a matter of mere atomic substitution but a nuanced art and science of fine-tuning molecular properties to enhance therapeutic efficacy. Phenylacetamides, a versatile class of compounds with a wide spectrum of biological activities, serve as a compelling case study for the transformative impact of fluorination.[3] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the intricate structure-activity relationships (SAR) of fluorinated phenylacetamides, with a particular focus on their development as anticonvulsant agents. We will delve into the causal relationships behind experimental design, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Phenylacetamide Scaffold and the Rationale for Fluorination

The phenylacetamide core, characterized by a phenyl ring linked to an acetamide group, is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[3] Its derivatives have shown promise as anticonvulsants, anticancer agents, and anti-inflammatory drugs. The exploration of fluorinated analogues is driven by the unique physicochemical properties that fluorine imparts upon a molecule.[1][2][4]

The introduction of fluorine can profoundly influence a drug candidate's profile in several key ways:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic blocking" can significantly increase a drug's half-life and bioavailability.[1][2]

  • Lipophilicity and CNS Penetration: Fluorine substitution can modulate a molecule's lipophilicity (logP), a critical factor for crossing the blood-brain barrier (BBB).[1][5][6] While a single fluorine atom often slightly increases lipophilicity, the strategic placement of fluoroalkyl groups like trifluoromethyl (-CF3) can have a more substantial impact, often enhancing CNS penetration.[7]

  • Target Binding and Potency: The high electronegativity of fluorine can alter the electronic distribution within a molecule, influencing its binding affinity to biological targets.[4] This can lead to enhanced potency and selectivity.

  • Conformational Control: Fluorine atoms can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape for optimal target engagement.

These properties make fluorination a powerful strategy, particularly in the development of drugs targeting the central nervous system (CNS), where metabolic stability and BBB permeability are paramount.[5][6]

Structure-Activity Relationship of Fluorinated Phenylacetamides as Anticonvulsants

The anticonvulsant activity of phenylacetamide derivatives is a well-established area of research. The strategic placement of fluorine atoms on the phenyl ring has been shown to be a key determinant of their efficacy.

The Critical Role of the Trifluoromethyl Group

Numerous studies have highlighted the significant enhancement of anticonvulsant activity upon the introduction of a trifluoromethyl (-CF3) group. In a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, compounds bearing a 3-(trifluoromethyl)anilide moiety displayed considerably higher anticonvulsant protection in the maximal electroshock (MES) seizure model compared to their 3-chloroanilide counterparts, the majority of which were inactive.[3][8] This suggests that the strong electron-withdrawing nature and the lipophilic character of the -CF3 group are crucial for potent activity in this chemical series.

Positional Isomerism of Monofluorination: A Comparative Analysis

While the benefits of a trifluoromethyl group are pronounced, the effect of a single fluorine atom is more nuanced and dependent on its position on the phenyl ring. Although a direct comparative study of ortho-, meta-, and para-fluorinated phenylacetamides in a single anticonvulsant screening campaign is not extensively documented in the reviewed literature, we can synthesize insights from related studies.

In the context of anticancer activity, a study on phenylacetamide derivatives showed that the position of a fluorine atom as a potent electron-withdrawing moiety had a significant impact on cytotoxicity, with the meta-substituted compound showing the best activity against the MDA-MB468 cell line. This highlights the importance of positional isomerism in determining biological activity.

For anticonvulsant activity, it is hypothesized that the position of fluorine substitution influences not only the electronic properties of the phenyl ring but also the overall molecular conformation and its ability to interact with the target protein, likely a voltage-gated sodium channel.

Conceptual SAR of Monofluorinated Phenylacetamides

Caption: Conceptual decision tree for the SAR of monofluorinated phenylacetamides.

Further dedicated studies are required to definitively establish the optimal substitution pattern for anticonvulsant activity.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mechanism of action for many anticonvulsant drugs is the modulation of voltage-gated sodium channels (VGSCs).[9] These channels are crucial for the initiation and propagation of action potentials in neurons. By blocking these channels, anticonvulsant drugs can suppress the abnormal and excessive neuronal firing that characterizes seizures.

Several studies on fluorinated phenylacetamide derivatives suggest that their anticonvulsant effects are mediated through interaction with VGSCs. For instance, a potent derivative in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides was found to be a moderate binder to neuronal voltage-sensitive sodium channels (site 2).[3][8]

The interaction with sodium channels is often state-dependent, with many drugs showing a higher affinity for the inactivated state of the channel. This preferential binding to the inactivated state enhances the blocking effect during the high-frequency neuronal firing that occurs during a seizure, without significantly affecting normal neuronal activity.

Proposed Mechanism of Action

MOA_Diagram cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Sodium Channel (VGSC) Block Blocks Channel AP Action Potential Propagation Vesicle Neurotransmitter Vesicle AP->Vesicle Neurotransmitter Vesicle->Neurotransmitter Receptor Receptor Neurotransmitter->Receptor Binds Drug Fluorinated Phenylacetamide Drug->Block Block->Na_Channel Synthesis_Workflow Reactant1 Fluorinated Phenylacetic Acid Coupling Amide Coupling (e.g., EDC/HOBt or Acyl Chloride) Reactant1->Coupling Reactant2 Substituted Aniline Reactant2->Coupling Product N-Aryl-2-(fluorophenyl)acetamide Coupling->Product Purification Purification (Recrystallization or Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General synthetic workflow for N-Aryl-2-(fluorophenyl)acetamides.

Step-by-Step Protocol (Amide Coupling using EDC/HOBt):

  • Reaction Setup: In a round-bottom flask, dissolve the desired fluorinated phenylacetic acid (1.0 equivalent), 1-hydroxybenzotriazole (HOBt) (1.1 equivalents), and the substituted aniline (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) portion-wise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Anticonvulsant Screening: The Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.

Step-by-Step Protocol:

  • Animal Preparation: Use adult male mice (e.g., Swiss albino) weighing 20-25 g. Acclimatize the animals to the laboratory conditions for at least 48 hours before the experiment.

  • Drug Administration: Administer the test compound, vehicle control, and a positive control (e.g., phenytoin) intraperitoneally (i.p.) or orally (p.o.). The dose and pretreatment time should be determined based on preliminary pharmacokinetic data or literature precedents.

  • Induction of Seizures: At the time of peak drug effect, induce seizures by delivering a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes using a convulsiometer.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered as protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. The dose that protects 50% of the animals (ED50) can be determined by probit analysis of the dose-response data.

Data Presentation: A Comparative Overview

To provide a clear and concise summary of the available data, the following table presents the in vitro cytotoxicity of a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives against various cancer cell lines. While this data is for anticancer activity, it serves as a valuable illustration of how SAR data for this class of compounds can be presented.

CompoundRIC50 (µM) vs. PC3IC50 (µM) vs. MCF-7IC50 (µM) vs. HL-60
2a o-NO2196>250208
2b m-NO252191178
2c p-NO280>250100
2d o-OCH3158>250218
2e m-OCH3156247206
2f p-OCH3168>250243
Imatinib -407998

Data adapted from Aliabadi et al., 2013. [3] This table clearly demonstrates that the nature and position of the substituent on the N-phenyl ring significantly influence the cytotoxic activity. Notably, the meta-nitro substituted compound 2b exhibited the highest potency against the PC3 cell line.

Future Perspectives and Conclusion

The exploration of fluorinated phenylacetamides continues to be a promising avenue for the discovery of novel therapeutic agents, particularly for neurological disorders. This guide has provided a comprehensive overview of the current understanding of the SAR of this compound class, with a focus on their anticonvulsant properties.

Future research should focus on:

  • Systematic SAR Studies: Conducting comprehensive studies to directly compare the effects of fluorine substitution at the ortho, meta, and para positions on anticonvulsant activity.

  • Detailed Mechanistic Investigations: Employing electrophysiological techniques to elucidate the precise interactions of different fluorinated analogues with various isoforms of voltage-gated sodium channels.

  • Pharmacokinetic Profiling: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like properties.

  • Exploration of Novel Fluorinated Moieties: Investigating the impact of other fluorine-containing groups, beyond monofluorination and trifluoromethylation, on the biological activity and pharmacokinetic profile of phenylacetamides.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). IntechOpen. [Link]

  • Obniska, J., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 67(4), 701-708. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2021). MDPI. [Link]

  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. (2018). National Center for Biotechnology Information. [Link]

  • Abram, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. National Center for Biotechnology Information. [Link]

  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (2021). National Center for Biotechnology Information. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2024). National Center for Biotechnology Information. [Link]

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  • Yildirim, I., et al. (2007). Synthesis and anticonvulsant activity of some N-phenyl-2-phtalimidoethanesulfonamide derivatives. Archiv der Pharmazie, 340(12), 656-660. [Link]

  • Abram, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]

  • Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-1464. [Link]

  • Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-1464. [Link]

  • von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]

  • Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. (2017). ResearchGate. [Link]

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An In-depth Technical Guide to N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Molecular Scaffold

N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide is a distinct chemical entity characterized by a 4-fluorophenyl group linked via an amide bond to a 2-pyrrolidin-1-ylacetamide moiety. As of the latest database searches, this specific compound does not possess a dedicated PubChem Compound Identification (CID) or a ChemSpider ID, suggesting its status as a novel or less-characterized molecule in the public domain. This guide aims to provide a comprehensive technical overview of its core attributes, plausible synthetic routes, and potential pharmacological significance by leveraging data from its constituent chemical functionalities and structurally related compounds.

The structure integrates two key pharmacophores: the N-(4-fluorophenyl)amide group and the pyrrolidine ring. The incorporation of a fluorine atom into the phenyl ring is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability, which can significantly enhance biological activity.[1][2][3] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous natural products and FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and serve as a versatile building block in drug design.[4][5][6]

Physicochemical Properties

While experimental data for this compound is not available, its physicochemical properties can be predicted based on its constituent parts, namely N-(4-fluorophenyl)acetamide (PubChem CID: 9601) and the pyrrolidinylacetamide moiety.[7]

PropertyPredicted ValueSource/Basis
Molecular Formula C₁₂H₁₅FN₂OStructural Combination
Molecular Weight 222.26 g/mol Calculation
XLogP3 ~1.5Based on similar structures
Hydrogen Bond Donors 1Amide N-H
Hydrogen Bond Acceptors 3Carbonyl O, Pyrrolidine N, Fluorine
Rotatable Bond Count 3Analysis of the structure

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned through a two-step process involving the acylation of 4-fluoroaniline with 2-chloroacetyl chloride, followed by nucleophilic substitution with pyrrolidine.

Experimental Protocol:

Step 1: Synthesis of 2-chloro-N-(4-fluorophenyl)acetamide

  • To a stirred solution of 4-fluoroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq) at 0 °C.

  • Slowly add 2-chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-chloro-N-(4-fluorophenyl)acetamide by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve 2-chloro-N-(4-fluorophenyl)acetamide (1.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Add pyrrolidine (2.0 eq) and a base such as potassium carbonate (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the final product, this compound, by column chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Nucleophilic Substitution A 4-Fluoroaniline C Acylation Reaction (DCM, Et3N, 0°C to RT) A->C B 2-Chloroacetyl Chloride B->C D 2-chloro-N-(4-fluorophenyl)acetamide C->D Purification F Substitution Reaction (Acetonitrile, K2CO3, 60-80°C) D->F E Pyrrolidine E->F G N-(4-fluorophenyl)-2- pyrrolidin-1-ylacetamide F->G Purification

Caption: Proposed two-step synthesis of the target compound.

Potential Pharmacological Significance

The chemical architecture of this compound suggests potential bioactivity. The N-aryl acetamide framework is present in a variety of pharmacologically active compounds, including some with anticonvulsant and analgesic properties.[8][9] The pyrrolidine moiety is a cornerstone in medicinal chemistry, contributing to the efficacy of drugs targeting the central nervous system, as well as acting as an anti-inflammatory, anti-diabetic, and anti-cancer agent.[4][6][10][11]

The presence of a 4-fluorophenyl group can enhance the metabolic stability and membrane permeability of a drug candidate.[2][3] Phenylacetamide derivatives themselves have been investigated as potential anticancer agents.[12] Specifically, compounds bearing a fluorophenyl moiety have shown cytotoxic effects against various cancer cell lines.[1][13]

Given these precedents, this compound could be a candidate for screening in several therapeutic areas, particularly in oncology and neurology. A hypothetical mechanism of action could involve the inhibition of specific enzymes or the modulation of receptor activity, pathways known to be influenced by molecules containing similar structural motifs.

Signaling_Pathway Compound N-(4-fluorophenyl)-2- pyrrolidin-1-ylacetamide Target Hypothetical Target (e.g., Kinase, Ion Channel) Compound->Target Binding/Inhibition Pathway Signaling Cascade Target->Pathway Modulation Response Cellular Response (e.g., Apoptosis, Neurotransmission Modulation) Pathway->Response

Caption: Conceptual mechanism of action for the target compound.

In-Vitro Assay Protocol: Cytotoxicity Screening

To evaluate the potential anticancer activity of this compound, a standard MTS assay can be employed to measure cell viability in a panel of human cancer cell lines.

Experimental Protocol:
  • Cell Culture: Culture human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Incubation: Replace the culture medium in the 96-well plates with the media containing the different concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells. Incubate the plates for 48-72 hours.

  • MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Assay_Workflow A Cell Seeding (96-well plate) B Overnight Incubation A->B C Compound Treatment (Varying Concentrations) B->C D 48-72h Incubation C->D E MTS Reagent Addition D->E F 1-4h Incubation E->F G Absorbance Reading (490 nm) F->G H Data Analysis (IC50 Determination) G->H

Caption: Workflow for in-vitro cytotoxicity screening.

Conclusion

This compound represents a novel chemical scaffold with significant potential for biological activity, drawing from the well-established pharmacological importance of its constituent fluorophenylamide and pyrrolidine moieties. The synthetic pathway proposed herein is straightforward and amenable to laboratory-scale production for further investigation. The outlined in-vitro cytotoxicity assay provides a primary screening method to explore its potential as an anticancer agent. Further studies are warranted to synthesize, characterize, and comprehensively evaluate the pharmacological profile of this promising compound.

References

  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (n.d.). ACS Omega. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Topics in Current Chemistry. [Link]

  • N-(4-fluorophenyl)acetamide. (n.d.). PubChem. [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). Molecules. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Topics in Current Chemistry. [Link]

  • Synthesis and analgesic activity of N-aryl/arylalkyl-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamides. (1999). Pharmazie. [Link]

  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2024). ACS Omega. [Link]

  • Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. (2022). Medicinal Chemistry. [Link]

  • The Importance of Fluorine in the Life Science Industry. (n.d.). CHIMIA. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (n.d.). Archiv der Pharmazie. [Link]

  • Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. (2010). European Journal of Medicinal Chemistry. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). Iranian Journal of Pharmaceutical Research. [Link]

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Medicinal Chemistry of 4-Fluoroaniline Acetamide Analogs: Pharmacophore Engineering and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Medicinal Chemistry of 4-Fluoroaniline Acetamide Analogs Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The 4-fluoroaniline acetamide scaffold represents a critical bioisosteric node in medicinal chemistry, bridging the gap between simple analgesics and complex kinase inhibitors. Structurally analogous to paracetamol (acetaminophen), this motif exploits the unique properties of fluorine—high electronegativity, metabolic stability, and lipophilicity—to modulate pharmacokinetics and target binding.

This guide analyzes the medicinal chemistry of N-(4-fluorophenyl)acetamide and its derivatives. It details the "para-blocking" strategy to prevent toxic metabolite formation, explores the oxidative defluorination pathways that paradoxically link this scaffold back to paracetamol, and provides rigorous synthetic protocols for integrating this moiety into larger drug candidates.

Chemical Space & Pharmacophore Analysis[1][2]

The Fluorine Effect: Bioisosterism and Electronics

The substitution of the 4-hydroxyl group of paracetamol with a fluorine atom fundamentally alters the physicochemical profile of the acetanilide core while maintaining steric congruence.

  • Steric Mimicry: The Van der Waals radius of Fluorine (1.47 Å) is closely matched to Oxygen (1.52 Å) and Hydrogen (1.20 Å), allowing the 4-fluoro analog to fit into similar binding pockets (e.g., COX enzymes, kinase hinge regions) without steric clash.

  • Electronic Modulation: Fluorine is the most electronegative element (3.98 Pauling scale). In the para position, it exerts a strong inductive electron-withdrawing effect (-I) but a resonance electron-donating effect (+R).

  • Lipophilicity (LogP): Replacing the hydrophilic -OH of paracetamol (LogP ~0.46) with -F significantly increases lipophilicity (N-(4-fluorophenyl)acetamide LogP ~1.5). This enhances blood-brain barrier (BBB) penetration, a critical feature for CNS-active analgesics.

Physicochemical Comparison Table
PropertyParacetamol (4-OH)4-Fluoroaniline Acetamide (4-F)Acetanilide (4-H)Implication
MW 151.16153.15135.17Negligible mass shift
LogP 0.46~1.501.16Enhanced membrane permeability for 4-F
pKa (NH) ~9.5~10.2~10.54-F reduces acidity of the amide proton
Metabolic Risk High (NAPQI)Moderate (Defluorination/Aniline)Moderate (Aniline)4-F blocks direct quinone formation but introduces defluorination risks

Synthetic Architectures

The synthesis of 4-fluoroaniline acetamide analogs generally proceeds via nucleophilic acyl substitution. For drug development, two primary routes are utilized: Direct Acetylation (for simple probes) and Linker-Based Coupling (for kinase inhibitors).

Visualizing the Synthetic Logic

Synthesis Start 4-Fluoroaniline RouteA Route A: Direct Acetylation Start->RouteA Ac2O or AcCl Base RouteB Route B: Chloroacetylation (Linker) Start->RouteB Cl-CH2-COCl TEA, DCM ProdA N-(4-fluorophenyl)acetamide (Analgesic Probe) RouteA->ProdA InterB 2-Chloro-N-(4-fluorophenyl)acetamide RouteB->InterB ProdB Complex Kinase Inhibitor (e.g., VEGFR2/Aurora B) InterB->ProdB R-NH2 / R-SH (Nucleophilic Displacement)

Figure 1: Divergent synthetic pathways for simple analogs vs. complex drug scaffolds.

Protocol: Synthesis of N-(4-fluorophenyl)acetamide (Route A)

Standard Operating Procedure for Reference Standard Preparation.

  • Reagents: 4-Fluoroaniline (10 mmol), Acetic Anhydride (12 mmol), Triethylamine (12 mmol), Dichloromethane (DCM, 20 mL).

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve 4-fluoroaniline in DCM and cool to 0°C.

    • Add Triethylamine followed by dropwise addition of Acetic Anhydride.

    • Stir at room temperature for 2 hours (Monitor via TLC, 30% EtOAc/Hexane).

    • Workup: Wash with 1N HCl (to remove unreacted aniline), then Sat. NaHCO3, then Brine.

    • Purification: Recrystallization from Ethanol/Water.[1]

  • Validation: 1H NMR (CDCl3): δ 7.45 (m, 2H), 7.01 (m, 2H), 2.15 (s, 3H).

ADME-Tox: The Metabolic Defluorination Paradox

A common misconception in medicinal chemistry is that the Carbon-Fluorine bond is metabolically inert. While strong (105 kcal/mol), the para-position of acetanilides is a "hotspot" for CYP450 oxidation.

Mechanism of Action: Oxidative Defluorination

Unlike Paracetamol, which is directly oxidized to the toxic metabolite NAPQI (N-acetyl-p-benzoquinone imine), 4-fluoroacetanilide undergoes a complex metabolic cascade.

  • N-Deacetylation: Hydrolysis by amidases yields free 4-fluoroaniline .

  • Oxidative Defluorination: CYP450 enzymes attack the para-carbon (ipso-substitution). The -F is eliminated as fluoride ion, replaced by an -OH group.

  • Result: The molecule is converted into Paracetamol (4-hydroxyacetanilide) in vivo.

Critical Insight: While 4-F substitution delays metabolism, it does not strictly prevent the formation of paracetamol-like metabolites. Furthermore, the release of free 4-fluoroaniline carries risks of nephrotoxicity typical of halo-anilines.

Metabolic Pathway Diagram

Metabolism Parent N-(4-fluorophenyl)acetamide Aniline 4-Fluoroaniline (Toxic Intermediate) Parent->Aniline Amidase (Deacetylation) OrthoOH 2-Amino-5-fluorophenol (Sulfate Conjugation) Aniline->OrthoOH CYP450 (Ortho-hydroxylation) ParaOH Paracetamol (via Defluorination) Aniline->ParaOH CYP450 (Ipso-substitution / -F) NAPQI NAPQI (Hepatotoxic) ParaOH->NAPQI CYP2E1 (Oxidation)

Figure 2: Metabolic fate of the scaffold. Note the convergence with the Paracetamol pathway via oxidative defluorination.

Case Studies: Therapeutic Applications

Non-Narcotic Analgesics

Researchers have sought to utilize the 4-fluoro analog to create a "safer paracetamol." The hypothesis is that the stronger C-F bond would resist the formation of NAPQI.

  • Outcome: While 4-fluoroacetanilide is analgesic, the toxicity of the hydrolyzed 4-fluoroaniline metabolite prevents its use as a standalone drug.

  • Modern Approach: Current strategies involve using the 4-fluoroaniline motif as a stable "head" group, but modifying the acetamide "tail" (e.g., adding sulfonamides) to prevent hydrolysis by amidases, thereby avoiding the release of the toxic aniline [1].

Kinase Inhibitors (Oncology)

In oncology, the 4-fluoroaniline acetamide motif is used not for analgesia, but as a high-affinity binding element.

  • Target: Aurora Kinase B, VEGFR2, p38 MAPK.

  • Role of Fluorine:

    • H-Bond Tuning: The fluorine atom can serve as a weak hydrogen bond acceptor in the ATP binding pocket.

    • Conformational Lock: The electronic repulsion between the fluorine and the carbonyl oxygen of the acetamide can force the molecule into a planar or twisted conformation, improving specificity.

  • Example: Compounds like N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide utilize this scaffold to achieve nanomolar potency against Aurora Kinase B [2].

References

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Source: European Journal of Medicinal Chemistry (2020).[2] URL:[Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Source: European Journal of Medicinal Chemistry (2025). URL:[Link]

  • Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation. Source: Xenobiotica (1999). URL:[Link]

  • Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2014). URL:[Link]

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The Pyrrolidinyl Acetamide Scaffold: From Synthetic Evolution to SV2A Modulation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists and Pharmacologists

Executive Summary: The Pharmacophore Evolution

The


-substituted pyrrolidinyl acetamide scaffold represents a cornerstone in modern neurology, evolving from non-specific "nootropics" (e.g., Piracetam) to high-affinity, targeted modulators of synaptic vesicle protein 2A (SV2A). Unlike traditional antiepileptics that block ion channels (Na+, Ca2+), this class operates via a unique mechanism: stereoselective binding to SV2A, a glycoprotein critical for vesicle fusion and neurotransmitter release.

This guide deconstructs the structure-activity relationships (SAR), synthetic pathways, and validation protocols for this scaffold, focusing on the transition from Levetiracetam (the prototype) to Brivaracetam (the optimized analog) and next-generation PET tracers like UCB-J .

Chemical Architecture & SAR Logic

The biological activity of this class hinges on precise stereochemical and steric modifications to the 2-pyrrolidone core. The transition from micromolar to nanomolar affinity is driven by lipophilic substitution at the C4 position of the pyrrolidine ring.

The Core Pharmacophore

The minimal scaffold requires:

  • 2-Pyrrolidinone Ring: A rigid lactam acting as a hydrogen bond acceptor.

  • Acetamide Side Chain: Essential for orientation within the SV2A binding pocket.

  • Chiral Center (Alpha-Carbon): The (S)-enantiomer is strictly required for SV2A affinity. The (R)-enantiomers are generally inactive.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical modification zones that dictate potency.

SAR_Logic Core 2-Pyrrolidinone Core N_Sub N-Acetamide Group (Essential for H-bonding) Core->N_Sub N1 Position C4_Sub C4-Substitution (Lipophilicity Driver) Core->C4_Sub C4 Position Alpha_C Alpha-Carbon (Stereocenter) N_Sub->Alpha_C Side Chain Potency Boost Potency Boost C4_Sub->Potency Boost Pr/Bu > H (Brivaracetam vs Levetiracetam) Affinity Switch Affinity Switch Alpha_C->Affinity Switch (S) >>> (R)

Figure 1: SAR Logic of the Pyrrolidinyl Acetamide Scaffold. Note the critical role of C4-substitution in enhancing affinity (Brivaracetam).

Mechanism of Action: The SV2A Pathway

SV2A is a 12-transmembrane glycoprotein ubiquitous in synaptic vesicles. It regulates the "priming" of vesicles for fusion.

  • Levetiracetam/Brivaracetam: Bind to SV2A, likely stabilizing a specific conformation that reduces the availability of vesicles for high-frequency release.[1] This explains their efficacy in preventing "runaway" excitation (seizures) without affecting normal low-frequency transmission.

SV2A_Mechanism Resting Resting Synaptic Vesicle Priming Vesicle Priming (SNARE Complex) Resting->Priming Regulated by SV2A Fusion Vesicle Fusion & NT Release Priming->Fusion Epilepsy High-Frequency Bursting Fusion->Epilepsy Uncontrolled Release Drug Pyrrolidinyl Acetamide (Levetiracetam/Brivaracetam) SV2A SV2A Protein Drug->SV2A Binds (Kd: nM to µM) SV2A->Priming Modulates Rate

Figure 2: Therapeutic intervention at the SV2A node prevents high-frequency bursting.[2]

Quantitative Pharmacology

The evolution from Levetiracetam to Brivaracetam is a study in optimizing binding kinetics.

Table 1: Comparative Pharmacological Profile

FeatureLevetiracetam (Prototype)Brivaracetam (Optimized)UCB-J (PET Tracer)
SV2A Affinity (

)
~1,000 – 2,000 nM~50 – 80 nM0.2 – 0.5 nM
Lipophilicity (LogP) -0.6 (Hydrophilic)1.0 (Lipophilic)~2.5
Brain Penetration Rapid, PassiveRapid, High PermeabilityVery High
Selectivity High for SV2AHigh for SV2AUltra-High
Key Structural Feature

-ethyl side chain
4-

-propyl +

-ethyl
Fluorinated pyridine

Data aggregated from Klitgaard et al. (2016) and Nabulsi et al. (2016).

Detailed Experimental Protocols

Protocol A: Asymmetric Synthesis of (S)-Levetiracetam

Objective: Synthesize the enantiopure drug substance. The industrial route often employs chiral chromatography, but the asymmetric alkylation route is preferred for research flexibility.

Reagents:

  • 2-Pyrrolidone[3]

  • (S)-2-Bromobutyric acid (Chiral Source)

  • Thionyl chloride (

    
    )
    
  • Ammonia (

    
    )
    
  • Sodium Hydride (

    
    ) / THF
    

Step-by-Step Methodology:

  • N-Alkylation:

    • Suspend

      
       (1.1 eq) in dry THF at 0°C under Argon.
      
    • Add 2-pyrrolidone (1.0 eq) dropwise. Stir for 30 min to generate the anion.

    • Add ethyl (S)-2-bromobutyrate (1.0 eq) slowly to maintain stereochemistry (inversion may occur if not controlled; alternative: use chiral resolution of the racemic ester).

    • Note: For strict enantiocontrol, starting with (S)-2-aminobutyramide and cyclizing with 4-chlorobutyryl chloride is often superior to alkylation.

  • Amidation:

    • Dissolve the resulting ester intermediate in methanol.

    • Bubble anhydrous

      
       gas through the solution at 0°C for 4 hours.
      
    • Stir at room temperature overnight.

  • Purification:

    • Evaporate solvent. Recrystallize from acetone/hexane.

    • QC Check: Verify enantiomeric excess (ee%) using Chiral HPLC (Chiralpak AD-H column, Hexane:IPA mobile phase).

Protocol B: SV2A Radioligand Binding Assay

Objective: Determine the


 of a new N-substituted analog using the gold-standard radioligand 

.

Materials:

  • Source Tissue: Rat cerebral cortex membranes or CHO cells expressing human SV2A.

  • Radioligand:

    
     (Specific Activity ~80 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM

    
    .
    

Workflow:

  • Membrane Prep: Homogenize tissue in ice-cold buffer.[4] Centrifuge at 40,000 x g for 20 min. Resuspend pellet to protein conc of 0.2–0.5 mg/mL.

  • Incubation:

    • Total Binding: 100 µL membranes + 20 µL radioligand (2 nM final) + 80 µL buffer.

    • Non-Specific Binding (NSB): Add 1 mM Levetiracetam (excess cold ligand).

    • Test Compounds: Add increasing concentrations (

      
       to 
      
      
      
      M).
    • Incubate at 4°C for 120 minutes (Slow kinetics require long equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine (reduces filter binding).

  • Analysis:

    • Count radioactivity via liquid scintillation.[4]

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Future Directions: PET Imaging and Beyond

The high affinity of the Brivaracetam scaffold led to the development of


 , a PET tracer now used to map "Synaptic Density" in living human brains. This represents a shift from therapeutic use to diagnostic utility, allowing researchers to visualize synaptic loss in Alzheimer's and Parkinson's disease.
  • Key Insight: If your novel analog shows

    
    , screen it for blood-brain barrier permeability (MDR1 efflux liability) to assess its potential as a next-gen PET ligand.
    

References

  • Klitgaard, H., et al. (2016). "Brivaracetam: Rationale for Discovery and Preclinical Profile of a Selective SV2A Ligand for Epilepsy Treatment." Epilepsia.[1][5][6] Link

  • Nabulsi, N. B., et al. (2016). "Synthesis and Preclinical Evaluation of 11C-UCB-J as a PET Tracer for Imaging the Synaptic Vesicle Protein 2A in the Brain." Journal of Nuclear Medicine. Link

  • Lynch, B. A., et al. (2004). "The Synaptic Vesicle Protein SV2A is the Binding Site for the Antiepileptic Drug Levetiracetam."[1][7][8][9] Proceedings of the National Academy of Sciences (PNAS). Link

  • Gillard, M., et al. (2006). "Binding Characteristics of [3H]ucb 30889 to Levetiracetam Binding Sites in Rat Brain." European Journal of Pharmacology. Link

  • Sargent, G., et al. (2021). "Synthesis of Brivaracetam and its Analogs: A Review." Organic Process Research & Development. Link

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Two-Step Synthesis of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide, a valuable scaffold in medicinal chemistry and drug development. The synthesis is presented as a robust, two-step process commencing from commercially available chloroacetyl chloride and 4-fluoroaniline. The initial step involves the N-acylation of 4-fluoroaniline to yield the key intermediate, 2-chloro-N-(4-fluorophenyl)acetamide. The subsequent step details the nucleophilic substitution of the activated chloride with pyrrolidine to afford the final target compound. This guide emphasizes the underlying chemical principles, provides detailed, field-tested protocols, and integrates critical safety and handling information for all reagents. The methodologies are designed to be self-validating, with clear guidance on reaction monitoring, product isolation, purification, and characterization.

Introduction: Rationale and Synthetic Strategy

N-aryl acetamide derivatives are ubiquitous structural motifs in a vast range of biologically active compounds, including those with anticonvulsant and anticancer properties.[1][2][3] The title compound, this compound, incorporates a fluorinated phenyl ring, a common feature for enhancing metabolic stability and binding affinity, and a pyrrolidine moiety, a privileged scaffold in medicinal chemistry.[4]

The synthetic route outlined herein is efficient and scalable, proceeding through two classical and well-understood organic transformations:

  • Amide Bond Formation: A nucleophilic acyl substitution between the primary amine (4-fluoroaniline) and the highly reactive acyl chloride (chloroacetyl chloride).

  • Nucleophilic Aliphatic Substitution: An SN2 reaction where the secondary amine (pyrrolidine) displaces the chloride from the α-carbon of the acetamide intermediate.

This approach leverages the reactivity of chloroacetyl chloride as a bifunctional reagent, first for acylation and second as an electrophilic handle for further elaboration.[5][6]

Overall Synthetic Workflow

The synthesis is a sequential, two-step process that does not require the purification of the intermediate, although characterization of the intermediate is recommended for process validation.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Synthesis of Final Product A 1. Reagent Preparation (4-Fluoroaniline, Triethylamine, Solvent) B 2. Controlled Addition of Chloroacetyl Chloride (0-5 °C) A->B C 3. Reaction (Stir at Room Temp) B->C D 4. Workup & Isolation (Filtration/Washing) C->D E 5. Intermediate in Solvent D->E Crude Intermediate F 6. Addition of Pyrrolidine & Base (e.g., K2CO3) E->F G 7. Reaction (Reflux) F->G H 8. Workup & Purification (Extraction, Recrystallization) G->H I 9. Final Product Characterization (NMR, IR, MS, MP) H->I

Caption: Overall workflow for the two-step synthesis.

Part I: Synthesis of 2-Chloro-N-(4-fluorophenyl)acetamide (Intermediate)

A. Reaction Principle and Mechanism

This reaction is a classic nucleophilic acyl substitution. The nitrogen atom of 4-fluoroaniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate expels the chloride leaving group, forming the amide bond. A base, such as triethylamine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

G R1 4-Fluoroaniline Int Tetrahedral Intermediate R1->Int Nucleophilic Attack plus1 + R2 Chloroacetyl Chloride R2->Int base Base (Et3N) P1 2-Chloro-N-(4-fluorophenyl)acetamide Int->P1 Collapse & Chloride Expulsion P2 [Et3NH]+Cl- plus2 +

Caption: Mechanism of N-acylation.

B. Reagent & Safety Data
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
4-Fluoroaniline C₆H₆FN111.12-1.9187Harmful if swallowed, causes skin/eye damage, suspected carcinogen.[7][8][9]
Chloroacetyl Chloride C₂H₂Cl₂O112.94-22105Toxic, causes severe skin burns and eye damage, reacts violently with water.[10][11][12]
Triethylamine (TEA) C₆H₁₅N101.19-11590Highly flammable, harmful if swallowed, causes severe skin/eye burns.
Dichloromethane (DCM) CH₂Cl₂84.93-9740Skin/eye irritant, suspected carcinogen.

Critical Safety Note: Chloroacetyl chloride is extremely corrosive, toxic, and a lachrymator.[10][13] It reacts violently with water, releasing toxic HCl gas.[11][12] This entire procedure must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is insufficient; use butyl rubber or laminate gloves), and chemical splash goggles with a face shield, is mandatory.[12]

C. Detailed Experimental Protocol
  • Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. Ensure all glassware is oven-dried to prevent hydrolysis of the chloroacetyl chloride.

  • Reagent Charging: To the flask, add 4-fluoroaniline (1.0 eq.). Dissolve it in a suitable anhydrous solvent like dichloromethane (DCM) or ethyl acetate (approx. 5-10 mL per gram of aniline). Add triethylamine (1.1 eq.) to the solution.

  • Cooling: Place the flask in an ice-salt bath and begin stirring. Cool the internal temperature to 0-5 °C. This is critical to control the highly exothermic nature of the acylation reaction.[14]

  • Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.05 eq.) in a small amount of the anhydrous solvent in the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[15]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is complete when the 4-fluoroaniline spot is no longer visible.

  • Workup and Isolation:

    • Pour the reaction mixture into cold water to precipitate the product and dissolve the triethylamine hydrochloride salt.

    • Stir vigorously for 15 minutes.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water, followed by a small amount of cold hexanes to aid in drying.

  • Drying: Dry the isolated white to off-white solid, 2-chloro-N-(4-fluorophenyl)acetamide, under vacuum. The crude product is typically of sufficient purity for the next step.[16] A sample can be further purified by recrystallization from ethanol/water for analytical characterization.[17]

Part II: Synthesis of this compound (Final Product)

A. Reaction Principle and Mechanism

This step involves the nucleophilic displacement of the chloride ion from the α-carbon of the intermediate by pyrrolidine. The reaction follows an SN2 mechanism. Pyrrolidine, a strong secondary amine nucleophile, attacks the carbon bearing the chlorine atom, leading to the formation of the C-N bond and displacement of the chloride ion in a single concerted step. A base, such as potassium carbonate, is used to scavenge the HCl formed and to deprotonate any protonated pyrrolidine, ensuring it remains a potent nucleophile.

B. Reagent & Safety Data
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO187.60128-131N/AIrritant (assumed based on precursors).
Pyrrolidine C₄H₉N71.12-6387Highly flammable, causes severe skin/eye burns, harmful if inhaled/swallowed.[18][19][20]
Potassium Carbonate (K₂CO₃) K₂CO₃138.21891N/ACauses serious eye irritation.
Acetonitrile (ACN) C₂H₃N41.05-4582Flammable, harmful if swallowed/inhaled, causes serious eye irritation.

Critical Safety Note: Pyrrolidine is a flammable, corrosive, and volatile liquid with a strong, unpleasant odor.[20][21] It should be handled exclusively in a chemical fume hood.[19]

C. Detailed Experimental Protocol
  • Reactor Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Charging: To the flask, add the crude 2-chloro-N-(4-fluorophenyl)acetamide (1.0 eq.), potassium carbonate (2.2 eq., as a base), and a suitable solvent such as acetonitrile or acetone (approx. 10-15 mL per gram of acetamide).

  • Addition of Nucleophile: Add pyrrolidine (2.1 eq.) to the stirred suspension. Using a slight excess of the nucleophile and base ensures the complete consumption of the chloro-acetamide intermediate.

  • Reaction: Heat the reaction mixture to reflux (for acetonitrile, ~82 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting chloro-acetamide spot has disappeared.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the inorganic solids (K₂CO₃ and KCl byproduct) by filtration.

    • Rinse the filter cake with a small amount of the solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, often as an oil or waxy solid.

  • Purification (Recrystallization):

    • Dissolve the crude residue in a minimal amount of a hot solvent, such as ethyl acetate or isopropanol.

    • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals of this compound by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent and dry under vacuum.[22]

Characterization

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Determine the melting point and compare it to literature values if available. A sharp melting point is indicative of high purity.

  • Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the aromatic protons (typically two doublets or multiplets in the 6.9-7.6 ppm range), a singlet for the amide N-H proton (can be broad and variable, ~10 ppm), a singlet for the methylene protons adjacent to the carbonyl (~4.0 ppm), and multiplets for the pyrrolidine ring protons.[23]

    • ¹³C NMR: Expect signals for the carbonyl carbon (~165 ppm), aromatic carbons (some showing C-F coupling), the methylene carbon adjacent to the carbonyl, and the carbons of the pyrrolidine ring.[23]

    • IR Spectroscopy: Look for characteristic peaks for N-H stretching (around 3250 cm⁻¹), C=O (amide) stretching (around 1660 cm⁻¹), and C-F stretching.[23]

    • Mass Spectrometry (MS): Confirm the molecular weight of the compound (C₁₂H₁₅FN₂O, MW = 222.26 g/mol ).

References

  • Sciencelab.com. (2005).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]

  • MSDS. (n.d.).
  • Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.
  • CDH Fine Chemical. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • Krishna Solvechem Ltd. (n.d.).
  • Apollo Scientific. (2023).
  • Fisher Scientific. (2007).
  • Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS.
  • Fisher Scientific. (2012).
  • CPAchem Ltd. (2024).
  • NJ Department of Health. (n.d.). HAZARD SUMMARY - Pyrrolidine.
  • Matić, M., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(2), 116-126.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9731, 4-Fluoroaniline. Retrieved from [Link]

  • Kang, S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1194.
  • IUCr Journals. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
  • Google Patents. (n.d.). CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl).
  • ResearchGate. (n.d.). Table 1: Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28.
  • Wang, Z., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.
  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research, 12(3), 267–271.
  • ResearchGate. (2008). (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide.
  • Bairamov, M. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6649.
  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research, 12(3), 267–271.
  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
  • BenchChem. (2025).
  • Słoczyńska, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 348(11), 779-788.
  • ChemicalBook. (2023).
  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 345-368.
  • Jotani, M. M., et al. (2019). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide.
  • Google Patents. (n.d.).
  • ResearchGate. (2025).
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

Sources

Application Note: One-Pot Synthesis Protocol for N-Aryl-2-(pyrrolidin-1-yl)acetamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The N-aryl-2-(pyrrolidin-1-yl)acetamide scaffold is a pharmacophore of significant clinical relevance, serving as the structural core for a class of local anesthetics and anti-arrhythmic agents (e.g., pyrrocaine and lidocaine analogs). Traditional synthesis often involves a two-step isolation process: (1) acylation of an aniline with chloroacetyl chloride to isolate the


-chloroacetamide, followed by (2) nucleophilic substitution with pyrrolidine.

This Application Note details a streamlined one-pot protocol that eliminates intermediate isolation. By leveraging the differential reactivity of the electrophilic centers and utilizing an in-situ acid scavenging strategy, this protocol reduces solvent waste, processing time, and exposure to lachrymatory alkyl halide intermediates.

Key Benefits[1]
  • Atom Economy: Eliminates intermediate work-up steps.

  • Safety: Contains potent alkylating agents (chloroacetyl chloride and

    
    -chloroacetamide intermediates) within a closed reactor system.
    
  • Scalability: Validated for gram-scale synthesis with yields typically exceeding 85%.[1]

Reaction Mechanism & Design

The synthesis proceeds via a sequential Acylation-Substitution Cascade .

  • Step 1 (N-Acylation): The nucleophilic aniline attacks the highly reactive acyl chloride. A base (Triethylamine, TEA) is required to neutralize the liberated HCl and drive the equilibrium forward.

  • Step 2 (SN2 Substitution): The resulting N-aryl-2-chloroacetamide contains a reactive alkyl chloride. Pyrrolidine acts as the nucleophile, displacing the chloride.

Critical Design Choice: The solvent must be compatible with both the acyl chloride (non-nucleophilic) and the substitution step (sufficiently polar to stabilize the transition state). Dichloromethane (DCM) or Tetrahydrofuran (THF) are optimal choices.

Pathway Visualization

ReactionPathway cluster_conditions One-Pot Conditions Aniline Aryl Anine (Ar-NH2) Inter Intermediate: N-aryl-2-chloroacetamide Aniline->Inter Step 1: Acylation (0°C, TEA, DCM) CAC Chloroacetyl Chloride CAC->Inter Prod Product: N-aryl-2-(pyrrolidin-1-yl)acetamide Inter->Prod Step 2: SN2 Substitution (RT to Reflux, Excess Pyrrolidine) Pyr Pyrrolidine Pyr->Prod

Figure 1: Sequential Acylation and Nucleophilic Substitution Pathway.

Experimental Protocol

Target Molecule: N-(2,6-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide (Lidocaine analog model).

Materials & Reagents
ReagentEquiv.RoleNotes
2,6-Dimethylaniline 1.0SubstrateLimiting reagent.[1][2]
Chloroacetyl Chloride 1.1 - 1.2Acylating AgentToxic/Lachrymator. Handle in fume hood.
Triethylamine (TEA) 1.2Base (Step 1)Scavenges HCl from acylation.
Pyrrolidine 2.5Nucleophile/BaseExcess acts as base for Step 2.
Dichloromethane (DCM) SolventMediumAnhydrous preferred.
Step-by-Step Methodology
Phase 1: N-Acylation
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (

    
    ).
    
  • Solvation: Add 2,6-Dimethylaniline (10 mmol, 1.21 g) and TEA (12 mmol, 1.67 mL) to DCM (50 mL).

  • Cooling: Submerge the RBF in an ice/water bath (0 °C).

  • Addition: Add Chloroacetyl Chloride (11 mmol, 0.88 mL) dropwise over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain Temp < 5 °C.

  • Monitoring: Stir at 0 °C for 30 mins, then warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 3:1). The aniline spot should disappear, replaced by the intermediate amide (

    
    ).
    
Phase 2: In-Situ Substitution
  • Addition: To the same reaction vessel (do not work up), add Pyrrolidine (25 mmol, 2.05 mL) slowly.

    • Why Excess? One equivalent acts as the nucleophile; the second equivalent scavenges the HCl generated during substitution, forming pyrrolidinium chloride salt.

  • Reaction: Stir at RT for 2–4 hours.

    • Optimization: If the reaction is sluggish (due to steric hindrance on the aryl ring), heat to reflux (40 °C) for 1 hour.

  • Completion: TLC should show conversion of the intermediate amide to the more polar amino-amide product.

Phase 3: Work-up & Purification
  • Quench: Pour the reaction mixture into cold water (50 mL).

  • Extraction: Separate the organic (DCM) layer. Extract the aqueous layer once with DCM (20 mL).

  • Acid-Base Purification (Self-Validating Step):

    • Extract the combined organic layers with 1M HCl (2 x 30 mL). The product (basic amine) moves to the aqueous phase; non-basic impurities remain in DCM.

    • Basify the aqueous extract with 4M NaOH until pH > 12. The product will precipitate or oil out.[3]

    • Re-extract the basic aqueous phase with DCM (3 x 30 mL).

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Final Polish: Recrystallize from Hexane/EtOAc if a solid, or dry under high vacuum if an oil.

Critical Parameters & Optimization

Solvent Selection Data

The choice of solvent impacts both reaction rate and impurity profile.

SolventStep 1 RateStep 2 RateYield (%)Notes
DCM FastModerate88%Standard. Easy work-up.
THF FastFast92%Better solubility for intermediates; requires distillation for work-up.
Toluene ModerateSlow75%Green alternative; requires higher temps.
Water FastN/A<50%Hydrolysis of chloroacetyl chloride competes significantly.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Step 1) Hydrolysis of acyl chloride.Ensure glassware is dry; use anhydrous solvents.
Incomplete Step 2 Steric hindrance or salt formation.Heat to reflux; ensure sufficient excess of pyrrolidine (2.5 - 3.0 equiv).
Dimer Formation Double alkylation.[4]Unlikely with pyrrolidine (secondary amine), but ensure vigorous stirring to prevent localized high concentrations.

References

  • General Amide Synthesis: Singh, R. et al. "A facile amidation of chloroacetyl chloride using DBU."[3] International Journal of ChemTech Research, 2017.[3]

  • Lidocaine Analog Synthesis: "Process for the production of N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide." World Intellectual Property Organization, WO2004000824A1.

  • One-Pot Heterocycle Synthesis: "One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines." Molecules, 2022.[5][6]

  • Pyrrolidine Scaffolds: "Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination." Molecules, 2024.[7]

Sources

Title: A Practical Guide to Determining the Solubility of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide in Dimethyl Sulfoxide (DMSO) and Ethanol for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive framework and detailed experimental protocols for determining the equilibrium solubility of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide, a representative novel chemical entity (NCE), in two critical solvents for drug discovery: dimethyl sulfoxide (DMSO) and ethanol. As solubility is a cornerstone of a compound's developability profile, influencing everything from in vitro assay performance to downstream formulation strategies, obtaining accurate and reproducible data is paramount. This guide emphasizes the causality behind experimental design, presenting self-validating protocols grounded in the principles of thermodynamic equilibrium. It is designed to equip researchers with the necessary methodology to characterize the solubility of this compound and other similar NCEs with high scientific rigor.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a set of core physicochemical properties, with aqueous and non-aqueous solubility being among the most critical. Poor solubility can severely hamper drug absorption, leading to low bioavailability and therapeutic inefficacy.[1] Therefore, early and accurate characterization of a compound's solubility profile is not merely a data collection exercise; it is a fundamental step that dictates the entire preclinical development strategy.

This compound represents a class of compounds with potential pharmacological activity. Before its biological properties can be meaningfully explored, its behavior in key solvent systems must be understood.

  • Dimethyl Sulfoxide (DMSO) : A powerful, polar aprotic solvent, DMSO is the industry standard for dissolving a vast array of compounds to create high-concentration stock solutions for high-throughput screening (HTS) and various in vitro biological assays.[2][3] Its ability to dissolve both polar and non-polar molecules makes it an invaluable tool, though its own biological effects necessitate careful control of final assay concentrations.[4][5]

  • Ethanol (EtOH) : As a more pharmaceutically acceptable polar protic solvent, ethanol is frequently employed in preclinical formulations for in vivo studies and is a common component in final drug products.[6] Determining solubility in ethanol provides crucial insights into potential formulation pathways and challenges.

This document presents the gold-standard shake-flask method for determining equilibrium (thermodynamic) solubility, which measures the concentration of a compound in a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solid forms.[7][8]

Compound Profile: this compound

To properly execute and interpret solubility experiments, a basic profile of the test compound is required.

PropertyValue
Compound Name This compound
Molecular Formula C₁₂H₁₅FN₂O
Molecular Weight 222.26 g/mol
Canonical SMILES C1CCN(C1)CC(=O)NC2=CC=C(C=C2)F
Appearance (Predicted) White to off-white solid

Note: The molecular weight is calculated based on the chemical formula and is essential for converting mass-based solubility (e.g., mg/mL) to molar concentrations (e.g., mM), which is standard for biological assays.

Scientific Principle: Thermodynamic Equilibrium Solubility

The protocols herein are designed to measure thermodynamic solubility , which is the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure when the system is at equilibrium. This is distinct from kinetic solubility, which is often measured in high-throughput settings and reflects the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated DMSO stock.[7][9] While kinetic solubility is useful for screening, thermodynamic solubility provides the true, stable concentration limit essential for robust formulation and biopharmaceutical understanding.

The core principle of the shake-flask method involves creating a supersaturated suspension of the compound in the solvent, allowing it to equilibrate over an extended period (typically 24-72 hours), separating the undissolved solid, and accurately quantifying the concentration of the compound in the clear, saturated supernatant.[8]

Experimental Workflow Overview

The general workflow for determining equilibrium solubility is a multi-step process requiring careful execution to ensure data integrity.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_quant Phase 4: Quantification A Weigh excess compound into vial B Add precise volume of solvent (DMSO or EtOH) A->B Create suspension C Seal vial and place on shaker at constant temp. (e.g., 25°C for 24-48h) B->C D Centrifuge at >10,000 x g to pellet undissolved solid C->D E Carefully collect saturated supernatant D->E Isolate liquid phase F Prepare serial dilution of supernatant E->F G Analyze by validated HPLC-UV or UPLC-MS method F->G H Calculate concentration against a standard curve G->H

Caption: General workflow for equilibrium solubility determination.

Detailed Experimental Protocols

Safety Precaution: Always consult the Safety Data Sheet (SDS) for the specific compound and solvents before beginning work. Handle NCEs and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. Note that DMSO can facilitate the absorption of other chemicals through the skin.[4]

Protocol 1: Determination of Solubility in Ethanol (EtOH)

5.1. Rationale This protocol uses the shake-flask method to determine the equilibrium solubility in a pharmaceutically relevant organic solvent. A constant temperature is maintained to ensure thermodynamic consistency. Quantification via HPLC provides high specificity and accuracy.

5.2. Materials and Reagents

  • This compound (solid powder)

  • Anhydrous Ethanol (≥99.5% purity)

  • 2 mL glass vials with screw caps

  • Calibrated analytical balance

  • Calibrated positive displacement micropipettes

  • Orbital shaker with temperature control

  • Microcentrifuge capable of >10,000 x g

  • HPLC system with UV detector (or UPLC-MS)

  • Volumetric flasks and appropriate mobile phase for HPLC analysis

5.3. Step-by-Step Procedure

  • Preparation of Supersaturated Suspension:

    • Weigh approximately 5-10 mg of this compound into three separate 2 mL glass vials (for triplicate measurement). Record the exact mass.

    • Using a calibrated pipette, add 0.5 mL of anhydrous ethanol to each vial. This initial volume is chosen to ensure an excess of undissolved solid, which should be visually confirmed. If the compound dissolves completely, add more solid in pre-weighed increments until a persistent suspension is formed.[8]

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker set to a moderate speed (e.g., 250 rpm) inside a temperature-controlled incubator set to 25°C (room temperature).

    • Allow the suspensions to shake for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is fully reached, especially for crystalline compounds.[10]

  • Phase Separation:

    • After equilibration, remove the vials and let them stand for 30 minutes to allow larger particles to settle.

    • Centrifuge the vials at 10,000 x g for 15 minutes at 25°C. This step is crucial to pellet all undissolved solid material.

  • Sample Collection and Dilution:

    • Carefully open the vials, taking care not to disturb the solid pellet.

    • Withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant from the top layer of the liquid.

    • Immediately dilute this aliquot into a known volume of the HPLC mobile phase (e.g., 100 µL into 900 µL for a 1:10 dilution) in a clean vial. This prevents the compound from precipitating due to solvent evaporation. Further dilutions may be necessary to bring the concentration within the linear range of the standard curve.

  • Quantification:

    • Prepare a set of calibration standards of the compound in the mobile phase at known concentrations.

    • Analyze the diluted samples and calibration standards using a validated HPLC-UV or UPLC-MS method.

    • Calculate the concentration of the compound in the diluted samples by interpolating from the calibration curve.

  • Calculate Final Solubility:

    • Multiply the measured concentration by the dilution factor to determine the concentration in the original supernatant. This value is the equilibrium solubility.

    • Express the result in both mg/mL and mM.

Protocol 2: Determination of Solubility in Dimethyl Sulfoxide (DMSO)

5.4. Rationale This protocol follows the same principle as the ethanol procedure but is adapted for DMSO, the primary solvent for creating stock solutions for in vitro testing. Given DMSO's hygroscopic nature, the use of anhydrous solvent is critical to prevent the introduction of water, which could significantly alter the compound's solubility.[11]

5.5. Materials and Reagents

  • All materials from Protocol 1

  • Anhydrous DMSO (≥99.9% purity, low water content)

5.6. Step-by-Step Procedure

  • Preparation of Supersaturated Suspension:

    • Follow step 5.3.1, but use anhydrous DMSO as the solvent. Due to DMSO's high solubilizing power, a larger initial mass of the compound may be required to achieve a persistent suspension.[12]

  • Equilibration:

    • Follow step 5.3.2. Ensure vials are tightly sealed to prevent moisture absorption from the atmosphere.

  • Phase Separation & Sample Collection:

    • Follow steps 5.3.3 and 5.3.4.

  • Quantification and Calculation:

    • Follow steps 5.3.5 and 5.3.6 to determine the final solubility in DMSO.

Data Presentation and Interpretation

Results should be clearly summarized to allow for easy comparison and use in subsequent experimental planning.

Table 1: Equilibrium Solubility of this compound

Solvent Temperature (°C) Solubility (mg/mL) ± SD Solubility (mM) ± SD
Ethanol 25 [Insert experimental value] [Insert calculated value]
DMSO 25 [Insert experimental value] [Insert calculated value]

Data should be presented as the mean ± standard deviation of at least three independent measurements.

Interpretation of Results:

  • High DMSO Solubility (>50 mM): Indicates that the compound can be easily prepared as a concentrated stock solution for in vitro assays, minimizing the final percentage of DMSO in the assay medium.

  • Ethanol Solubility: Provides a direct measure of the compound's solubility in a common cosolvent for preclinical vehicle formulations. This data, combined with aqueous solubility measurements, is essential for developing appropriate dosing vehicles for in vivo studies.

References

  • Malin, G. et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2015). How to check the Drug solubility DMSO solvent..? ResearchGate. Retrieved from [Link]

  • Singhvi, G. et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5485-5489. Retrieved from [Link]

  • ProMab. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. ProMab. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9601, N-(4-fluorophenyl)acetamide. PubChem. Retrieved from [Link]

  • MilliporeSigma. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Retrieved from [Link]

  • Jadhav, D. S. (2013). Solubility Determination in Drug Discovery and Development. PharmaTutor. Retrieved from [Link]

  • American Chemical Society. (2021). Dimethyl sulfoxide. ACS. Retrieved from [Link]

  • Giscard, D. et al. (2022). Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters. International Journal of Molecular Sciences, 23(24), 15998. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1480263, N-(4-(Pyrrolidin-1-yl)phenyl)acetamide. PubChem. Retrieved from [Link]

  • Augustijns, P. et al. (2012). Ethanol Effects on Apparent Solubility of Poorly Soluble Drugs in Simulated Intestinal Fluid. Molecular Pharmaceutics, 9(7), 1942-1949. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies. WHO. Retrieved from [Link]

Sources

Topic: A Systematic Approach to HPLC Method Development and Validation for the Analysis of Fluorinated Phenylacetamides

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The introduction of fluorine into pharmaceutical molecules is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity. Fluorinated phenylacetamides, a key structural motif in many active pharmaceutical ingredients (APIs), present unique challenges and opportunities in analytical chemistry. Their analysis by High-Performance Liquid Chromatography (HPLC) requires a nuanced approach to method development, accounting for the effects of the highly electronegative fluorine atoms on molecular interactions with the stationary and mobile phases. This guide provides a detailed, field-proven protocol for developing and validating a robust reversed-phase HPLC (RP-HPLC) method for the analysis of fluorinated phenylacetamides, grounded in regulatory standards and first-principles chromatography.

Introduction: The Analytical Challenge of Fluorinated Phenylacetamides

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—significantly alter the physicochemical properties of a molecule. When incorporated into a phenylacetamide scaffold, these effects can manifest in chromatography in several ways:

  • Altered Retention: Fluorination can decrease the lipophilicity of a compound, which might lead to reduced retention on traditional reversed-phase columns compared to their non-fluorinated analogs.[1]

  • Modified Selectivity: The introduction of a highly polar C-F bond can create strong dipole moments, offering unique interaction opportunities with specific stationary phases. This can be leveraged to achieve separations that are difficult on standard C18 columns.[2][3]

  • Peak Shape Issues: The potential for secondary interactions, such as hydrogen bonding or electrostatic interactions with residual silanols on the silica surface, necessitates careful control of mobile phase pH to ensure sharp, symmetrical peaks.[4][5]

A successful method must therefore be selective enough to resolve the target analyte from impurities and degradation products, robust enough for routine use, and compliant with regulatory expectations for validation as outlined by the International Council for Harmonisation (ICH).[6][7]

A Systematic Strategy for Method Development

A haphazard, trial-and-error approach to method development is inefficient. We advocate for a systematic, multi-stage process that moves from initial screening to fine-tuning, ensuring a comprehensive evaluation of the critical method parameters.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (pKa, logP, UV spectra) B Stationary Phase Selection (C18 vs. PFP) A->B C Mobile Phase Screening (ACN vs. MeOH, pH selection) A->C D Detector Wavelength Selection A->D E Gradient Scouting Run (Determine elution window) B->E C->E D->E F Optimize Gradient Slope / Isocratic %B E->F G Fine-tune Mobile Phase pH (For peak shape & retention) F->G H Evaluate Column Temperature (For efficiency & backpressure) G->H I System Suitability Test (SST) (Confirm performance) H->I J Final Method Protocol I->J

Figure 1: Systematic Workflow for HPLC Method Development.
Protocol: Initial Column and Mobile Phase Screening

The goal of this phase is to identify a promising set of starting conditions. The primary drivers of selectivity in RP-HPLC are the stationary phase and the mobile phase.[8]

Rationale & Causality:

  • Stationary Phase: While C18 columns are the workhorse of reversed-phase chromatography, their primary retention mechanism is hydrophobicity.[5] For fluorinated aromatics, a Pentafluorophenyl (PFP) phase offers alternative selectivity.[9] PFP columns can engage in multiple interaction modes, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which are highly effective for separating halogenated compounds and positional isomers.[2][10] Therefore, screening both a high-quality, end-capped C18 and a PFP column is a prudent strategy.

  • Mobile Phase: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers. Their different properties (ACN is aprotic and has a strong dipole; MeOH is a protic hydrogen-bond donor and acceptor) can significantly alter selectivity.[4] Phenylacetamide structures contain an amide group that can be ionized depending on pH. Controlling the mobile phase pH with a suitable buffer (e.g., phosphate or formate) is critical to suppress ionization and achieve consistent retention and good peak shape.[11] A starting pH of ~3.0 is often effective as it keeps residual silanols protonated and most amide-containing compounds in a single ionic state.

Step-by-Step Protocol:

  • Prepare Stock Solutions: Dissolve the fluorinated phenylacetamide standard and any related impurities in a suitable solvent (e.g., 50:50 ACN:Water) to a concentration of ~1 mg/mL.

  • Select Columns:

    • Column 1: C18, 150 x 4.6 mm, 3.5 µm particle size.

    • Column 2: PFP, 150 x 4.6 mm, 3.5 µm particle size.

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B1: Acetonitrile (ACN).

    • Mobile Phase B2: Methanol (MeOH).

  • Set Initial HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detector: UV/PDA, scan 200-400 nm, extract chromatogram at λmax.

  • Execute Scouting Gradients: For each column/organic modifier combination (4 runs total), perform a fast, wide gradient.

    • Gradient Program: 5% to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Evaluate Results: Compare the four chromatograms. Look for the condition that provides the best overall peak shape, resolution between the main peak and any impurities, and a reasonable retention time. This condition will be the starting point for optimization.

Protocol: Method Optimization

With a promising column and mobile phase combination selected, the next step is to fine-tune the parameters to meet the analytical objectives (e.g., a minimum resolution of 2.0 between critical peaks).

Rationale & Causality:

  • Gradient Slope: The steepness of the gradient affects resolution and run time. A shallower gradient increases separation between peaks but also lengthens the analysis.

  • Temperature: Increasing column temperature lowers mobile phase viscosity, reducing backpressure and often improving peak efficiency (narrower peaks). However, it can also alter selectivity, as the thermodynamics of analyte-stationary phase interactions change.[12]

Step-by-Step Protocol:

  • Optimize the Gradient: Based on the scouting run, adjust the gradient to focus on the elution window of your analytes.

    • Example: If analytes eluted between 40% and 60% B in the scouting run, a new gradient could be: 30% to 70% B over 20 minutes.

  • Test Isocratic Conditions (if applicable): If the elution window is narrow, an isocratic (constant mobile phase composition) method may be simpler and more robust. Calculate an approximate isocratic percentage from the gradient run.

  • Fine-Tune pH: If peak tailing is observed, adjust the mobile phase pH by ±0.5 units to assess the impact on peak shape and retention.

  • Evaluate Temperature: Run the optimized gradient/isocratic method at different temperatures (e.g., 25 °C, 35 °C, 45 °C). Select the temperature that provides the best balance of resolution, peak shape, and acceptable backpressure.[13]

Final Optimized Method & Data Presentation

After systematic optimization, the final method parameters should be clearly documented.

ParameterOptimized ConditionRationale
Column PFP (Pentafluorophenyl), 150 x 4.6 mm, 3.5 µmProvides superior selectivity for fluorinated aromatics via π-π and dipole interactions.[2][10]
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)Controls ionization of analytes and suppresses silanol activity, improving peak shape.[11]
Mobile Phase B AcetonitrileOffers good solvating power and low viscosity for high efficiency.
Gradient 35% to 65% B over 15 min; hold at 65% B for 2 minOptimized for resolution of the main analyte from key impurities within a reasonable run time.
Flow Rate 1.2 mL/minProvides a balance between analysis speed and system pressure.
Column Temp. 40 °CReduces backpressure and sharpens peaks by improving mass transfer kinetics.[12]
Injection Vol. 5 µLStandard volume for analytical-scale columns.
Detection UV at 254 nmWavelength of maximum absorbance for the phenylacetamide chromophore.
System Suitability As per USP <621>[14][15][16]Ensures the chromatographic system is fit for its intended use on a daily basis.

Protocol: HPLC Method Validation

Method validation provides documented evidence that the procedure is suitable for its intended purpose. The protocol must follow established guidelines, such as ICH Q2(R1).[6][17][18] This process is not a one-time event but part of the analytical procedure's lifecycle.[7]

ValidationWorkflow cluster_0 Assay Performance Characteristics cluster_1 Detection Capability cluster_2 Method Reliability Specificity Specificity (Peak Purity, Forced Degradation) Linearity Linearity & Range (5 levels, 80-120%) Accuracy Accuracy (Spike recovery, 3 levels, n=3) Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) (S/N ratio or slope method) LOQ Limit of Quantitation (LOQ) (S/N ratio or slope method) Robustness Robustness (Vary pH, Flow, Temp, %B) Validation Method Validation (ICH Q2(R1)) Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->LOD Validation->LOQ Validation->Robustness

Figure 2: Key Parameters for HPLC Method Validation based on ICH Q2(R1).

Step-by-Step Validation Protocol:

  • Specificity:

    • Analyze a blank (diluent), a placebo (if applicable), the analyte standard, and any known impurities.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte.

    • Goal: Demonstrate that the method can unequivocally assess the analyte in the presence of other components. The main peak should be pure and resolved from all degradation products.

  • Linearity:

    • Prepare at least five standard solutions covering the expected concentration range (e.g., 80% to 120% of the nominal concentration).[17]

    • Inject each concentration in triplicate.

    • Goal: Plot peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Prepare spiked samples by adding known amounts of the analyte to a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%).

    • Prepare each level in triplicate.

    • Goal: Calculate the percent recovery for each sample. The mean recovery should typically be within 98.0% to 102.0%.[19]

  • Precision:

    • Repeatability (Intra-assay): Inject six replicate preparations of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Goal: The Relative Standard Deviation (%RSD) for each set of measurements should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD):

    • Determine LOD (typically Signal-to-Noise ratio of 3:1) and LOQ (S/N ratio of 10:1) by injecting successively more dilute solutions of the analyte.

    • Goal: Establish the lowest concentration of analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Robustness:

    • Systematically make small, deliberate variations to the method parameters.[20]

    • Examples:

      • Mobile Phase pH (± 0.2 units).[16]

      • Column Temperature (± 5 °C).

      • Flow Rate (± 10%).

      • Mobile Phase Composition (± 2% absolute).

    • Goal: Evaluate the impact of these changes on system suitability parameters (e.g., resolution, tailing factor). The method should remain effective, demonstrating its reliability for routine use.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • <621> CHROMATOGRAPHY. USP. [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • <621> Chromatography - USP-NF ABSTRACT. USP-NF. [Link]

  • FDA Issues Guidance on Analytics and Method Validation. BioPharm International. [Link]

  • USP <621> Chromatography. DSDP Analytics. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Are You Sure You Understand USP <621>? LCGC International. [Link]

  • USP-NF 621 Chromatography. Scribd. [Link]

  • Separation of N,N'-(o-Phenylene)di(acetamide) on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PMC. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). The University of Aberdeen Research Portal. [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]

  • Quality Guidelines. ICH. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PubMed. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI. [Link]

  • Retention of [(18)F]fluoride on reversed phase HPLC columns. PubMed. [Link]

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC. [Link]

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]

  • Understanding the Stationary Phase in HPLC: A Friend's Guide. Mastelf. [Link]

  • An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. iosrphr.org. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]

  • Choosing the Right HPLC Stationary Phase. LCGC International. [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]

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Application Notes and Protocols: A Comprehensive Guide to Assessing the In Vitro Cytotoxicity of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide on PC3 Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on evaluating the in vitro cytotoxic potential of the novel compound N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide against the human prostate cancer cell line, PC3. This guide moves beyond a simple recitation of protocols, offering a structured, scientifically-grounded framework for experimental design, execution, and data interpretation. We will delve into the underlying principles of cell-based assays, the rationale for specific methodological choices, and the means to construct a self-validating system for robust and reproducible results. The protocols detailed herein are designed to not only quantify cell death but also to elucidate the primary mechanisms of cytotoxicity, such as membrane disruption and the induction of apoptosis.

Introduction: The Rationale for Cytotoxicity Profiling in Prostate Cancer Drug Discovery

Prostate cancer remains a significant global health concern, and the development of novel therapeutic agents is a cornerstone of oncological research. The PC3 cell line, derived from a bone metastasis of a grade IV prostatic adenocarcinoma, represents an androgen-independent and highly aggressive form of the disease.[1] Therefore, it serves as a critical model for evaluating potential therapeutics for advanced prostate cancer.

The compound this compound belongs to the broader class of phenylacetamide derivatives. Research has indicated that compounds within this structural family can act as potent anticancer agents, particularly against prostate carcinoma cell lines like PC3.[2][3] A study on various 2-(4-fluorophenyl)-N-phenylacetamide derivatives demonstrated significant cytotoxic effects, underscoring the potential of this chemical scaffold.[2] The primary objective of this application note is to provide a robust set of methodologies to systematically investigate the cytotoxic and pro-apoptotic activity of this compound on PC3 cells, thereby establishing a foundational dataset for its potential as a chemotherapeutic agent.

Our approach is multi-faceted, employing a battery of assays to build a comprehensive cytotoxicity profile. This aligns with the principles outlined in international standards for the biological evaluation of medical and pharmaceutical materials, such as ISO 10993-5, which advocate for a multi-pronged approach to in vitro cytotoxicity testing.[4][5] We will begin by assessing overall cell viability and metabolic activity, then probe for plasma membrane integrity, and finally, investigate specific markers of programmed cell death (apoptosis).

Foundational Methodologies: Cell Culture and Compound Preparation

PC3 Cell Line Culture: Establishing a Consistent and Healthy Model

The health and consistency of the cell culture are paramount to the reliability of any cytotoxicity data. The PC3 cell line (ATCC® CRL-1435™) is known for its adherence and relatively slow growth.[1][6] Adherence to strict aseptic techniques and standardized culture conditions is non-negotiable.

Protocol 2.1.1: Routine Culture of PC3 Cells

  • Medium Preparation: The recommended complete growth medium is F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS).[1]

  • Thawing and Initial Culture: Rapidly thaw a cryopreserved vial of PC3 cells in a 37°C water bath. Transfer the contents to a T-75 flask containing pre-warmed complete growth medium. Incubate at 37°C in a humidified atmosphere of 5% CO2.[1]

  • Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with Dulbecco's Phosphate-Buffered Saline (DPBS) to remove any residual serum that could inhibit trypsin activity.[1]

  • Dissociation: Add 2.0-3.0 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach.[6] Neutralize the trypsin with an equal volume of complete growth medium.

  • Cell Seeding: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed new flasks at a density of 2-5 x 10^4 cells/cm².

Preparation of this compound for In Vitro Testing

The solubility and stability of the test compound are critical variables. Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds in cytotoxicity assays.

Protocol 2.2.1: Stock Solution and Working Dilutions

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations for the assays. It is crucial to ensure that the final concentration of DMSO in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).

Experimental Workflow: A Multi-Assay Approach to Cytotoxicity

To build a comprehensive understanding of the compound's effect, we will employ a series of assays that measure different cellular parameters. This workflow is designed to first screen for general cytotoxicity and then to investigate the mode of cell death.

G cluster_0 Phase 1: Viability & Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Characterization MTT MTT Assay (Metabolic Activity) Data_Analysis Data Analysis & IC50 Determination MTT->Data_Analysis LDH LDH Assay (Membrane Integrity) LDH->Data_Analysis Annexin Annexin V / PI Staining (Apoptosis vs. Necrosis) Caspase Caspase-3/7 Assay (Executioner Caspase Activity) Annexin->Caspase Conclusion Mechanism of Action Hypothesis Caspase->Conclusion Start PC3 Cells Treated with This compound Start->MTT Start->LDH Data_Analysis->Annexin If Cytotoxic

Caption: A multi-phase workflow for assessing cytotoxicity.

Phase 1: Quantifying Cell Viability and Membrane Integrity

The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7][8] A decrease in the metabolic rate is often an early indicator of cellular damage.

Protocol 3.1.1.1: MTT Assay

  • Cell Seeding: Seed PC3 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound and appropriate controls (vehicle control, untreated control). Incubate for 24, 48, or 72 hours.[9]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[7]

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[11][12] The LDH assay quantifies this extracellular enzyme activity.

Protocol 3.1.2.1: LDH Release Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in a separate 96-well plate.

  • Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[3]

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.[11]

  • Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.[3]

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[13]

Phase 2: Elucidating the Mechanism of Cell Death - Apoptosis

If the Phase 1 assays indicate significant cytotoxicity, the next logical step is to determine whether the compound induces apoptosis, a controlled and programmed form of cell death that is often a desirable outcome for anticancer therapies.

G cluster_apoptosis Apoptotic Cascade compound This compound node_ps Early Apoptosis Phosphatidylserine (PS) externalization compound->node_ps:f0 Induces node_caspase Execution Phase Activation of Caspase-3 and Caspase-7 compound->node_caspase:f0 Induces node_annexin Annexin V Binds to externalized PS node_ps:f1->node_annexin Detected by node_death Cell Death node_pi Propidium Iodide (PI) Enters compromised membranes node_pi->node_death Stains late apoptotic/ necrotic cells node_caspase:f1->node_death

Caption: Key events in apoptosis detected by the assays.

In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be fluorescently labeled to detect this event.[2] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter cells in late-stage apoptosis or necrosis. Dual staining allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Protocol 3.2.1.1: Annexin V/PI Staining by Flow Cytometry

  • Cell Culture and Treatment: Culture and treat PC3 cells with the test compound in 6-well plates.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI staining solution.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells promptly by flow cytometry, using appropriate controls to set compensation and quadrants.

Caspases are a family of proteases that are central to the apoptotic process. Caspases-3 and -7 are "executioner" caspases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Their activity can be measured using a substrate that becomes luminescent or fluorescent upon cleavage.

Protocol 3.2.2.1: Luminescent Caspase-3/7 Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Addition: Add a Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) and cell lysis components.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of active caspase-3/7.

Data Analysis and Interpretation

Calculating Cell Viability and IC50 Values

For the MTT and LDH assays, the percentage of cell viability or cytotoxicity should be calculated relative to the controls.

  • % Viability (MTT): [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100

  • % Cytotoxicity (LDH): [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100[13]

The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, should be determined by plotting the percentage of cell viability against the log of the compound concentration and performing a non-linear regression analysis.[9]

Table 1: Example Data Summary for Cytotoxicity Screening

Compound Concentration (µM)% Cell Viability (MTT, 48h)% Cytotoxicity (LDH, 48h)
0 (Vehicle Control)100 ± 4.50 ± 2.1
195.2 ± 5.15.3 ± 1.8
1072.8 ± 6.328.4 ± 3.5
5048.9 ± 4.951.7 ± 4.2
10021.3 ± 3.879.6 ± 5.9
IC50 (µM) ~50 ~48
Interpreting Apoptosis Data

The data from flow cytometry should be presented as quadrant plots, allowing for the quantification of the percentage of cells in each population (viable, early apoptotic, late apoptotic/necrotic). An increase in the Annexin V+/PI- and Annexin V+/PI+ populations with increasing compound concentration is indicative of apoptosis induction.

The Caspase-3/7 assay results should be presented as fold-change in luminescence relative to the untreated control. A dose-dependent increase in caspase activity provides strong evidence that the observed cytotoxicity is mediated by the apoptotic pathway.

Table 2: Example Data Summary for Apoptosis Assays

Compound Concentration (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change)
0 (Vehicle Control)3.1 ± 0.82.5 ± 0.61.0 ± 0.1
1012.4 ± 1.55.8 ± 1.12.3 ± 0.3
5035.7 ± 3.218.9 ± 2.46.8 ± 0.7
10041.2 ± 4.135.6 ± 3.912.4 ± 1.5

Conclusion and Future Directions

This application note provides a validated and comprehensive framework for assessing the in vitro cytotoxicity of this compound on PC3 prostate cancer cells. By integrating assays that measure metabolic activity, membrane integrity, and key apoptotic markers, researchers can generate a robust dataset to support the early-stage evaluation of this compound as a potential anticancer agent. Positive and dose-dependent results across these assays would provide a strong rationale for further preclinical development, including mechanism of action studies and in vivo efficacy trials.

References

  • Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271.

  • Abcam. Annexin V staining assay protocol for apoptosis.

  • ATCC. PC-3 (CRL-1435).

  • Cell Signaling Technology. LDH Cytotoxicity Assay Kit #37291.

  • International Organization for Standardization. (2009). ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.

  • Creative Bioarray. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications.

  • Abcam. LDH assay kit guide: Principles and applications.

  • Thermo Fisher Scientific. Pierce LDH Cytotoxicity Assay Kit.

  • XCellR8. ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity.

  • Biologi. Standart Operating Procedure Apoptosis assay with Annexin V - PI.

  • MDDI Online. A Practical Guide to ISO 10993-5: Cytotoxicity.

  • Rieger, A. M., et al. (2011). Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death. Journal of visualized experiments : JoVE, (50), 2597.

  • Liu, K. (2023). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Journal of Drug and Alcohol Research.

  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay.

  • Johner Institut. Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection.

  • National Standards Authority of Ireland. (2009). IS EN ISO 10993-5:2009.

  • Tuffs, S. W., et al. (2019). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current protocols in toxicology, 80(1), e85.

  • Evotec. Mechanisms of Drug-induced Toxicity Guide.

  • Guengerich, F. P. (2011). Mechanisms of drug toxicity and relevance to pharmaceutical development. Drug metabolism and pharmacokinetics, 26(1), 3–14.

  • ATCC. PC3-emt (CRL-3471).

  • Evotec. Mechanisms of Drug-Induced Mitochondrial Toxicity.

  • Public Health England. PC-3 Cell Line.

  • Bio-protocol. Caspase 3/7 activity assay.

  • BroadPharm. Protocol for Cell Viability Assays.

  • Assay Genie. Caspase 3/7 Activity Assay Kit Technical Manual.

  • The University of Kansas, Department of Medicinal Chemistry. Chemical Mechanisms of Cytotoxicity.

  • Cayman Chemical. Caspase-3/7 Cell-Based Activity Assay Kit.

  • Abcam. MTT assay protocol.

  • Whitehead Institute. MTT Cell Assay Protocol.

  • ResearchGate. What are the culture conditions for prostate cancer cell line PC-3?.

  • Scribd. Assay Protocol PC3.

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.

  • BenchChem. Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.

Sources

Application Note: Preparation of N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, two-step synthetic protocol for the preparation of N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)acetamide hydrochloride , a structural analog of the local anesthetic lidocaine and a scaffold frequently utilized in medicinal chemistry for anticonvulsant and anti-inflammatory research. The method utilizes a nucleophilic acyl substitution followed by an SN2 amination. This guide prioritizes high-purity isolation suitable for biological screening, emphasizing critical process parameters (CPPs) to minimize bis-alkylation side products.

Introduction & Chemical Context

The target molecule belongs to the amino-acetamide class. Structurally, it consists of a lipophilic 4-fluorophenyl "tail" connected via an acetamide linker to a polar pyrrolidine "head." This arrangement mimics the pharmacophore of Class I antiarrhythmics and local anesthetics, where the amide bond provides stability against plasma esterases, and the terminal amine (pyrrolidine) ensures solubility and ion channel interaction upon protonation.

Retrosynthetic Logic

The synthesis is designed around the disconnection of the C-N bond between the methylene linker and the pyrrolidine ring.

  • Step 1 (Electrophile Generation): Formation of the

    
    -chloroacetamide intermediate using 4-fluoroaniline and chloroacetyl chloride.
    
  • Step 2 (Nucleophilic Coupling): Displacement of the chloride by pyrrolidine.

  • Step 3 (Salt Formation): Conversion to the hydrochloride salt to ensure long-term stability and water solubility for biological assays.

Safety & Materials

Critical Safety Warnings:

  • Chloroacetyl Chloride: Potent lachrymator and corrosive. Handle strictly in a fume hood.

  • 4-Fluoroaniline: Toxic by inhalation and skin contact; potential methemoglobinemia inducer. Double-glove (Nitrile) recommended.

  • Pyrrolidine: Highly flammable and corrosive liquid.

Reagent Table
ReagentCAS No.MW ( g/mol )Role
4-Fluoroaniline371-40-4111.12Nucleophile (Step 1)
Chloroacetyl chloride79-04-9112.94Electrophile (Step 1)
Pyrrolidine123-75-171.12Nucleophile (Step 2)
Potassium Carbonate (K₂CO₃)584-08-7138.21Base Scavenger
Potassium Iodide (KI)7681-11-0166.00Catalyst (Finkelstein)
4M HCl in DioxaneN/A36.46Salt Formation

Experimental Protocol

Phase 1: Synthesis of Intermediate (2-Chloro-N-(4-fluorophenyl)acetamide)

This step utilizes a modified Schotten-Baumann condition to ensure mono-acylation.

Workflow:

  • Setup: Charge a 250 mL 3-neck Round Bottom Flask (RBF) with 4-Fluoroaniline (5.55 g, 50 mmol) and Dichloromethane (DCM, 100 mL) .

  • Base Addition: Add Triethylamine (7.0 mL, 50 mmol) . Cool the mixture to 0°C using an ice bath.

  • Acylation: Add Chloroacetyl chloride (4.0 mL, 50 mmol) dropwise via an addition funnel over 30 minutes. Note: Exothermic reaction. Maintain internal temp < 5°C to prevent bis-acylation.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Wash organic layer with 1M HCl (2 x 50 mL) to remove unreacted aniline.

    • Wash with Sat. NaHCO₃ (2 x 50 mL) and Brine (50 mL).

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize the solid residue from Ethanol/Water (approx 8:2) if necessary.[1]

    • Target Yield: 85-95%

    • Appearance: White/Off-white needles.

    • Literature MP: ~118-125°C (Analogous chloroacetanilides).

Phase 2: Amination (Coupling with Pyrrolidine)

The SN2 reaction is accelerated using KI (Finkelstein condition) to transiently generate the more reactive iodo-intermediate.

Workflow:

  • Setup: In a 100 mL RBF, dissolve the Intermediate from Phase 1 (2.00 g, 10.7 mmol) in Acetonitrile (ACN, 40 mL) .

  • Reagents: Add Anhydrous K₂CO₃ (2.95 g, 21.4 mmol) and Potassium Iodide (0.18 g, 1.0 mmol) .

  • Nucleophile: Add Pyrrolidine (1.05 mL, 12.8 mmol) .

  • Reaction: Reflux at 80°C for 6–8 hours.

    • Checkpoint: TLC should show complete consumption of the starting chloride.

  • Workup:

    • Cool to RT and filter off the inorganic salts (KCl/KI).

    • Evaporate the ACN filtrate to dryness.

    • Redissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) to remove excess pyrrolidine.

    • Dry (Na₂SO₄) and concentrate to obtain the Free Base (Yellowish oil or low-melting solid).

Phase 3: Salt Formation (Hydrochloride)

Isolating as the salt is crucial for stability and hygroscopicity management.

Workflow:

  • Dissolve the crude Free Base in a minimum amount of Anhydrous Diethyl Ether (or Isopropanol) .

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (or bubble HCl gas) dropwise until pH ~2.

  • A white precipitate will form immediately. Stir for 30 minutes.

  • Filter the solid, wash with cold ether, and dry under vacuum.

Process Visualization

Reaction Scheme & Mechanism

The following diagram illustrates the synthetic pathway and the purification logic.

SynthesisPath cluster_QC Quality Control Checkpoints Start 4-Fluoroaniline (Nucleophile) Inter Intermediate: 2-Chloro-N-(4-fluorophenyl)acetamide Start->Inter Step 1: Acylation DCM, Et3N, 0°C Reagent1 Chloroacetyl Chloride (Electrophile) Reagent1->Inter FreeBase Free Base: N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide Inter->FreeBase Step 2: SN2 Substitution ACN, K2CO3, KI, Reflux QC1 TLC: Disappearance of Aniline Inter->QC1 Reagent2 Pyrrolidine (Base/Nu) Reagent2->FreeBase Salt FINAL PRODUCT: HCl Salt FreeBase->Salt Step 3: Salting Out HCl/Dioxane QC2 TLC: Disappearance of Chloride FreeBase->QC2

Caption: Figure 1. Synthetic workflow for this compound HCl, including key reagents and QC checkpoints.

Characterization & Expected Data

1H NMR (400 MHz, DMSO-d6) - Simulated for HCl Salt
  • δ 10.85 (br s, 1H): NH+ (Salt proton).

  • δ 10.40 (s, 1H): Amide NH.

  • δ 7.65 (m, 2H): Aromatic protons (ortho to amide).

  • δ 7.18 (m, 2H): Aromatic protons (ortho to fluorine).

  • δ 4.25 (s, 2H): N-CH₂-CO (Methylene linker - desheilded by carbonyl and ammonium).

  • δ 3.55 (m, 2H) & 3.10 (m, 2H): Pyrrolidine ring N-CH₂.

  • δ 1.95 (m, 4H): Pyrrolidine ring C-CH₂.

Mass Spectrometry (ESI+)
  • Expected [M+H]+: 223.12 m/z (Free base mass + H).

  • Note: The chloride counterion is not observed in positive mode ESI.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Step 1) Hydrolysis of Chloroacetyl chlorideEnsure all glassware is flame-dried; use anhydrous DCM.
Bis-alkylation (Step 1) Temperature too highStrictly maintain 0°C during addition; add acid chloride slowly.
Incomplete Reaction (Step 2) Steric hindrance / Low reactivityAdd 10 mol% Potassium Iodide (KI) to catalyze via the Finkelstein reaction (Cl

I).
Oiling out (Step 3) Product trapped in solventUse dry ether; scratch the flask glass with a spatula to induce nucleation; cool to -20°C.

References

  • General Synthesis of 2-(1-pyrrolidinyl)

    • US Patent 5461157A. Process for preparing pyrrolidinylacetamide derivatives. (1995). Describes the biphasic and organic solvent methods for reacting amines with halogenoacetyl chlorides.
  • Crystal Structure & Intermediate Characterization

    • Fun, H., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E.
  • Pharmacological Context (Anticonvulsant Analogs)

    • Obniska, J., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports. Demonstrates the biological relevance of the N-phenyl-2-aminoacetamide scaffold.
  • Anticancer Activity of Fluorinated Analogs

    • Aliabadi, A., et al. (2013).[2] 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents. Iran J Pharm Res.[2][3][4][5][6][7][8][9] Validates the bioactivity of the 4-fluorophenyl moiety in this specific scaffold.

Sources

Optimizing Purification Strategies: Recrystallization Solvent Systems for Pyrrolidine Acetamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrolidine acetamides (e.g., Piracetam, Levetiracetam, Brivaracetam) represent a critical class of nootropic and antiepileptic pharmacophores. Their purification presents a unique chemical paradox: the highly polar amide/lactam moiety confers excessive water/alcohol solubility, while the lipophilic pyrrolidine ring creates miscibility gaps in non-polar solvents, leading to the notorious "oiling out" phenomenon.

This Application Note provides a scientifically grounded guide to selecting solvent systems that balance yield with enantiomeric and polymorphic purity. It moves beyond trial-and-error, utilizing solubility parameters and nucleation kinetics to design robust recrystallization protocols.

The Physicochemical Challenge

To purify these compounds effectively, one must understand the intermolecular forces at play.

  • Hydrogen Bonding: The amide nitrogen and carbonyl oxygen act as strong H-bond acceptors/donors. This makes short-chain alcohols (Methanol, Ethanol) excellent solvents but poor crystallizers due to high solubility even at low temperatures.

  • Lattice Energy vs. Solvation: The crystal lattice of racetams is often stabilized by intermolecular H-bonds. Solvents that compete too strongly for these bonds (e.g., water) retard nucleation. Solvents that cannot interact (e.g., Hexane) cause the solute to phase-separate as a liquid (oil) rather than a solid.

  • Polymorphism: Piracetam, for example, exhibits multiple polymorphs (Forms I, II, III, VI).[1][2] The solvent choice dictates the polymorph; alcohols often favor metastable forms, while ketones tend to yield thermodynamically stable forms.

Solvent System Selection Guide

The following hierarchy is established based on industrial process data and solubility parameter matching.

Tier 1: The "Goldilocks" Solvents (Ketones)

Ketones, particularly Acetone and Methyl Ethyl Ketone (MEK) , generally offer the best balance. They are polar enough to dissolve the racetam at reflux but lack the H-bond donation capability of alcohols, leading to a steep solubility curve upon cooling.

  • Target: Levetiracetam, Piracetam.[3]

  • Mechanism: Dipole-dipole interactions dissolve the solute hot; lack of H-bond donation promotes lattice formation upon cooling.

Tier 2: Binary Systems (Solvent / Anti-Solvent)

When single solvents fail, a binary system is required. The key is to avoid "crashing" the product out too fast, which traps impurities.[4]

Solvent (Dissolver)Anti-Solvent (Precipitant)Ratio (Typical)Application
Methanol Ethyl Acetate 1:4 to 1:10High polarity variants; excellent for removing non-polar impurities.
Ethanol Isopropyl Ether (IPE) 1:3Standard purification; IPE prevents oiling out better than alkanes.
Isopropanol (IPA) Heptane 1:2Use with caution; high risk of oiling out if added too quickly.
Tier 3: Scavenging Systems (Aqueous)

For crude materials with high inorganic salt content.

  • System: Water (minimal) -> Acetone (excess).

  • Note: Water is difficult to remove; this is often a precursor step to a final organic recrystallization.

Visualizing the Decision Logic

The following decision tree assists in selecting the starting solvent system based on the crude material's behavior.

SolventSelection Start Crude Pyrrolidine Acetamide SolubilityCheck Soluble in refluxing Acetone? Start->SolubilityCheck YesAcetone Use Acetone (Single Solvent) SolubilityCheck->YesAcetone Yes NoAcetone Check Alcohol Solubility SolubilityCheck->NoAcetone No SolubleEtOH Soluble in hot EtOH/MeOH? NoAcetone->SolubleEtOH BinarySystem Use Binary System (Alcohol + Ester/Ether) SolubleEtOH->BinarySystem Yes Insoluble Highly Polar/Salt Contamination SolubleEtOH->Insoluble No Aqueous Water dissolution -> Acetone crash Insoluble->Aqueous

Figure 1: Solvent Selection Decision Tree. Blue nodes indicate decision points; Green nodes indicate optimal paths; Red/Grey indicates difficult feedstock.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Acetone)

Best for: Levetiracetam (High Purity), Piracetam (Form III target).

  • Dissolution: Charge crude solid into a flask equipped with a reflux condenser. Add Acetone (5 mL per gram of solid).

  • Reflux: Heat to reflux (approx. 56°C). If solid remains, add Acetone in 1 mL/g increments until dissolved.

    • Critical: Do not exceed 10 mL/g. If insoluble, switch to Protocol B.

  • Filtration: Perform hot filtration if insoluble particles (dust, salts) are present.[5]

  • Nucleation Control (Seeding): Cool the solution to 45°C. Add 0.1% w/w pure seed crystals.

    • Why? This prevents super-saturation that leads to oiling out and ensures the correct polymorph grows.

  • Cooling: Cool to room temperature over 2 hours (slow ramp), then to 0-5°C for 1 hour.

  • Isolation: Filter under vacuum. Wash with cold Acetone. Dry at 40°C under vacuum.

Protocol B: Binary Solvent Recrystallization (MeOH/EtOAc)

Best for: Removing polar impurities or when Acetone solubility is insufficient.

  • Dissolution: Dissolve crude solid in the minimum amount of boiling Methanol (approx. 65°C).

  • Anti-Solvent Addition: While maintaining a gentle boil, add Ethyl Acetate (EtOAc) dropwise.

  • The Cloud Point: Continue adding EtOAc until a faint, persistent cloudiness appears.

  • Re-dissolution: Add drops of Methanol until the solution is just clear again.

  • Crystallization: Remove from heat. Insulate the flask to ensure very slow cooling.

    • Note: Rapid cooling here will cause oiling out.

  • Harvest: Collect crystals via filtration. Wash with a 1:5 MeOH:EtOAc mixture.

Troubleshooting & Self-Validating Checks

The following table summarizes common failure modes and their scientific resolutions.

ObservationDiagnosisCorrective ActionMechanism
Oiling Out (Liquid droplets form instead of crystals)Metastable zone width exceeded; Melting point of solute depressed by solvent/impurities.1. Add Seed crystals at higher Temp.2. Switch anti-solvent from Alkane to Ether/Ester.Seeding provides a template for growth, bypassing the liquid phase. Ethers are more polar than alkanes, reducing the interfacial tension gap.
Low Yield Solute is too soluble in the mother liquor.1. Cool to -10°C.2. Increase Anti-solvent ratio.Reduces thermodynamic solubility limit.
Wrong Polymorph (Confirmed by XRPD/DSC)Kinetic control favored metastable form (often due to fast cooling).1. Use Protocol A (Acetone).2. Reduce cooling rate.3. Seed with specific polymorph.Slower growth favors the thermodynamic product (e.g., Piracetam Form III).
Gel Formation Hydrogen bonding network formed with solvent (Solvate).1. Avoid water/alcohol.2. Dry crude material thoroughly before recrystallization.Disrupts the solvent-solute H-bond network that stabilizes gels.

Process Workflow Diagram

This diagram illustrates the critical control points (CCPs) where the scientist must intervene to ensure purity.

RecrystWorkflow Input Crude Mixture Dissolve Dissolution (T > 50°C) Input->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Seed Seeding Point (Metastable Zone) HotFilter->Seed Cool to 45°C Growth Crystal Growth (Slow Cooling) Seed->Growth Add 0.1% Seeds Isolate Filtration & Drying Growth->Isolate QC QC: XRPD/HPLC Isolate->QC QC->Dissolve Fail: Re-process

Figure 2: Operational Workflow. The "Seeding Point" (Red Diamond) is the critical control step to prevent oiling out.

References

  • Surtees, A. (2022). Characterization and Crystal Nucleation Kinetics of a New Metastable Polymorph of Piracetam in Alcoholic Solvents. ACS Omega.

  • UCB Pharma. (2011). Process for the preparation of Levetiracetam. US Patent 7,939,676 B2.

  • Follonier, S. (2019). Crystal Growth Kinetics of Piracetam Polymorphs in Ethanol and Isopropanol. Crystal Growth & Design.

  • Mettler Toledo. (2023). Oiling Out in Crystallization: Causes and Solutions. Application Library.

  • University of Wisconsin-Madison. (n.d.). Recrystallization Procedures and Troubleshooting. Department of Chemistry.

Sources

Maximal electroshock (MES) seizure test protocol for acetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Maximal Electroshock (MES) Seizure Test for Acetamide Derivatives

Abstract

This guide outlines the standardized protocol for evaluating the anticonvulsant activity of acetamide derivatives using the Maximal Electroshock (MES) test. While acetamide moieties appear in broad-spectrum agents (e.g., levetiracetam), the MES test specifically targets compounds that inhibit seizure spread, typically via voltage-gated sodium channel (


) blockade. This protocol integrates the foundational methods of the NIH Anticonvulsant Screening Program (ASP) with specific formulation strategies required for the lipophilic nature of acetamide medicinal chemistry.

Introduction & Mechanistic Rationale

The MES test is the "gold standard" model for generalized tonic-clonic seizures (grand mal epilepsy). Unlike chemoconvulsant models (e.g., PTZ) that assess seizure threshold, MES assesses the ability of a drug to prevent seizure spread through neural tissue.

Relevance to Acetamides: Many novel acetamide derivatives (specifically N-phenylacetamides and aryl-acetamides) exert efficacy by stabilizing the inactive state of sodium channels, preventing high-frequency repetitive firing.

  • Critical Distinction: Levetiracetam (a pyrrolidine acetamide) binds to SV2A and is notably inactive in the traditional MES test. However, second-generation acetamides designed with hydrophobic aryl groups often target

    
     channels, making MES the obligatory primary screen.
    

The Endpoint: The assay forces a maximal seizure event.[1][2][3][4] The therapeutic endpoint is the abolition of Hindlimb Tonic Extension (HLTE) .[1] If the animal does not extend its hindlimbs to a 180° angle, the compound is considered protective.

Pre-Experimental Considerations

Animal Selection
  • Species: Male albino mice (CF-1 or C57BL/6), 18–25 g.

  • Why Male? Estrous cycles in females can alter seizure thresholds, introducing variable noise in early-stage screening.

  • Acclimatization: Minimum 5 days. Stress elevates corticosteroids, artificially altering seizure susceptibility.

Compound Formulation (The Acetamide Challenge)

Acetamide derivatives frequently exhibit poor aqueous solubility. Improper formulation leads to erratic absorption and false negatives.

  • Standard Vehicle: 0.5% Methylcellulose (MC) or 1% Tween 80 in saline.

  • Procedure:

    • Weigh compound.[5]

    • Levigate with a small volume of Tween 80.

    • Gradually add 0.5% MC while vortexing to create a stable suspension.

    • Verification: If visible precipitation occurs within 15 minutes, switch to a hydroxypropyl-beta-cyclodextrin (HP

      
      CD) complex (20% w/v).
      

Experimental Workflow

The screening pipeline follows a logic-gated process to minimize animal usage while maximizing data fidelity.

MES_Workflow Start Compound Synthesis Formulation Formulation (0.5% MC/Tween) Start->Formulation Phase1 Phase I: Qualitative Screen (Fixed Doses: 30, 100, 300 mg/kg) Formulation->Phase1 TPE Determine Time to Peak Effect (TPE) Phase1->TPE If Active Phase2 Phase II: Quantitative (ED50 Determination) TPE->Phase2 Tox Toxicity Screen (Rotarod TD50) Phase2->Tox Parallel PI Calculate Protective Index (PI = TD50 / ED50) Phase2->PI Tox->PI

Figure 1: Logic-gated workflow for anticonvulsant screening. Phase I identifies "hits"; Phase II quantifies potency.

Detailed MES Protocol

Equipment:

  • Electroconvulsometer (e.g., Ugo Basile or Harvard Apparatus).

  • Corneal electrodes (concave, 4mm).

  • Electrolyte solution (0.9% saline + 0.5% tetracaine/lidocaine for local anesthesia).

Stimulus Parameters:

Parameter Mouse Rat Note
Current 50 mA 150 mA Fixed current ensures supramaximal stimulation.
Frequency 60 Hz 60 Hz Standard AC pulse.
Duration 0.2 sec 0.2 sec Sufficient to depolarize, short enough to avoid thermal injury.

| Pulse Width | 0.6 ms | 0.6 ms | Rectangular pulses. |

Step-by-Step Procedure:
  • Preparation:

    • Administer test compound (i.p. or p.o.)[1][6][7] at the predetermined TPE (usually 0.5h or 4h post-dose).[7]

    • Dip corneal electrodes into the electrolyte/anesthetic solution.[3] Crucial: Anesthetic prevents corneal pain triggers which can complicate behavioral scoring.

  • Application:

    • Restrain the mouse firmly by the scruff; loose restraint allows the animal to break contact during the shock.

    • Gently place electrodes on the corneas.

    • Trigger the foot pedal to deliver the 0.2s pulse.

  • The "Release" (Critical Technique):

    • Immediately upon shock delivery, release the animal into a clear observation cage.

    • Why? Restraining the animal during the seizure phase physically prevents the tonic extension, leading to false "protection" scores.

  • Scoring (The Binary Endpoint): Observe the animal for 10 seconds.

    • Protected (Score 0): Animal exhibits clonic activity (paddling, shaking) but NO hindlimb extension >90° relative to the torso.

    • Not Protected (Score 1): Animal exhibits rigid extension of hindlimbs parallel to the tail (180°) for >3 seconds.

Data Analysis & Interpretation

Calculating ED50

Using the Phase II data (varying doses at fixed TPE), perform a Probit Analysis (log-dose vs. response probability) to determine the ED50 (dose protecting 50% of animals).

The Protective Index (PI)

To validate the acetamide derivative as a drug candidate, you must separate sedation from anticonvulsant activity.

  • TD50: Determine neurotoxicity using the Rotarod test (inability to maintain balance on a rotating rod).

  • Calculation:

    
    
    
  • Target: A viable candidate typically requires a PI > 2.0 (ideally > 5.0).

Seizure Pathway Visualization

Understanding where the drug acts helps interpret partial protection.

Seizure_Pathway Stimulus Electrical Stimulus (50mA, 60Hz) Focal Focal Seizure (Forelimb Clonus) Stimulus->Focal Spread Seizure Spread (Brainstem Recruitment) Focal->Spread Tonic Tonic Hindlimb Extension (HLTE) Spread->Tonic Drug Acetamide Derivative (Na+ Channel Block) Drug->Spread  BLOCKS  

Figure 2: Mechanism of action. Acetamides typically block the propagation (Spread) phase, not the focal initiation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Inconsistent Control Seizures Electrode impedance too high.Clean silver electrodes; ensure fresh electrolyte solution.
False Positives (Protection) "Sub-maximal" shock due to poor contact.Ensure eyes are moist; verify 50mA output with an oscilloscope load.
Drug Precipitation Acetamide lipophilicity.Use 20% HP

CD or micronize the compound before suspension.
High Toxicity (Low PI) Off-target sedation.Test structurally related analogs; check if "protection" is actually muscle relaxation (flaccid paralysis).

References

  • Swinyard EA, Brown WC, Goodman LS. (1952).[8] Comparative assays of antiepileptic drugs in mice and rats. Journal of Pharmacology and Experimental Therapeutics.

  • White HS, et al. (1995).[4] The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models.[4][9] Italian Journal of Neurological Sciences.

  • NIH National Institute of Neurological Disorders and Stroke. (n.d.). Epilepsy Therapy Screening Program (ETSP) Protocols. NIH.gov.[4]

  • Löscher W, et al. (1991). The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. Epilepsy Research.

  • Kamiński K, et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides. International Journal of Molecular Sciences.

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Application Notes and Protocols for the Formulation of Lipophilic Pyrrolidinyl Acetamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolidinyl acetamide scaffold is a privileged structure in modern medicinal chemistry, with derivatives showing promise in a range of therapeutic areas, including neuroprotection and oncology.[1] A significant challenge in the development of novel pyrrolidinyl acetamide-based drug candidates is their often-high lipophilicity, which can lead to poor aqueous solubility and, consequently, low and variable oral bioavailability.[2] Overcoming these hurdles is critical to advancing these promising compounds through preclinical and clinical development.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of effective formulation strategies for lipophilic pyrrolidinyl acetamide compounds. We will delve into the foundational preformulation studies necessary to characterize these molecules, followed by in-depth protocols for three key formulation technologies: lipid-based drug delivery systems (LBDDS), nanosuspensions, and solid dispersions. The causality behind experimental choices is explained throughout, ensuring a deep understanding of the principles guiding successful formulation development.

Part 1: Preformulation Characterization: The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough understanding of the physicochemical properties of the lipophilic pyrrolidinyl acetamide active pharmaceutical ingredient (API) is paramount.[3] These preformulation studies provide the data necessary to select the most appropriate formulation strategy and excipients.[4]

Physicochemical Property Determination

A comprehensive preformulation package for a lipophilic pyrrolidinyl acetamide compound should include the parameters outlined in Table 1.

Table 1: Key Physicochemical Parameters for Preformulation of Lipophilic Pyrrolidinyl Acetamide Compounds

ParameterTypical Range for Lipophilic Pyrrolidinyl AcetamidesSignificance in Formulation
LogP > 3High lipophilicity suggests suitability for lipid-based formulations.[5]
Aqueous Solubility < 10 µg/mLPoor aqueous solubility is a primary driver for enabling formulations.[6]
Melting Point (Tm) 100-250 °CInfluences the choice of manufacturing process (e.g., hot-melt extrusion for solid dispersions).[7]
pKa Variable (often weakly basic)Determines the pH-dependent solubility and potential for salt formation.
Crystalline Form (Polymorphism) Multiple polymorphs possibleDifferent polymorphs can have different solubilities and stabilities.[8]
Hygroscopicity Low to moderateAffects physical stability and handling of the drug powder.
Protocol 1: Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of the lipophilic pyrrolidinyl acetamide compound in aqueous media at different pH values.

Materials:

  • Lipophilic pyrrolidinyl acetamide API

  • Phosphate buffered saline (PBS), pH 7.4

  • 0.1 N Hydrochloric acid (HCl), pH 1.2

  • Deionized water

  • HPLC system with a suitable column and detector

  • Shaking incubator or orbital shaker

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of the API to separate vials containing PBS (pH 7.4), 0.1 N HCl, and deionized water.

  • Cap the vials securely and place them in a shaking incubator set at 37 °C.

  • Agitate the samples for 48 hours to ensure equilibrium is reached.

  • After 48 hours, visually inspect the vials to confirm the presence of undissolved solid.

  • Withdraw an aliquot from each vial and filter it through a 0.22 µm syringe filter to remove undissolved particles.

  • Dilute the filtered samples with an appropriate solvent (e.g., mobile phase) to a concentration within the calibration range of the HPLC method.

  • Analyze the samples by a validated HPLC method to determine the concentration of the dissolved API.

  • Express the solubility in µg/mL.

Part 2: Formulation Strategies and Protocols

Based on the preformulation data, an appropriate formulation strategy can be selected to enhance the solubility and bioavailability of the lipophilic pyrrolidinyl acetamide compound.

Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are a highly effective approach for lipophilic drugs as they can enhance solubility, improve absorption via lymphatic pathways, and reduce food effects.[5][9] Self-emulsifying drug delivery systems (SEDDS) are a type of LBDDS that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.[10]

Lipophilic pyrrolidinyl acetamide compounds with high LogP values are excellent candidates for LBDDS. The lipidic excipients in the formulation act as a vehicle to dissolve the drug and maintain it in a solubilized state in the gastrointestinal fluids, thereby facilitating its absorption.

Workflow for LBDDS Development

LBDDS_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Formulation Optimization cluster_2 Phase 3: Characterization & Stability Excipient_Screening Excipient Solubility Screening (Oils, Surfactants, Co-solvents) Ternary_Diagram Construct Ternary Phase Diagrams Excipient_Screening->Ternary_Diagram Select best excipients Prototype_Formulation Prepare Prototype Formulations Ternary_Diagram->Prototype_Formulation Identify emulsification regions Emulsification_Study Self-Emulsification & Droplet Size Analysis Prototype_Formulation->Emulsification_Study Evaluate performance Characterization Drug Loading & Stability Assessment Emulsification_Study->Characterization Select lead formulations In_Vitro_Release In Vitro Dissolution & Release Studies Characterization->In_Vitro_Release Confirm stability & release Nanosuspension_Workflow cluster_0 Phase 1: Feasibility cluster_1 Phase 2: Process Optimization cluster_2 Phase 3: Characterization & Stability Stabilizer_Screening Stabilizer Screening (Surfactants & Polymers) Milling_Method Select Milling Method (Media Milling or High-Pressure Homogenization) Stabilizer_Screening->Milling_Method Identify suitable stabilizers Process_Parameters Optimize Process Parameters (Milling time, Pressure) Milling_Method->Process_Parameters Define process Particle_Size_Analysis Particle Size & Zeta Potential Analysis Process_Parameters->Particle_Size_Analysis Control particle size Physical_Stability Physical Stability Assessment (Ostwald Ripening) Particle_Size_Analysis->Physical_Stability Select stable formulation Dissolution_Testing In Vitro Dissolution Testing Physical_Stability->Dissolution_Testing Confirm dissolution enhancement

Caption: Workflow for the development of a nanosuspension formulation.

Protocol 3: Preparation of a Nanosuspension by Media Milling

Objective: To prepare a stable nanosuspension of a lipophilic pyrrolidinyl acetamide compound to improve its dissolution rate.

Materials:

  • Lipophilic pyrrolidinyl acetamide API

  • Stabilizers (e.g., Poloxamer 188, PVP K30, Sodium Lauryl Sulfate)

  • Deionized water

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • Planetary ball mill or similar media mill

  • Particle size and zeta potential analyzer

Procedure:

  • Prepare an aqueous solution of the selected stabilizer(s).

  • Disperse the API in the stabilizer solution to form a pre-suspension.

  • Add the pre-suspension and the milling media to the milling chamber.

  • Mill the suspension at a defined speed and for a specific duration (e.g., 24-48 hours). The milling time should be optimized to achieve the desired particle size.

  • After milling, separate the nanosuspension from the milling media.

  • Measure the particle size and zeta potential of the nanosuspension. A narrow particle size distribution with a mean size below 500 nm and a zeta potential of at least ±20 mV are desirable for good physical stability.

  • Conduct dissolution studies comparing the nanosuspension to the unmilled drug to demonstrate the enhancement in dissolution rate.

Solid Dispersions

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state. [6]This can be achieved by methods such as hot-melt extrusion or spray drying. [11]

For lipophilic pyrrolidinyl acetamide compounds, formulating them as a solid dispersion can lead to the formation of an amorphous state, which has higher kinetic solubility and faster dissolution rates compared to the crystalline form. [12]The hydrophilic carrier also improves the wettability of the hydrophobic drug.

Workflow for Solid Dispersion Development

Solid_Dispersion_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Process Development cluster_2 Phase 3: Characterization Polymer_Screening Polymer Carrier Screening (e.g., PVP, HPMC, Soluplus®) Miscibility_Study Drug-Polymer Miscibility Assessment (DSC) Polymer_Screening->Miscibility_Study Identify suitable polymers Method_Selection Select Manufacturing Method (Hot-Melt Extrusion or Spray Drying) Miscibility_Study->Method_Selection Ensure miscibility Process_Optimization Optimize Process Parameters (Temperature, Feed Rate) Method_Selection->Process_Optimization Define process Solid_State_Characterization Solid-State Characterization (PXRD, DSC) Process_Optimization->Solid_State_Characterization Produce solid dispersion Performance_Testing Dissolution & Stability Testing Solid_State_Characterization->Performance_Testing Confirm amorphous state & performance

Caption: Workflow for the development of a solid dispersion formulation.

Protocol 4: Preparation of a Solid Dispersion by Hot-Melt Extrusion (HME)

Objective: To prepare an amorphous solid dispersion of a lipophilic pyrrolidinyl acetamide compound with a hydrophilic polymer to enhance its dissolution.

Materials:

  • Lipophilic pyrrolidinyl acetamide API

  • Polymer carrier (e.g., Soluplus®, Kollidon® VA 64)

  • Hot-melt extruder with a twin-screw setup

  • Differential Scanning Calorimeter (DSC)

  • Powder X-ray Diffractometer (PXRD)

  • Dissolution testing apparatus

Procedure:

  • Physically mix the API and the polymer carrier at the desired ratio (e.g., 1:3 drug-to-polymer).

  • Feed the physical mixture into the hot-melt extruder.

  • Set the temperature profile of the extruder barrel zones to be above the glass transition temperature of the polymer and, if necessary, the melting point of the drug, to ensure the drug dissolves in the molten polymer.

  • The screw speed and feed rate should be optimized to ensure complete mixing and dissolution.

  • Collect the extrudate and mill it into a powder.

  • Characterize the solid dispersion using DSC and PXRD to confirm the absence of crystallinity and the formation of an amorphous solid dispersion. A single glass transition temperature in the DSC thermogram and the absence of sharp peaks in the PXRD pattern are indicative of an amorphous system.

  • Perform dissolution studies to compare the release profile of the solid dispersion with that of the pure crystalline drug.

Conclusion

The successful formulation of lipophilic pyrrolidinyl acetamide compounds is achievable through a systematic and scientifically driven approach. Thorough preformulation characterization is the cornerstone of rational formulation design, guiding the selection of the most appropriate solubility enhancement strategy. Lipid-based drug delivery systems, nanosuspensions, and solid dispersions each offer unique advantages for overcoming the challenges posed by the poor aqueous solubility of this important class of molecules. The detailed protocols and workflows provided in these application notes serve as a practical guide for researchers and drug development professionals to unlock the full therapeutic potential of their lipophilic pyrrolidinyl acetamide compounds.

References

  • Ahmad, H. E., et al. (2017). Design, synthesis, molecular docking of new lipophilic acetamide derivatives affording potential anticancer and antimicrobial agents. PubMed.
  • CAS. (2025, May 21). The future of lipid-based drug delivery. CAS.
  • Fisyuk, A. S., et al. (2022). Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities.
  • Goulia, G. (n.d.). PIRACETAM ñ AN OLD DRUG WITH NOVEL PROPERTIES? Acta Pol Pharm.
  • Jadhav, P., et al. (2023). Breaking Barriers with Nanosuspension: A Comprehensive Review.
  • Jiang, B., et al. (2016). Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. ACS Medicinal Chemistry Letters.
  • Kovalenko, S. M., et al. (2022). Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug. MDPI.
  • Lenci, E., & Trabocchi, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • Narong, P. S., et al. (2011).
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  • Taslimi, P., et al. (2012).
  • Williams, H. D., et al. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Yadav, D., et al. (2012). Nanosuspension: An approach to enhance solubility of drugs. PMC.
  • Wu, Y., et al. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • IJARIIT. (2021). PRE-FORMULATION STUDIES IN THE DEVELOPMENT OF NOVEL DRUG MOLECULES. IJARIIT.
  • Mohammed, A. N., et al. (2024).
  • Singh, B., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Yadav, G. V., & Singh, S. R. (2018). NANOSUSPENSION: A PROMISING DRUG DELIVERY SYSTEM. Pharmacophore.
  • Cayman Chemical. (n.d.). Piracetam (UCB 6215, CAS Number: 7491-74-9). Cayman Chemical.
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  • Szeleszczuk, Ł., et al. (2025). Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity. PubMed.
  • Gouliaev, A. H., & Senning, A. (1994).
  • Patel, J., & Patel, K. (2017). Nanosuspensions: Recent Patents and Pharmaceutical Aspects as Drug Delivery Systems. Bentham Science.
  • Kumar, S., et al. (2025). Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review.
  • Liu, J., et al. (2016). Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. PubMed.
  • Holm, R., et al. (2023). Lipid based formulations as supersaturating oral delivery systems. Pharma Excipients.
  • Al-kassas, R., et al. (2024). Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy. MDPI.
  • Shaik, G. M., et al. (2023). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO).
  • Mayne Pharma Services. (n.d.). Enhancing Therapeutic Potential of Poorly Soluble Drugs. Mayne Pharma.
  • RJPT. (2023). Various Aspects of Solid Dispersion Technology: A Review. RJPT.
  • Mitea, A.-M., et al. (2021). Applications of Nanosized-Lipid-Based Drug Delivery Systems in Wound Care. MDPI.
  • Al-Ostath, A., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice.
  • ResearchGate. (n.d.). Compounds evaluated in this study. (a) 2-oxo-1-pyrrolidine acetamide...
  • Google Patents. (n.d.). Novel pyrrolidine derivatives.
  • Kumar, D., et al. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • Google Patents. (n.d.). Drug-polymer amorphous solid dispersions using linear poly (acrylic acid) polymers.
  • CAS. (2025, March 15). Comprehensive insights on lipid-based drug delivery systems. CAS.
  • Padhi, S., et al. (2017). Solid Dispersion of Nateglinide in Polyoxy Ethylene-Polyoxy Propylene Block Copolymer: in vitro and in vivo Evaluation.
  • Sercombe, L., et al. (2022). Lipid-Based Drug Delivery Systems for Diseases Managements. MDPI.

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Application Note: A Practical Guide to Thin-Layer Chromatography (TLC) of 4-Fluoroaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of TLC in Aromatic Amine Analysis

Thin-layer chromatography (TLC) is a cornerstone of chromatographic techniques, prized for its simplicity, speed, and cost-effectiveness.[1][2] For researchers and professionals in drug development and synthetic chemistry, TLC serves as an indispensable tool for rapidly monitoring reaction progress, identifying compounds in a mixture, and assessing purity.[2][3] This guide focuses on the application of TLC for the analysis of 4-fluoroaniline and its derivatives. These compounds are primary arylamines and crucial intermediates in the manufacturing of pharmaceuticals and agrochemicals.[4][5] Understanding their chromatographic behavior is essential for ensuring the quality and efficacy of the final products.

This document provides a detailed framework, moving from the foundational principles of separation to robust, step-by-step protocols and advanced visualization techniques tailored for fluorinated aromatic amines.

Core Principles: Separating Fluoroanilines on Silica Gel

The separation of compounds via TLC is governed by the principle of differential partitioning between a stationary phase and a mobile phase. For 4-fluoroaniline derivatives, the process is typically as follows:

  • Stationary Phase: The most common choice is silica gel (SiO₂), a highly polar adsorbent.[6] The surface of silica gel is rich in silanol groups (Si-OH), which can form hydrogen bonds with polar analytes.

  • Mobile Phase (Eluent): A solvent or mixture of solvents that travels up the plate via capillary action. The polarity of the mobile phase is the primary variable adjusted by the chemist to achieve separation.

  • Analyte Interaction: The separation hinges on a competition. A polar compound, like an aniline derivative, will adsorb strongly to the polar silica gel. A polar mobile phase will effectively compete for these interaction sites, desorbing the analyte and allowing it to move up the plate.

The key takeaway is the inverse relationship between a compound's polarity and its mobility on a silica TLC plate when using a non-polar to moderately polar mobile phase: More polar compounds interact more strongly with the silica gel and thus have lower Retention Factor (Rƒ) values. [6] Conversely, less polar compounds travel further up the plate, resulting in higher Rƒ values. 4-Fluoroaniline itself is a moderately non-polar molecule (logP ≈ 1.15), providing a good starting point for mobile phase selection.[4][7]

Experimental Protocols & Methodologies

Required Materials and Reagents
  • TLC Plates: Pre-coated silica gel 60 F₂₅₄ plates (the "F₂₅₄" indicates a fluorescent indicator that is quenched by UV-active compounds).

  • Solvents: HPLC-grade solvents such as Hexane, Ethyl Acetate, Dichloromethane, Methanol, and Toluene.

  • Developing Chamber: A glass jar or tank with a tight-fitting lid.

  • Spotting Capillaries: Glass microcapillaries.

  • Sample Vials: For dissolving analytes.

  • Visualization Equipment: UV lamp (254 nm and 365 nm), iodine chamber, heating plate.

  • Staining Reagents: Ninhydrin solution, potassium permanganate solution (see section 3.5 for recipes).

Step-by-Step TLC Protocol
  • Sample Preparation: Dissolve a small amount (1-2 mg) of the 4-fluoroaniline derivative in a volatile solvent (e.g., 0.5 mL of dichloromethane or ethyl acetate).

  • Plate Preparation: Using a pencil (never a pen, as ink will chromatograph), gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark the positions for each sample.

  • Spotting: Dip a capillary tube into a sample solution. Briefly and gently touch the end of the capillary to the designated mark on the origin line. The goal is to create a small, concentrated spot, typically 1-2 mm in diameter.[8] Allow the solvent to evaporate completely between applications if multiple spots are needed in the same location.

  • Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper against the inside wall of the chamber, ensuring it is wetted by the solvent. Close the chamber and allow it to sit for 5-10 minutes to become saturated with solvent vapor.[9] This ensures a uniform development front and improves the reproducibility of Rƒ values.

  • Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the origin line is above the solvent level. Close the lid and allow the solvent front to ascend the plate undisturbed.

  • Completion: When the solvent front has reached about 1 cm from the top of the plate, remove it from the chamber. Immediately mark the position of the solvent front with a pencil.

  • Drying: Allow the plate to air-dry completely in a fume hood before proceeding to visualization.

Workflow for TLC Analysis of 4-Fluoroaniline Derivatives

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample 1. Prepare Sample Solution (1-2 mg/mL) prep_plate 2. Mark Origin Line on TLC Plate prep_sample->prep_plate spot 4. Spot Samples on Origin Line prep_plate->spot prep_chamber 3. Saturate Developing Chamber develop 5. Develop Plate in Chamber prep_chamber->develop spot->develop dry 6. Mark Solvent Front & Dry Plate develop->dry visualize 7. Visualize Spots (UV, Stain) dry->visualize calculate 8. Calculate Rƒ Values visualize->calculate interpret 9. Interpret Results calculate->interpret

Caption: Standard workflow for performing TLC analysis.

Mobile Phase Selection for Fluoroanilines

The choice of mobile phase is critical for achieving good separation. For aniline derivatives on silica, a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or methanol) is common.[10] The polarity of the system is fine-tuned by adjusting the ratio of these solvents. A higher proportion of the polar solvent will increase the Rƒ values of all compounds. The goal is to obtain Rƒ values between 0.2 and 0.8 for the compounds of interest.

Table 1: Recommended Starting Mobile Phase Systems

Mobile Phase System (v/v)PolarityRecommended For...Expected Rƒ for 4-Fluoroaniline
9:1 Hexane : Ethyl AcetateLowSeparating non-polar derivatives from the parent aniline.Low (< 0.2)
4:1 Hexane : Ethyl AcetateLow-MediumGeneral screening of reaction mixtures.0.3 - 0.5
1:1 Hexane : Ethyl AcetateMediumMore polar derivatives (e.g., with hydroxyl or carboxyl groups).High (> 0.7)
95:5 Toluene : MethanolMediumGood general system for aromatic amines.[11]0.4 - 0.6
9:1 Dichloromethane : MethanolMedium-HighSeparating highly polar derivatives or baseline impurities.High (> 0.8)

Pro-Tip: If your compound streaks, it may be due to its basicity. Adding a small amount (0.5-1%) of triethylamine or ammonium hydroxide to the mobile phase can often resolve this by neutralizing acidic sites on the silica gel.[1]

Visualization Techniques for Aromatic Amines

Since many 4-fluoroaniline derivatives are colorless, visualization techniques are required to see the separated spots.

  • UV Light (Non-Destructive): If using F₂₅₄ plates, aromatic compounds will appear as dark purple spots against a fluorescent green background under short-wave (254 nm) UV light.[12][13] This is the first method to try as it does not alter the compounds.

  • Iodine Vapor (Semi-Destructive): Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. Aromatic compounds will form colored complexes with the iodine vapor, appearing as yellow-brown spots.[13][14] The spots will fade over time.

  • Potassium Permanganate (KMnO₄) Stain (Destructive):

    • Recipe: Dissolve 1.5 g KMnO₄ and 10 g K₂CO₃ in 200 mL of water.

    • Procedure: Dip the plate in the solution or spray it evenly. Oxidizable compounds, such as the amino group of anilines, will appear as yellow or brown spots on a purple background.[12][15] Gentle heating can accelerate the staining.

  • Ninhydrin Stain (Destructive):

    • Recipe: Dissolve 0.2 g of ninhydrin in 100 mL of ethanol or butanol.[15]

    • Procedure: Spray the plate with the solution and heat it gently with a heat gun until colored spots appear. Primary and secondary amines react to form a deep purple or pink spot (Ruhemann's purple).[15][16] This is a highly specific and sensitive stain for aniline derivatives.

Scientific Rationale & Data Interpretation

The Polarity-Mobility Relationship

The separation mechanism in normal-phase TLC is driven by adsorption. The polarity of the analyte, stationary phase, and mobile phase are interlinked. The diagram below illustrates how adjusting mobile phase polarity affects the separation of compounds with different polarities.

Caption: Interplay between compound polarity, mobile phase polarity, and Rƒ.

Calculating the Retention Factor (Rƒ)

The Rƒ value is a ratio that quantifies the movement of a compound. It is a characteristic property for a specific compound under a defined set of conditions (stationary phase, mobile phase, temperature).[8]

Formula: Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front)[8]

The Rƒ value is dimensionless and always less than 1. For example, if a compound travels 3.5 cm and the solvent front travels 7.0 cm, the Rƒ is 0.5.

Influence of Molecular Structure

Substituents on the aniline ring significantly impact polarity and, therefore, Rƒ value.

  • Electron-donating groups (like -CH₃) tend to decrease polarity slightly, leading to higher Rƒ values.

  • Electron-withdrawing groups or groups capable of hydrogen bonding (like -OH, -NO₂) increase polarity, leading to lower Rƒ values.[10]

  • Isomeric Position: Ortho-substituted anilines may exhibit intramolecular hydrogen bonding, which can shield the polar groups from interacting with the silica gel. This often results in a higher Rƒ value compared to the corresponding meta and para isomers.[10][11]

Selecting a Visualization Method

The choice of visualization stain depends on the functional groups present in the derivative and the need for specificity.

Visualization_Decision_Tree start Dried TLC Plate uv_check Is the compound aromatic/conjugated? start->uv_check uv_yes Use UV Lamp (254 nm) (Non-Destructive) uv_check->uv_yes Yes amine_check Is a specific stain for the amino group needed? uv_check->amine_check No / Need More uv_yes->amine_check ninhydrin Use Ninhydrin Stain (Highly specific for amines) amine_check->ninhydrin Yes general_stain Need a general, oxidative stain? amine_check->general_stain No kmno4 Use KMnO₄ Stain (Good for oxidizable groups) general_stain->kmno4 Yes iodine Use Iodine Vapor (General for aromatics) general_stain->iodine Alternative

Caption: Decision tree for selecting a visualization method.

References

  • Ali, M., Ghori, Z., & Ali, A. (2002). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl. Separation Science and Technology, 37(2), 363-377.
  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Searle Separations Department. (n.d.). Thin Layer Chromatography.
  • University of Colorado Boulder. (n.d.). TLC Visualization Methods.
  • National Center for Biotechnology Information. (n.d.). 4-Fluoroaniline. PubChem Compound Database. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2021). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Retrieved from [Link]

  • OperaChem. (2024). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Fluoroaniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • Ghafoor, A., & Bark, L. S. (1982). Thin Layer Chromatography of Aromatic Amines. Journal of the Chemical Society of Pakistan, 4(3), 147-149.
  • DergiPark. (2023). Theoretical Investigation of the Molecular Properties of the Fluoroaniline and Fluoroanisole Isomers. Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding RF Values in Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ResearchGate. (n.d.). Structures for the fluorophenol and fluoroaniline isomers used in this study. Retrieved from [Link]

  • Organic Chemistry Lab @ CU Boulder. (2020, August 26). Thin-Layer Chromatography (TLC) [Video]. YouTube. Retrieved from [Link]

  • Wang, Y., Zhang, J., & Lin, L. (1999).
  • Reddit. (2020). Rf value for TLC. r/chemhelp. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Amidation of 4-Fluoroaniline with Chloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amidation of 4-fluoroaniline with chloroacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this reaction, improve your yield of 2-chloro-N-(4-fluorophenyl)acetamide, and ensure the integrity of your results.

Introduction: The Schotten-Baumann Reaction in Context

The synthesis of 2-chloro-N-(4-fluorophenyl)acetamide via the reaction of 4-fluoroaniline with chloroacetyl chloride is a classic example of a nucleophilic acyl substitution, often carried out under Schotten-Baumann conditions.[1][2] This reaction is fundamental in synthetic chemistry for creating the amide bond, a critical linkage in many pharmaceuticals and functional materials.[3] While seemingly straightforward, this acylation is prone to several challenges that can significantly impact yield and purity. This guide provides a systematic approach to overcoming these common hurdles.

The core reaction involves the nucleophilic attack of the amine group of 4-fluoroaniline on the electrophilic carbonyl carbon of chloroacetyl chloride.[1][4] A base is typically employed to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]

cluster_reactants Reactants cluster_products Products 4-Fluoroaniline 4-Fluoroaniline Amide_Product 2-chloro-N-(4-fluorophenyl)acetamide 4-Fluoroaniline->Amide_Product Nucleophilic Attack Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Amide_Product HCl HCl Base Base Base->HCl Neutralizes

Caption: General workflow of the amidation reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during the amidation of 4-fluoroaniline. Each problem is followed by potential causes and actionable solutions.

Problem EncounteredPotential CausesRecommended Solutions
Low or No Product Yield 1. Inactivated Amine: The 4-fluoroaniline may be protonated by the HCl byproduct, rendering it non-nucleophilic.[5]2. Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and can be hydrolyzed by moisture.[6]3. Poor Reaction Conditions: Incorrect stoichiometry, temperature, or solvent can hinder the reaction.1. Use of a Suitable Base: Add a base like triethylamine (TEA), pyridine, or aqueous NaOH to scavenge the HCl produced.[2][7][8] For biphasic systems (e.g., dichloromethane and water), a phase-transfer catalyst can be beneficial.2. Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Optimize Stoichiometry and Temperature: Typically, a slight excess of the chloroacetyl chloride is used. The reaction is often started at a low temperature (0-5 °C) and then allowed to warm to room temperature.[7][9]
Formation of Multiple Products/Impurities 1. Diacylation: The initially formed amide can be deprotonated by a strong base and react with another molecule of chloroacetyl chloride.2. N-Alkylation: The product amide can act as a nucleophile and react with another molecule of the chloro-functionalized product.3. Ring Acylation (Friedel-Crafts): While less common under these conditions, acylation of the aromatic ring can occur, especially with a Lewis acid catalyst.[10]1. Control Stoichiometry and Base: Use a non-nucleophilic, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or control the addition of a less hindered base like TEA.[11][12] Avoid using an excess of a strong base.2. Maintain Low Temperatures: Keeping the reaction temperature low minimizes the rate of this side reaction.[13]3. Avoid Lewis Acids: Unless specifically desired, avoid Lewis acid catalysts which can promote Friedel-Crafts acylation.
Reaction is Too Fast/Exothermic 1. High Reactivity of Reagents: Chloroacetyl chloride is highly reactive, and the reaction with an amine can be vigorous.[14]2. Rapid Addition of Reagents: Adding the chloroacetyl chloride too quickly can lead to a rapid exotherm.[13]1. Cool the Reaction Mixture: Begin the reaction at a reduced temperature (e.g., in an ice bath) to moderate the reaction rate.[7][9]2. Slow, Dropwise Addition: Add the chloroacetyl chloride solution dropwise to the solution of 4-fluoroaniline and base over a period of time to control the reaction rate and temperature.[9]
Product is Difficult to Purify 1. Presence of Unreacted Starting Materials: Incomplete reaction can leave starting materials that are difficult to separate from the product.2. Formation of Salts: The hydrochloride salt of the base (e.g., triethylamine hydrochloride) can co-precipitate with the product.[7]1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials. Drive the reaction to completion if necessary by adjusting time or temperature.2. Aqueous Workup: After the reaction is complete, wash the organic layer with water or a dilute acid (like 1M HCl) to remove the amine-based salts and any remaining base.[7][9] A subsequent wash with a saturated sodium bicarbonate solution can remove any remaining acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction?

The choice of base is critical. For reactions in a single organic phase (like dichloromethane or THF), a tertiary amine like triethylamine (TEA) is commonly used.[7][8] Pyridine can also be used and may enhance the reactivity of the acyl chloride.[5] For biphasic systems, an aqueous solution of sodium hydroxide is a cost-effective option, characteristic of the Schotten-Baumann reaction.[1][9] More recently, non-nucleophilic bases like DBU have been shown to be effective, providing high yields at room temperature.[11]

Q2: Which solvent should I use?

Aprotic solvents are generally preferred. Dichloromethane (DCM), tetrahydrofuran (THF), and toluene are common choices.[7][8][11] In some green chemistry approaches, reactions have been successfully carried out in aqueous buffer solutions, which can simplify product isolation.[14][15] The choice of solvent can influence reaction rate and solubility of reactants and byproducts.

Q3: How critical is temperature control?

Temperature control is very important for several reasons.[13] Firstly, the reaction is exothermic, and maintaining a low temperature (typically 0-5 °C during addition) helps to control the reaction rate and prevent a dangerous exotherm.[7][9] Secondly, lower temperatures can suppress side reactions like N-alkylation and diacylation, leading to a cleaner product profile.

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 4-Fluoroaniline C Desired Amide Product A->C B Chloroacetyl Chloride B->C F Hydrolyzed Acyl Chloride B->F Presence of Water D Diacylation Product C->D Excess Base/ Acyl Chloride E N-Alkylation Product C->E Higher Temperature

Caption: Main vs. Side Reaction Pathways.

Q4: My product has a pinkish hue. What causes this and how can I remove it?

A pink or reddish discoloration can sometimes be observed, which may be due to the formation of minor, highly colored byproducts from oxidation or other side reactions involving the aniline moiety.[7] This can often be removed during purification. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common and effective method. Alternatively, column chromatography can be used for more stubborn impurities.

Q5: Can I use a different acylating agent?

While chloroacetyl chloride is common, other acylating agents can be used. For instance, acetic anhydride can be employed, though it is generally less reactive than the acyl chloride.[16] The choice of acylating agent will depend on the desired final product and the required reactivity.

Experimental Protocols

Protocol 1: Amidation using Triethylamine in an Organic Solvent

This protocol is based on a common laboratory procedure for the synthesis of N-(substituted phenyl)-2-chloroacetamides.[7]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-fluoroaniline (1.0 eq.) and triethylamine (1.0-1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Add a solution of chloroacetyl chloride (1.0-1.1 eq.) in the same solvent dropwise to the stirred amine solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

    • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-chloro-N-(4-fluorophenyl)acetamide.

Protocol 2: Schotten-Baumann Conditions (Biphasic System)

This method utilizes an aqueous base and is a cost-effective and scalable approach.[1][9]

  • Setup: In a flask, dissolve 4-fluoroaniline (1.0 eq.) in a suitable organic solvent like dichloromethane.

  • Addition of Base: Add a 10% aqueous solution of sodium hydroxide (2.0-3.0 eq.).

  • Cooling: Cool the biphasic mixture to 0-5 °C with vigorous stirring.

  • Addition of Acyl Chloride: Add chloroacetyl chloride (1.0-1.1 eq.), either neat or dissolved in a small amount of the organic solvent, dropwise to the vigorously stirred mixture, maintaining the low temperature.

  • Reaction: After the addition, allow the mixture to warm to room temperature and continue stirring for 1-3 hours.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization.

References

  • Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. Available at: [Link]

  • Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET. Available at: [Link]

  • 2-Chloro-N-(4-fluorophenyl)acetamide - PMC - NIH. Available at: [Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions - ResearchGate. Available at: [Link]

  • Write a short note on the following. Schotten-Baumann reaction - Chemistry - Shaalaa.com. Available at: [Link]

  • What is the Schottan-Baumann reaction? - Quora. Available at: [Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions - Taylor & Francis. Available at: [Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions - Taylor & Francis Online. Available at: [Link]

  • A facile amidation of chloroacetyl chloride using DBU . Available at: [Link]

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Publishing. Available at: [Link]

  • Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst . Available at: [Link]

  • Effect of temperature on acylation of aniline (2 mmol) with acetic acid (2 ml) - ResearchGate. Available at: [Link]

  • Method for preparing 2-chloro-N-(4-fluorophenyl) - Google Patents.
  • Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts - ResearchGate. Available at: [Link]

  • Direct amidation of aniline and its derivatives with acetic acid catalyzed by sulfated . Available at: [Link]

  • Process for preparing acetanilide - Google Patents.
  • Aniline - Wikipedia. Available at: [Link]

  • Method of friedel-crafts acylation of anilides - Google Patents.
  • Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide - PrepChem.com. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - IUCr Journals. Available at: [Link]

  • 2-chloro-N-(4-fluorophenyl)acetamide | C8H7ClFNO | CID 532065 - PubChem. Available at: [Link]

  • Amine to Amide (via Acid Chloride) - Common Conditions . Available at: [Link]

  • Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature - PMC. Available at: [Link]

  • Show how you would use appropriate acyl chlorides and amines to s... - Pearson. Available at: [Link]

  • What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent . Available at: [Link]

  • A facile amidation of chloroacetyl chloride using DBU International Journal of ChemTech Research . Available at: [Link]

  • Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl . Available at: [Link]

  • How Do Acyl Chlorides Form Primary and Secondary Amides? - YouTube. Available at: [Link]

  • CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL - Neliti. Available at: [Link]

  • (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide - ResearchGate. Available at: [Link]

  • Reactions of Acyl Chlorides with Primary Amines - Chemistry LibreTexts. Available at: [Link]

  • (PDF) A facile amidation of chloroacetyl chloride using DBU - ResearchGate. Available at: [Link]

Sources

Troubleshooting cyclization side reactions in pyrrolidine acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Cyclization and Other Side Reactions

Welcome to the Technical Support Center for Pyrrolidine Acetamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common synthetic challenges, with a particular focus on mitigating cyclization and other undesired side reactions. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in mechanistic understanding and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: I am attempting to synthesize a 2-(pyrrolidin-1-yl)acetamide derivative by reacting pyrrolidine with a 2-chloroacetamide precursor, but I am observing a significant amount of a cyclic byproduct. What is happening and how can I prevent it?

This is a classic case of competing intramolecular versus intermolecular reactions. The primary side reaction is likely the intramolecular cyclization of your chloroacetamide starting material or an intermediate to form a lactam, specifically a piperazine-2,5-dione (also known as a diketopiperazine or DKP) if your starting material is derived from an amino acid amide.

Mechanism of Diketopiperazine (DKP) Formation:

This side reaction is especially prevalent if the amide nitrogen of the chloroacetamide is part of an α-amino acid derivative. The reaction proceeds via an intramolecular nucleophilic attack of the terminal amine on the amide carbonyl, leading to the formation of a stable six-membered ring.[1][2]

Caption: Competing pathways in pyrrolidine acetamide synthesis.

Troubleshooting Strategies:

  • Control Stoichiometry and Addition Rate: A common strategy to favor the intermolecular reaction is to maintain a high concentration of the external nucleophile (pyrrolidine) relative to the electrophile (chloroacetamide). Consider adding the chloroacetamide slowly to a solution of excess pyrrolidine. This ensures that a chloroacetamide molecule is more likely to encounter a pyrrolidine molecule before it has the opportunity to cyclize.

  • Optimize Reaction Temperature: Higher temperatures can sometimes favor the intramolecular cyclization. Experiment with running the reaction at a lower temperature. While this may slow down the desired reaction, it can disproportionately suppress the side reaction.

  • Choice of Base: If a base is used to scavenge the HCl byproduct, its strength and concentration can be critical. A strong, non-nucleophilic base at a carefully controlled stoichiometry can be beneficial. Excess strong base can deprotonate the amide, potentially increasing the rate of intramolecular cyclization.

  • Protecting Group Strategy: If your chloroacetamide is derived from an amino acid, consider protecting the terminal amine with a suitable protecting group (e.g., Boc, Cbz) to prevent intramolecular attack. The protecting group can be removed in a subsequent step after the successful coupling with pyrrolidine.

Q2: My synthesis of Piracetam (2-oxo-1-pyrrolidineacetamide) from 2-pyrrolidinone and a chloroacetamide derivative is giving me a mixture of products. I suspect I am getting both N- and O-alkylation. How can I confirm this and favor N-alkylation?

You are encountering a common challenge with ambident nucleophiles like lactams. The 2-pyrrolidinone anion can undergo alkylation at either the nitrogen (N-alkylation, desired) or the oxygen (O-alkylation, undesired), leading to the formation of an imino ether.

Mechanism of N- vs. O-Alkylation:

The regioselectivity of this reaction is influenced by the principles of Hard and Soft Acid-Base (HSAB) theory. The nitrogen atom is a softer nucleophilic center, while the oxygen atom is a harder nucleophilic center.[3]

  • N-Alkylation (Desired): Favored by softer electrophiles (e.g., alkyl iodides) and conditions that promote kinetic control.

  • O-Alkylation (Undesired): Favored by harder electrophiles (e.g., alkyl chlorides, Meerwein's salt) and conditions that favor thermodynamic control.[3][4][5]

N_vs_O_Alkylation cluster_main Alkylation of 2-Pyrrolidinone Anion cluster_N N-Alkylation (Desired) cluster_O O-Alkylation (Undesired) pyrrolidinone N-H C=O 2-Pyrrolidinone anion N C=O Pyrrolidinone Anion (Resonance) pyrrolidinone->anion Base N_product 2-oxo-1-pyrrolidineacetamide (Piracetam) anion:n->N_product Soft Electrophile (e.g., R-I) O_product Imino Ether Byproduct anion:o->O_product Hard Electrophile (e.g., R-Cl) chloroacetamide Cl-CH2-CONH2 Chloroacetamide chloroacetamide->N_product chloroacetamide->O_product

Caption: N- vs. O-alkylation pathways of 2-pyrrolidinone.

Troubleshooting and Optimization:

ParameterRecommendation for N-AlkylationRationale
Alkylating Agent Use a softer leaving group (I > Br > Cl). Consider using 2-iodoacetamide.Softer electrophiles preferentially react with the softer nitrogen nucleophile.[3]
Counter-ion Use a less coordinating cation (e.g., K+, Cs+)Less coordinating cations leave the oxygen anion more "free," which can favor O-alkylation. A more covalent metal-oxygen bond can favor N-alkylation.
Solvent Use a polar aprotic solvent like DMF or DMSO.These solvents can solvate the cation, influencing the reactivity of the anion.
Temperature Lower temperatures generally favor kinetic control (N-alkylation).O-alkylation is often the thermodynamically more stable product, so higher temperatures can favor its formation.

Analytical Confirmation:

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools to distinguish between N- and O-alkylated products.[6][7][8][9]

    • N-Alkylated: Look for the characteristic methylene protons adjacent to the nitrogen.

    • O-Alkylated: The chemical shifts of the protons and carbons near the newly formed C=N and C-O bonds will be significantly different. 2D NMR techniques like HMBC can definitively show the connectivity.[6][7]

  • LC-MS/MS: This technique is excellent for identifying and quantifying both the desired product and the isomeric byproduct, even at low levels.[4][10][11]

Q3: I am observing the formation of an unexpected impurity with a mass corresponding to the hydrolysis of the acetamide side chain. What are the likely causes and how can I prevent this?

Hydrolysis of the terminal amide to a carboxylic acid is a common degradation pathway, especially under harsh pH and temperature conditions.[12][13][14] The resulting impurity is (2-oxopyrrolidin-1-yl)acetic acid.

Troubleshooting Hydrolysis:

  • pH Control: Avoid strongly acidic or basic conditions during workup and purification. Piracetam itself has been shown to degrade under strong basic conditions upon heating.[12]

  • Temperature Management: Keep reaction and workup temperatures as low as practically possible.

  • Water Content: Ensure all solvents and reagents are anhydrous, as water is a reactant in the hydrolysis reaction.

Advanced Troubleshooting

Q4: My reaction is clean, but the yield is consistently low. What are some less obvious side reactions or loss pathways I should consider?

Beyond the major side reactions, several other factors can contribute to low yields:

  • Thermal Decomposition: At elevated temperatures, pyrrolidinone-containing compounds can undergo decomposition. While piracetam is relatively stable to thermal stress, prolonged exposure to high heat should be avoided.

  • Over-alkylation: If the newly formed pyrrolidine acetamide product is still nucleophilic, it could potentially react with another molecule of the chloroacetamide, leading to oligomerization. This is less common but possible, especially if there are other reactive sites on the molecule.[15]

  • Workup Losses: Pyrrolidine acetamides can have some water solubility. During aqueous workups, product may be lost to the aqueous layer. Ensure thorough extraction with an appropriate organic solvent and consider back-extraction of the aqueous layers.

Experimental Protocols

Protocol 1: Synthesis of Piracetam via N-Alkylation of 2-Pyrrolidinone

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Lactam Salt: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-pyrrolidinone (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C.

  • Slowly add a solution of 2-chloroacetamide (1.0 eq) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Analytical Methods for Impurity Profiling

A robust analytical strategy is crucial for identifying and quantifying side products.

TechniqueApplicationKey Information Provided
TLC Rapid reaction monitoring and qualitative assessment of product formation and impurities.Presence of starting materials, product, and byproducts.
HPLC/UPLC Quantitative analysis of reaction conversion, product purity, and impurity levels.[16][17][18]Retention times for known standards, peak areas for quantification.
LC-MS/MS Identification and quantification of known and unknown impurities, even at trace levels.[4][10][11]Molecular weight and fragmentation patterns of components.
NMR (1H, 13C, 2D) Unambiguous structure elucidation of the desired product and isolated impurities.[6][7][8][9][19]Chemical shifts, coupling constants, and through-bond correlations to confirm connectivity.
FTIR Functional group analysis to confirm the presence of amide and lactam moieties and the absence of imino ether groups.Characteristic vibrational frequencies for C=O, N-H, and C-N bonds.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow cluster_solutions Corrective Actions start Low Yield or Impure Product check_sm Analyze Starting Materials (Purity, Water Content) start->check_sm analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_sm->analyze_crude identify_byproducts Identify Major Byproducts analyze_crude->identify_byproducts no_reaction No Reaction or Low Conversion identify_byproducts->no_reaction Starting Material Remains cyclization Cyclization Byproduct (e.g., DKP) identify_byproducts->cyclization o_alkylation O-Alkylation Byproduct identify_byproducts->o_alkylation hydrolysis Hydrolysis Product identify_byproducts->hydrolysis other Other/Unknown Impurities identify_byproducts->other optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) no_reaction->optimize_conditions cyclization->optimize_conditions change_reagents Change Reagents (e.g., Alkylating Agent, Base) cyclization->change_reagents protecting_groups Implement Protecting Groups cyclization->protecting_groups o_alkylation->optimize_conditions o_alkylation->change_reagents modify_workup Modify Workup/Purification hydrolysis->modify_workup other->analyze_crude Further Analysis

Sources

Removing unreacted pyrrolidine from N-aryl acetamide reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for chemists and researchers focused on the synthesis of N-aryl acetamides. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the persistent challenge of removing unreacted pyrrolidine from reaction mixtures. Our goal is to equip you with the scientific principles and practical protocols needed to ensure the purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual pyrrolidine from my N-aryl acetamide reaction so difficult?

A1: The difficulty in removing pyrrolidine stems from a combination of its physical and chemical properties. It is a relatively high-boiling point liquid (87-89°C) and is miscible with water and many common organic solvents.[1][2][3] This makes simple extraction or evaporation inefficient. Furthermore, its basic nature (the pKa of its conjugate acid is ~11.3) means it can form salts or strong hydrogen bonds, complicating its removal.[4]

Q2: What are the primary methods for removing unreacted pyrrolidine?

A2: The most common and effective methods leverage pyrrolidine's basicity. These include:

  • Aqueous Acidic Wash (Acid-Base Extraction): This is the most widely used technique. It involves washing an organic solution of the reaction mixture with a dilute aqueous acid (e.g., HCl, H₂SO₄).[5][6]

  • Silica Gel Column Chromatography: Effective for separating compounds based on polarity. The polar N-aryl acetamide product can be separated from the more polar pyrrolidine or its salt.

  • Distillation: This method is only viable if your N-aryl acetamide product has a very high boiling point and is thermally stable, allowing the lower-boiling pyrrolidine to be distilled off.[7]

Q3: What safety precautions should I take when performing an acidic wash?

A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The neutralization of a basic amine with acid is an exothermic reaction that can cause a rapid temperature increase. When handling concentrated acids to make your dilute solution, always add the acid to water slowly, never the other way around, to prevent dangerous splashing and heat generation.

Troubleshooting Guide

Problem: My crude ¹H NMR spectrum shows significant unreacted pyrrolidine after the initial work-up. How do I remove it?

Solution: Perform a targeted aqueous acidic wash.

The underlying principle of this technique is a simple acid-base reaction. Pyrrolidine, a secondary amine, is basic and will readily react with an acid to form a pyrrolidinium salt. This salt is ionic and therefore highly soluble in the aqueous phase, while your typically less polar N-aryl acetamide product remains in the organic phase.[5][8]

Protocol 1: Standard Acidic Wash for Pyrrolidine Removal
  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane (DCM), or diethyl ether) in a separatory funnel.

  • First Acidic Wash: Add an equal volume of 1 M aqueous hydrochloric acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds. Crucially, invert the funnel and vent frequently to release any pressure buildup from heat or gas evolution.

  • Separation: Allow the two layers to fully separate. The top layer will typically be the organic phase and the bottom will be the aqueous phase (confirm this by adding a drop of water to see which layer it joins). Drain the lower aqueous layer, which now contains the pyrrolidinium hydrochloride salt.

  • Repeat: Repeat the wash (steps 2-4) two more times with fresh 1 M HCl to ensure complete removal of the pyrrolidine.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any residual water from the organic phase.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield your purified N-aryl acetamide.

Problem: I've performed multiple acidic washes, but my product is still contaminated. What could be wrong?

Solution: Consider the following possibilities and optimizations.

  • Insufficient Acid: You may not be using enough acid to neutralize all the pyrrolidine. Ensure you are using a sufficient molar excess of acid.

  • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product and the impurity. If an emulsion forms, try adding more brine to the separatory funnel or filtering the mixture through a pad of Celite.

  • Product Solubility: Your N-aryl acetamide might have some solubility in the acidic aqueous layer. To check this, you can basify the combined acidic aqueous washes with 2 M NaOH until the pH is >10 and then back-extract with fresh organic solvent. If you recover a significant amount of product, this indicates solubility issues.

Problem: My N-aryl acetamide is sensitive to strong acids. What are my alternatives to an HCl wash?

Solution: Use a milder acid or a different purification technique.

  • Mild Acidic Wash: You can substitute 1 M HCl with a milder acid like 10% aqueous citric acid or a saturated solution of ammonium chloride (NH₄Cl).[5] These are less harsh and may prevent the degradation of your acid-sensitive product.

  • Column Chromatography: If any acidic wash is too harsh, column chromatography is an excellent alternative. N-aryl acetamides are typically moderately polar and can be effectively separated from the highly polar pyrrolidine (which will stick strongly to the silica) using a solvent system like ethyl acetate/hexanes. Adding a small amount of triethylamine (0.1-1%) to your eluent can sometimes improve the recovery of amine-containing compounds.[8]

Problem: How can I confirm that all the pyrrolidine has been successfully removed?

Solution: Use analytical techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Thin Layer Chromatography (TLC): Spot your crude material and the purified product side-by-side on a TLC plate. After developing the plate, you can visualize the spots using a UV lamp. To specifically detect any remaining pyrrolidine, which is a primary amine, you can stain the plate with a ninhydrin solution.[9] Pyrrolidine will appear as a distinct pink or purple spot.[9]

  • ¹H NMR Spectroscopy: This is the most definitive method. In your ¹H NMR spectrum, unreacted pyrrolidine will show characteristic signals. The specific chemical shifts can vary depending on the solvent, but you should look for the disappearance of these signals in your final product's spectrum.[10][11]

Data Summary Table

For your convenience, here are some key physical and chemical properties relevant to the purification process.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)pKa (Conjugate Acid)Solubility
Pyrrolidine 71.1287 - 89[1][3]11.31[4]Miscible with water and most organic solvents[1]
Pyrrolidinium HCl 107.58N/A (Salt)N/AHighly soluble in water, insoluble in non-polar organic solvents
N-aryl acetamide VariableTypically >200Weakly acidic/neutralGenerally soluble in organic solvents, insoluble in water[12]

Purification Decision Workflow

The choice of purification method often depends on the stability of your target N-aryl acetamide. The following diagram illustrates a logical workflow for selecting the appropriate strategy.

Purification_Workflow start Crude Reaction Mixture (N-aryl acetamide + Pyrrolidine) acid_stability Is the product acid-stable? start->acid_stability acid_wash Perform Aqueous Acidic Wash (e.g., 1M HCl) acid_stability->acid_wash Yes alternatives Consider Alternative Methods acid_stability->alternatives No check_purity1 Check Purity (TLC, ¹H NMR) acid_wash->check_purity1 check_purity1->acid_wash Impure pure_product1 Pure Product check_purity1->pure_product1 Pure chromatography Column Chromatography alternatives->chromatography distillation Distillation (if product is non-volatile) alternatives->distillation check_purity2 Check Purity (TLC, ¹H NMR) chromatography->check_purity2 distillation->check_purity2 check_purity2->chromatography Impure pure_product2 Pure Product check_purity2->pure_product2 Pure

Caption: Decision tree for selecting a purification method.

References

  • Pyrrolidine | C4H9N | CID 31268. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • Pyrrolidine. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (n.d.). Analytical Methods (RSC Publishing). Retrieved February 13, 2026, from [Link]

  • Pyrrolidine Analytical Reference Material, Tetrahydropyrrole & Tetramethyleneimine, Best Price in Mumbai. (n.d.). IndiaMART. Retrieved February 13, 2026, from [Link]

  • Pyrrolidine | CAS#:123-75-1. (n.d.). Chemsrc. Retrieved February 13, 2026, from [Link]

  • Pyrrolidine. (n.d.). The Merck Index online. Retrieved February 13, 2026, from [Link]

  • How can I seperate pyrrolidine? (2014, July 24). ResearchGate. Retrieved February 13, 2026, from [Link]

  • New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. (2004, August 6). Journal of Chromatography A, 1045(1-2), 223–232. [Link]

  • Thin-layer chromatography for the identification and semi-quantification of biogenic amines produced by bacteria. (2009, May 1). Journal of Chromatography A, 1216(18), 4128–4132. [Link]

  • Zhang, X., Chignin, K., Zhong, D., & Chen, H. (n.d.). ¹H-NMR spectrum of 1-pyrroline solution in DMSO-d6 (10000 ppm)... ResearchGate. Retrieved February 13, 2026, from [Link]

  • Separation of biogenic amines by thin-layer chromatography. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Detection Methods for Thin Layer Chromatography. (n.d.). Avanti Polar Lipids. Retrieved February 13, 2026, from [Link]

  • Pyrrolidine, 1-butyl-. (n.d.). Organic Syntheses Procedure. Retrieved February 13, 2026, from [Link]

  • Pyrrolidine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved February 13, 2026, from [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021, October 8). ACS Sustainable Chemistry & Engineering. [Link]

  • Purification of crude pyrroles. (n.d.). Google Patents.
  • Purification of Acetamide. (n.d.). Chempedia - LookChem. Retrieved February 13, 2026, from [Link]

  • Melnykov, K. P., Nazar, K., Smyrnov, O., & Grygorenko, O. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Preparation of pyrrolidine. (n.d.). PrepChem.com. Retrieved February 13, 2026, from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved February 13, 2026, from [Link]

  • Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. (n.d.). Arabian Journal of Chemistry. Retrieved February 13, 2026, from [Link]

  • What is the pKaH of pyrrole? (2019, November 16). Chemistry Stack Exchange. Retrieved February 13, 2026, from [Link]

  • Total wash elimination for solid phase peptide synthesis. (2023, December 9). PMC - NIH. Retrieved February 13, 2026, from [Link]

  • Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition. (2023, April 5). Royal Society Publishing. Retrieved February 13, 2026, from [Link]

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • On the N-arylation of acetamide using 2-, 3- and 1'-substituted iodoferrocenes. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Activity refinement of aryl amino acetamides that target the P. falciparum STAR-related lipid transfer 1 protein. (2024, March 25). Malaria World. Retrieved February 13, 2026, from [Link]

  • Amine. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

Sources

Technical Support Center: Interpreting the ¹H NMR Spectrum of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the ¹H NMR spectral analysis of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for common issues encountered during the characterization of this compound.

I. Structural Overview and Predicted ¹H NMR Data

A thorough understanding of the molecule's structure is the first step in accurately interpreting its ¹H NMR spectrum. The key to a successful assignment is to break down the molecule into its constituent spin systems: the 4-fluorophenyl group, the acetamide linker, and the pyrrolidine ring.

Diagram: Annotated Structure of this compound

mol H_d_label Hd H_c_label Hc H_b_label Hb (NH) H_e_label He H_f_label Hf H_g_label Hg H_h_label Hh

Caption: Molecular structure with proton environments labeled.

Based on the electronic environment of each proton, we can predict their approximate chemical shifts and coupling patterns. Electron-withdrawing groups, such as the fluorine atom and the carbonyl group, will deshield nearby protons, shifting them downfield (to a higher ppm value).[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

LabelProton EnvironmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
Ha Carbonyl (C=O)N/AN/AN/AN/A
Hb Amide (N-H)~8.0 - 9.5Broad Singlet1HN/A (often exchanges)
Hc Aromatic (ortho to NH)~7.4 - 7.6Multiplet (dd)2HJH-H ≈ 9.0, JH-F ≈ 4.5
Hd Aromatic (ortho to F)~6.9 - 7.1Multiplet (t)2HJH-H ≈ 9.0, JH-F ≈ 9.0
He Acetamide (-CH₂-)~3.2 - 3.4Singlet2HN/A
Hf Pyrrolidine (α to N)~2.6 - 2.8Multiplet4HComplex
Hg, Hh Pyrrolidine (β to N)~1.8 - 2.0Multiplet4HComplex

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.[4]

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems and questions that arise during the acquisition and interpretation of the ¹H NMR spectrum for this molecule.

Q1: Why do the aromatic signals (Hc and Hd) appear as complex multiplets and not simple doublets?

A: This is due to heteronuclear coupling with the fluorine atom (¹⁹F). The protons ortho to the amide group (Hc) are coupled to the adjacent aromatic protons (Hd) and to the fluorine atom four bonds away. Similarly, the protons ortho to the fluorine (Hd) are coupled to the adjacent aromatic protons (Hc) and the fluorine atom three bonds away. This results in what often appears as a "triplet" for Hd (more accurately a doublet of doublets with similar coupling constants) and a "doublet of doublets" for Hc.[5]

Q2: I can't find the amide (N-H) proton signal, or it looks very broad. Is this normal?

A: Yes, this is very common for N-H protons.[1]

  • Broadening: The N-H proton can undergo chemical exchange with trace amounts of water or acid in the solvent, which broadens the signal.[4] The rate of this exchange is concentration and temperature-dependent.

  • Variable Chemical Shift: Its chemical shift is highly dependent on the solvent, concentration, and temperature, so it may appear anywhere in the 8.0-9.5 ppm range or even further downfield.[4]

  • Confirmation: To confirm its identity, you can perform a D₂O shake . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H proton will exchange with deuterium, and the peak will disappear.[1][6]

Q3: My spectrum has very broad peaks throughout. What is the likely cause?

A: Several factors can lead to generalized peak broadening:[6]

  • Poor Shimming: The magnetic field is not homogeneous across the sample. This is the most common cause and requires re-shimming the spectrometer.[7]

  • High Sample Concentration: Overly concentrated samples can be viscous, leading to broader lines.[8][9] Diluting the sample often resolves this.

  • Insoluble Material: The presence of suspended solid particles in the NMR tube will severely degrade the field homogeneity.[10][11] Always filter your sample into the NMR tube.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals (like iron or copper) can cause significant line broadening.[8]

Q4: I see unexpected peaks at ~1.56 ppm, ~7.26 ppm, and ~2.0-2.2 ppm. What are they?

A: These are likely common contaminants:

  • ~1.56 ppm: Water. NMR solvents can absorb moisture from the air.[6]

  • ~7.26 ppm: Residual undeuterated chloroform (CHCl₃) in the CDCl₃ solvent.

  • ~2.0-2.2 ppm: Acetone, often from cleaning glassware.

  • Other possibilities: Grease from glassware joints or residual purification solvents like ethyl acetate or hexanes.

Q5: The peak shapes are distorted (tailing or splitting). What's wrong?

A: Poor peak shape often points to either a sample issue or an instrument/column problem.[12][13]

  • Peak Tailing: This can be caused by the sample adsorbing to active sites in the system or by "dead volume" in the flow path.[14] For NMR, it often indicates poor shimming or sample heterogeneity.

  • Split Peaks: This can be a severe shimming issue or a sign of a problem with the NMR tube itself (e.g., a scratch or crack).[12]

Q6: My sample won't dissolve well in CDCl₃. What are my alternatives?

A: If solubility is an issue, you can try other deuterated solvents. Be aware that the chemical shifts of your compound will change with the solvent.[6]

  • Acetone-d₆: A good alternative for moderately polar compounds. The residual solvent peak is at ~2.05 ppm.

  • DMSO-d₆: An excellent solvent for highly polar compounds that are difficult to dissolve. However, it is difficult to remove from the sample afterward. The residual solvent peak is at ~2.50 ppm, and it also has a broad water peak around 3.33 ppm.

  • Methanol-d₄: Useful for polar compounds. The residual solvent peak is at ~3.31 ppm and the hydroxyl peak is at ~4.87 ppm.

III. Standard Operating Protocols

Protocol 1: NMR Sample Preparation

Adhering to a strict sample preparation protocol is critical for acquiring a high-quality spectrum.

  • Weigh Sample: Accurately weigh 5-25 mg of your this compound into a clean, dry vial.[8][10]

  • Add Solvent: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[8]

  • Dissolve: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filter: Take a Pasteur pipette and tightly pack a small plug of glass wool into the tip. Use this pipette to transfer the solution from the vial into a clean, high-quality NMR tube (rated for your spectrometer's field strength).[10][11] This step is crucial to remove any particulate matter.[10]

  • Cap and Label: Securely cap the NMR tube to prevent solvent evaporation and clearly label it.[11]

Protocol 2: D₂O Exchange for N-H Proton Identification

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Carefully add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube securely and shake vigorously for 30-60 seconds to ensure thorough mixing and facilitate the proton-deuterium exchange.

  • Re-acquire Spectrum: Run the ¹H NMR experiment again. The peak corresponding to the N-H proton should have significantly diminished or disappeared completely.[6]

IV. Experimental & Analytical Workflow

The logical flow from sample to final interpretation is key to efficient and accurate analysis.

Diagram: ¹H NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Interpretation A Weigh Compound (5-25 mg) B Dissolve in Deuterated Solvent (~0.7 mL) A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire Spectrum E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integration H->I J Assign Chemical Shifts I->J K Analyze Coupling Patterns J->K L Confirm Structure K->L

Caption: A streamlined workflow for ¹H NMR spectral analysis.

V. References

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • 8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Sample preparation. (n.d.). University of Ottawa NMR Facility. Retrieved from [Link]

  • Sample Preparation. (n.d.). Michigan State University Max T. Rogers NMR Facility. Retrieved from [Link]

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Common Problems. (n.d.). San Diego State University NMR Facility. Retrieved from [Link]

  • 1H NMR chemical shifts (δ, ppm) of various aromatic and other protons in N-(substituted-phenyl)-acetamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Identifying and Overcoming Artifacts in 1H-Based Saturation Transfer NOE NMR Experiments. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. (n.d.). Wiley Analytical Science. Retrieved from [Link]

  • Supporting Information - A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • NMR Artifacts. (n.d.). Michigan State University Max T. Rogers NMR Facility. Retrieved from [Link]

  • Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. Retrieved from [Link]

  • New class of 19F pH indicators: fluoroanilines. (n.d.). PubMed. Retrieved from [Link]

  • Abnormal Peak Shapes. (n.d.). Shimadzu Corporation. Retrieved from [Link]

  • N-(4-fluorophenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems. (2012). LCGC International. Retrieved from [Link]

  • 1-Methyl-2-pyrrolidinone - 1H NMR Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Calgary. Retrieved from [Link]

  • Chemical shifts. (n.d.). University of Regensburg. Retrieved from [Link]

  • 1H NMR chemical shift ppm table. (n.d.). University of Puget Sound. Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (2019). Agilent. Retrieved from [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. (2023). MDPI. Retrieved from [Link]

  • Supporting information - N-acetylation of amines. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

Stability of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide in aqueous solution

[1]

Welcome to the technical support hub for This compound (referred to herein as FPPA ). This guide addresses the physicochemical stability, solubility behavior, and degradation pathways of FPPA in aqueous media. It is designed to help you distinguish between reversible precipitation and irreversible chemical degradation.[1]

⚡ Quick Status Check: Critical Handling Parameters

ParameterStatusRecommendation
Aqueous Stability (pH 4–7) 🟢 Stable Preferred range for short-term storage (24–48h).[1]
Aqueous Stability (pH > 9) 🔴 Critical High risk of precipitation (free base formation).
Aqueous Stability (pH < 2) 🟡 Caution Risk of acid-catalyzed hydrolysis over time.[1]
Autoclaving 🟡 Caution Not recommended.[1] Use 0.22 µm filtration.[1]
Light Sensitivity 🟢 Low Standard amber vials are sufficient.[1]

Module 1: Solubility & The "Cloud Point" Phenomenon

User Issue: "My solution turned cloudy after I adjusted the pH to 7.4 or higher. Is the compound degrading?"

Diagnosis: This is likely not degradation , but rather precipitation of the free base .

The Mechanism

FPPA contains a basic pyrrolidine nitrogen and a lipophilic 4-fluorophenyl tail.[1] Its solubility is strictly pH-dependent, governed by the pKa of the pyrrolidine nitrogen (estimated pKa ≈ 8.8 – 9.2).[1]

  • pH < pKa (Acidic/Neutral): The nitrogen is protonated (

    
    ). The molecule is cationic and highly water-soluble.[1]
    
  • pH > pKa (Basic): The nitrogen deprotonates to the neutral free base. The lipophilic fluorophenyl group dominates, causing the solubility to drop drastically, leading to turbidity or crystal formation.

Troubleshooting Protocol: The "Back-Titration" Test

To confirm precipitation vs. degradation, perform this rapid test:

  • Take 1 mL of the cloudy suspension.

  • Add 10–20 µL of 1M HCl (dropwise) to lower the pH to ~4.0.

  • Observation:

    • Clear Solution: It was reversible precipitation.[1] The compound is intact.[1][2]

    • Remains Cloudy/Precipitate Persists: Potential contamination or irreversible degradation (less likely to cause bulk solids instantly).

Reference Solubility Table

Data based on thermodynamic solubility modeling of amino-acetanilides.

pH EnvironmentSpecies DominanceSolubility Prediction
pH 1.2 (SGF) Cationic (

)
High (> 50 mg/mL)
pH 5.5 (Acetate) Cationic (

)
High (> 50 mg/mL)
pH 7.4 (PBS) Mixed EquilibriumModerate (Risk of precipitation at >10 mM)
pH 9.0 (Borate) Neutral Free BaseLow (< 0.1 mg/mL)

Module 2: Chemical Stability (Hydrolysis)[1]

User Issue: "I see a new peak at RRT 0.4 on my HPLC after storing the solution for a week."

Diagnosis: This indicates amide hydrolysis , the primary degradation pathway for FPPA in aqueous solution.

Degradation Pathway

While the acetanilide bond is stabilized by resonance, it is susceptible to hydrolysis under extreme pH or elevated temperatures. The degradation yields 4-fluoroaniline (toxic) and 2-(pyrrolidin-1-yl)acetic acid .[1]

Visualization: Degradation Mechanism

The following diagram illustrates the hydrolytic cleavage pathway.

GFPPAParent: FPPA(Intact Amide)IntermediateTetrahedralIntermediateFPPA->Intermediate+ H2O / H+ or OH-ProductADegradant A:4-Fluoroaniline(Toxic)Intermediate->ProductACleavageProductBDegradant B:2-(pyrrolidin-1-yl)acetic acidIntermediate->ProductBCleavage

Figure 1: Hydrolytic degradation pathway of FPPA.[1] Note that 4-fluoroaniline is a known toxic compound.[1]

Kinetic Considerations
  • Acid Catalysis: At pH < 2, the carbonyl oxygen protonates, making the carbonyl carbon more electrophilic.

  • Base Catalysis: At pH > 10, the hydroxide ion directly attacks the carbonyl.

  • Neutral pH (4–8): The reaction is extremely slow at room temperature (

    
    ), making the compound effectively stable for weeks if kept cool.[1]
    

Module 3: Storage & Sterilization Protocols

User Question: "Can I autoclave my stock solution?"

Technical Advice: We do not recommend autoclaving FPPA solutions.[1] While acetanilides are relatively thermally stable, the combination of high temperature (121°C) and water can induce 1–3% hydrolysis, generating detectable levels of 4-fluoroaniline.[1]

Recommended Sterilization Workflow
  • Dissolution: Dissolve FPPA in Water for Injection (WFI) or mild buffer (pH 5–6).

  • Filtration: Use a 0.22 µm PVDF or PES membrane .[1] (Avoid Nylon if protein binding is a concern in downstream applications, though FPPA itself is compatible with Nylon).

  • Storage:

    • Short-term (1 week): 4°C, protected from light.[1]

    • Long-term (> 1 month): -20°C or -80°C.[1]

    • Best Practice: Aliquot to avoid freeze-thaw cycles.[1]

Module 4: Analytical Troubleshooting (HPLC)

If you suspect degradation, use this standard gradient to separate the parent from the amine degradation product.[1]

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 240 nm (max for the acetanilide core).

Expected Elution Order:

  • 2-(pyrrolidin-1-yl)acetic acid: Near void volume (highly polar).[1]

  • 4-Fluoroaniline: Early eluting (more polar than parent).[1]

  • FPPA (Parent): Late eluting (lipophilic tail + neutral amide).

Interactive Troubleshooting Flowchart

Use this logic tree to diagnose solution issues rapidly.

TroubleshootingStartIssue: Solution is Cloudy orConcentration is LowCheckPHStep 1: Check pHStart->CheckPHIsBasicIs pH > 8.0?CheckPH->IsBasicAcidifyAction: Acidify to pH 4(Add HCl)IsBasic->AcidifyYesCheckHPLCStep 2: Run HPLC(Check for 4-Fluoroaniline)IsBasic->CheckHPLCNo (pH is neutral/acidic)ClearResult: Solution Clears?Acidify->ClearPrecipitationDiagnosis: Solubility Issue(Free Base Precipitation)Adjust buffer pH < 7Clear->PrecipitationYesDegradationDiagnosis: Contamination orPolymerizationDiscard SampleClear->DegradationNo

Figure 2: Decision tree for diagnosing stability issues.

References

  • Smolecule. (2024).[1] Physical and Chemical Properties of N-(3,4-difluorophenyl)-2-pyrrolidin-1-ylacetamide (DFPA).Link

    • Context: Provides solubility and physical property data for the structurally homologous 3,4-difluoro analog, validating the lipophilicity and solubility profile of the acetanilide class.
  • Arkat USA. (2009).[1] A mild alkaline hydrolysis of N- and N,N-substituted amides.[1]Link

    • Context: Establishes the kinetic stability of aryl amides (anilides)
  • National Institutes of Health (NIH). (2002).[1] Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines.Link

    • Context: Discusses the hydrolysis kinetics of arylamino structures under varying pH, providing the mechanistic basis for the acid-catalyzed degradation p
  • University of Tartu. (2025).[1] Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.Link

    • Context: Source for pKa estimation principles of pyrrolidine derivatives and anilines, used to determine the solubility "cloud point."
  • Office of Justice Programs. (2016). Long-Term Stability of Synthetic Cathinones and Pyrrolidine Derivatives.[1]Link

    • Context: While focusing on cathinones, this extensive study on pyrrolidine-substituted aromatics confirms the stability of the pyrrolidine ring itself against oxidation and hydrolysis under standard storage conditions.[1]

Identification of degradation products of fluorophenyl acetamides by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. Subject: Identification of Degradation Products of Fluorophenyl Acetamides via LC-MS/MS. Analyst: Senior Application Scientist, Structural Elucidation Group.

Introduction

Fluorophenyl acetamides represent a critical structural motif in medicinal chemistry, balancing metabolic stability (via fluorine) with solubility (via the amide). However, their degradation pathways—specifically hydrolysis and defluorination—can generate complex impurity profiles that challenge standard LC-MS workflows.

This guide is not a generic manual. It is a targeted troubleshooting and protocol system designed to help you distinguish between isobaric degradants, overcome fluorine-induced ionization suppression, and structurally characterize unknown impurities using mass defect filtering.

Module 1: Method Development & Optimization (Pre-Analysis)

Q: My fluorinated degradants are co-eluting with the parent peak on a standard C18 column. How do I improve selectivity?

A: Fluorine atoms induce a "fluorous effect," creating unique dipole moments that standard C18 alkyl chains often fail to resolve, especially for positional isomers (ortho/meta/para).

  • The Fix: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.

    • Mechanism:[1][2][3] These phases utilize

      
      -
      
      
      
      interactions and dipole-dipole interactions specific to the fluorinated ring. This provides "orthogonal selectivity" compared to hydrophobic retention alone.
  • Protocol Adjustment: If using C18, lower your organic modifier ramp rate. Fluorinated compounds often elute in a narrow hydrophobic window.

Q: Should I use ESI+ or ESI- for these compounds?

A: You must screen both, but ESI+ (Positive Mode) is generally the primary choice for acetamides.

  • Reasoning: The amide nitrogen is readily protonated (

    
    ).
    
  • Caveat: If your degradation involves hydrolysis to a fluorophenyl acetic acid derivative, ESI- (Negative Mode) will be significantly more sensitive due to the acidic proton and the electron-withdrawing nature of the fluorine.

Module 2: Forced Degradation Protocols (The Experiment)

To identify degradation products, you must first generate them under controlled stress, compliant with ICH Q1A(R2) guidelines [1].[4]

Standardized Stress Testing Protocol
StressorConditionsTarget DegradationMechanistic Goal
Acid Hydrolysis 0.1 N HCl, 60°C, 1–24 hrs5–20%Cleavage of amide bond; formation of anilines/acids.
Base Hydrolysis 0.1 N NaOH, 60°C, 1–24 hrs5–20%Rapid amide hydrolysis; potential defluorination (nucleophilic aromatic substitution).
Oxidation 3%

, RT, 1–24 hrs
5–20%N-oxide formation; Hydroxylation of the phenyl ring.
Photolysis UV/Vis (1.2M lux hours)N/ARadical-mediated defluorination; ring opening.
Workflow Visualization

The following diagram outlines the logical flow from stress testing to data processing.

degradation_workflow Start Parent Drug Substance Stress Stress Conditions (Acid, Base, Ox, Light) Start->Stress ICH Q1A(R2) Quench Quench & Dilute (Stop Reaction) Stress->Quench t = 0 to 24h LCMS LC-MS/MS Analysis (Full Scan + Data Dependent MS2) Quench->LCMS Inject 5-10µL Filter Data Processing (Mass Defect Filtering) LCMS->Filter Extract Ion Chromatograms ID Structure Elucidation Filter->ID MS/MS Interpretation

Figure 1: Step-by-step workflow for generating and analyzing forced degradation samples.

Module 3: Data Interpretation & Structure Elucidation

Q: How do I distinguish a fluorinated degradant from non-fluorinated background noise?

A: Use Mass Defect Filtering (MDF) .

  • The Science:[5] Hydrogen has a positive mass defect (+0.0078 Da), while Fluorine has a negative mass defect (-0.0016 Da).

  • Application: As you add Fluorine or remove Hydrogen (degradation), the exact mass shifts toward a lower decimal value compared to a hydrocarbon background. Set your software (e.g., MassLynx, Xcalibur) to filter for the specific mass defect of your parent drug ± 50 mDa.

Q: What are the diagnostic fragmentation patterns for Fluorophenyl Acetamides?

A: You will typically see two primary pathways in MS/MS (CID):

  • Neutral Loss of Ketene (-42 Da): Characteristic of acetamides. The

    
     loses 
    
    
    
    .
  • Neutral Loss of HF (-20 Da): Diagnostic for the presence of Fluorine on the ring.

Diagnostic Mass Shifts Table
ModificationMass Shift (

Da)
MechanismDiagnostic Fragment
Hydrolysis -42.0106Loss of Acetyl groupFluorophenyl aniline ion
N-Oxidation +15.9949Oxygen addition on N

(Deoxygenation)
Hydroxylation +15.9949Oxygen addition on Ring

(Loss of

)
Defluorination -1.9957F

OH exchange
Loss of 20 Da (HF) disappears
Fragmentation Pathway Diagram

This diagram illustrates the specific MS/MS dissociation logic for a generic Fluorophenyl Acetamide.

fragmentation_pathway Parent Protonated Parent [M+H]+ KeteneLoss Aniline Derivative [M+H - 42]+ Parent->KeteneLoss Loss of Ketene (CH2CO) N_Oxide N-Oxide Impurity [M+H + 16]+ Parent->N_Oxide Oxidation (+O) HFLoss Ring Fragment [M+H - 42 - 20]+ KeteneLoss->HFLoss Loss of HF (Fluorine specific) N_Oxide->Parent In-source Reduction (-O)

Figure 2: MS/MS fragmentation pathway showing the characteristic loss of Ketene and Hydrogen Fluoride.

Module 4: Troubleshooting Common Artifacts

Q: I see a peak with Mass [2M+H]+. Is this a real dimer impurity? A: Likely not. This is usually an in-source non-covalent dimer formed during the electrospray process, especially at high concentrations.

  • The Test: Dilute your sample 10x and re-inject. If the "dimer" peak intensity drops disproportionately (i.e., more than 10x), it is an artifact. If it scales linearly, it is a real impurity.

Q: My "N-Oxide" peak has the same mass as a "Hydroxylated" product (+16 Da). How do I tell them apart? A: This is a classic isobaric challenge.

  • Retention Time: N-oxides are much more polar and typically elute before the parent. Hydroxylated ring products (phenols) often elute after or close to the parent.

  • Fragmentation:

    • N-Oxide: Shows a characteristic loss of 16 Da (

      
      ) or 17 Da (
      
      
      
      ).
    • Hydroxylation: Typically shows a loss of 18 Da (

      
      ) or CO (-28 Da) from the phenol ring [2].
      

Q: I am losing signal intensity for the fluorinated aniline product. A: Fluorinated anilines are weak bases. If your mobile phase pH is too high (> 4.0), they may not protonate efficiently in ESI+.

  • Solution: Use 0.1% Formic Acid (pH ~2.7) to ensure the amine is fully protonated.

References
  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[6] [Link]

  • Holčapek, M., et al. (2010). Structural analysis of drug impurities and degradation products by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry. [Link]

  • Ferrer, I., & Thurman, E. M. (2007). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society. [Link]

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Technical Support Center: Strategies for Overcoming Poor Solubility of Acetamide Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with acetamide derivatives in their biological assays. Poor solubility is a common hurdle in drug discovery, and it can significantly impact the accuracy and reliability of your experimental results.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.

I. Frequently Asked questions (FAQs)

This section addresses common initial questions regarding the solubility of acetamide derivatives.

Q1: Why is my acetamide derivative precipitating when I add it to my aqueous assay buffer?

This is a frequent observation when a compound, initially dissolved in a strong organic solvent like Dimethyl Sulfoxide (DMSO), is introduced into an aqueous environment such as cell culture media or buffer.[2] The significant change in solvent polarity from a non-polar organic solvent to a highly polar aqueous system causes the compound to "crash out" of the solution. While the parent acetamide molecule is highly soluble in water, many of its derivatives used in drug discovery possess large, lipophilic (water-fearing) substituents that dramatically decrease their aqueous solubility.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

To minimize cellular toxicity, it is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%.[2] However, the tolerance to DMSO can be cell-line specific, with some sensitive cell lines showing adverse effects at even lower concentrations.[2] It is always recommended to perform a vehicle control experiment to assess the impact of the final DMSO concentration on your specific cell line's health and function.

Q3: I've tried dissolving my compound directly in the aqueous buffer, but it's not working. What should I do next?

Directly dissolving a poorly soluble compound in an aqueous buffer is often unsuccessful. The recommended approach is to first prepare a high-concentration stock solution in an appropriate organic solvent, like DMSO, and then dilute this stock solution into your final assay buffer.[1] This method helps to achieve a supersaturated state that can be stable for the duration of the experiment.[1]

Q4: Can repeated freeze-thaw cycles of my compound stock solution affect its solubility?

Yes, repeated freeze-thaw cycles can negatively impact the solubility of your compound.[1] These temperature fluctuations can lead to the precipitation of your compound, especially for less stable amorphous forms, which may convert to a more stable, less soluble crystalline form. It is best practice to aliquot your stock solutions into single-use volumes to avoid these issues.[2]

II. In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols and the scientific rationale for various solubilization techniques.

Troubleshooting Workflow for Poorly Soluble Acetamide Derivatives

When encountering a solubility issue, a systematic approach is key. The following workflow can guide you in selecting the most appropriate solubilization strategy for your specific acetamide derivative and experimental setup.

Solubility Troubleshooting Workflow start Start: Poorly Soluble Acetamide Derivative stock_prep Prepare Concentrated Stock in 100% DMSO start->stock_prep dilution Dilute Stock into Aqueous Assay Buffer stock_prep->dilution precipitation Precipitation Occurs? dilution->precipitation success Success! Proceed with Assay precipitation->success No troubleshoot Initiate Troubleshooting precipitation->troubleshoot Yes ph_adjust Strategy 1: pH Adjustment troubleshoot->ph_adjust cosolvent Strategy 2: Co-solvent System troubleshoot->cosolvent surfactant Strategy 3: Surfactants troubleshoot->surfactant cyclodextrin Strategy 4: Cyclodextrins troubleshoot->cyclodextrin Co-solvent Mechanism cluster_0 Aqueous Buffer cluster_1 Co-solvent System water Water Molecules (High Polarity) compound_precipitate Precipitated Acetamide Derivative compound_dissolved Dissolved Acetamide Derivative compound_precipitate->compound_dissolved Addition of Co-solvent cosolvent_mix Water + Co-solvent (Reduced Polarity)

Caption: How co-solvents reduce solvent polarity to improve solubility.

Strategy 4: Employing Surfactants

Surfactants are amphiphilic molecules that contain both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles, which can encapsulate poorly soluble compounds. [3] Common Surfactants for In Vitro Assays

SurfactantTypeTypical ConcentrationNotes
Tween® 20/80 Non-ionic0.01 - 0.1%Generally well-tolerated in cell-based assays.
Triton™ X-100 Non-ionic0.01 - 0.05%Effective for solubilization but can be more cytotoxic than Tweens.
Pluronic® F-68 Non-ionic0.02 - 0.1%Often used in cell culture for its shear-protective effects and low toxicity.

Protocol: Surfactant-based Solubilization

  • Select a Surfactant: Choose a mild, non-ionic surfactant suitable for your assay.

  • Prepare Surfactant-containing Buffer: Add the selected surfactant to your assay buffer to a concentration above its CMC.

  • Add Compound Stock: Add your DMSO stock solution of the acetamide derivative to the surfactant-containing buffer.

  • Equilibrate: Allow the mixture to equilibrate, with gentle agitation, to facilitate the formation of micelles and the encapsulation of your compound.

Causality: The hydrophobic core of the micelle provides a favorable environment for the lipophilic acetamide derivative, effectively shielding it from the aqueous environment and keeping it in solution.

Strategy 5: Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They can form inclusion complexes with poorly soluble molecules, thereby increasing their apparent water solubility.

Protocol: Cyclodextrin Complexation

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical applications due to their safety and high aqueous solubility.

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your assay buffer.

  • Add Compound: Add the acetamide derivative (either as a solid or from a concentrated organic stock) to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture to promote the formation of the inclusion complex.

Causality: The lipophilic acetamide derivative partitions into the hydrophobic core of the cyclodextrin molecule, forming a stable, water-soluble complex.

III. Concluding Remarks

Overcoming the poor solubility of acetamide derivatives is a critical step in obtaining reliable and reproducible data in biological assays. A systematic approach, starting with simple optimizations and progressing to more advanced formulation strategies, will enable you to successfully address these challenges. Always remember to validate your chosen solubilization method to ensure it does not interfere with your assay or compromise the integrity of your biological system.

IV. References

  • BenchChem. (2025). Addressing solubility issues of acetamide derivatives in cell culture media. BenchChem Technical Support.

  • GeeksforGeeks. (2022, April 10). Acetamide Formula - Structure, Properties, Uses, Sample Questions.

  • BYJU'S. (n.d.). Acetamide.

  • Ataman Kimya. (n.d.). ACETAMIDE.

  • BenchChem. (2025). Improving solubility of Acetamide, N-9-acridinyl-2-bromo- in aqueous buffers. BenchChem Technical Support.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.

  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.

  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Starting Materials.

  • The PCCA Blog. (2022, January 5). The Role of Surfactants in Compounded Preparation.

  • Study.com. (n.d.). What role does pH value play in the Differential extraction technique of purification/separation of organic compounds?

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025.

  • Singh, R., & Kumar, N. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 8(5), 202-208.

  • Librestexts. (2021, September 16). 2.5: Preparing Solutions.

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.

  • Ansari, M. J. (2017). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 7(04), 230-238.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023–1035.

  • Sharma, D., Saini, S., Rana, S., & Singh, M. (2019). Surfactants: A magical moiety for enhancement of drug solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 9(3-s), 831-838.

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442–453.

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315–499.

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1–19.

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230.

  • Kumar, S., & Singh, S. K. (2018). A review on solubility enhancement techniques for poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research, 9(7), 2631-2642.

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Validation & Comparative

A Comparative Guide to the Analgesic Activity of Fluorinated vs. Chlorinated Phenylacetamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Halogenation in Phenylacetamide-Based Analgesics

The phenylacetamide scaffold is a cornerstone in the development of analgesic agents, with prominent examples like paracetamol (acetaminophen) being among the most widely used drugs for pain relief.[1] The quest for novel analgesics with improved efficacy, duration of action, and safety profiles has led medicinal chemists to explore various structural modifications.[1][2] Among the most powerful strategies in this endeavor is halogenation—the introduction of halogen atoms such as fluorine (F) or chlorine (Cl) into the core structure.

Halogenation is not merely an atomic substitution; it is a strategic tool to modulate a molecule's physicochemical and pharmacokinetic properties. Introducing fluorine, the most electronegative element, can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and alter lipophilicity.[3][4] Chlorine, being larger and more polarizable than fluorine, offers a different set of modifications, impacting lipophilicity, electronic distribution, and molecular conformation, which can also profoundly influence biological activity.[3]

This guide provides an in-depth comparative analysis of the analgesic activity of fluorinated versus chlorinated phenylacetamides. By synthesizing experimental data from preclinical studies, we will explore the structure-activity relationships (SAR), compare performance in established analgesic assays, and discuss the underlying mechanistic and pharmacokinetic considerations that guide the rational design of next-generation pain therapeutics.

Comparative Analgesic Efficacy: A Structure-Activity Relationship (SAR) Perspective

Direct, head-to-head preclinical studies of fluorinated versus chlorinated phenylacetamide analogs are not abundant in the public literature. However, by compiling and analyzing data from separate studies, we can discern clear trends and establish a robust comparative framework. The analgesic potential is typically evaluated using rodent models that measure responses to thermal, mechanical, or chemical pain stimuli.[2]

Key Determinants of Analgesic Activity

The analgesic potency of a halogenated phenylacetamide is critically dependent on two factors: the nature of the halogen (F vs. Cl) and its precise location on the phenyl ring or elsewhere in the molecule.

  • Electronic Effects and Target Engagement: Fluorine's high electronegativity and chlorine's greater polarizability create different electronic environments.[3] These differences can dictate how the molecule interacts with its biological target, which for many phenylacetamides is the cyclooxygenase (COX) enzyme or a voltage-gated sodium channel.[5][6] For instance, studies on fluorinated fentanyl analogs, while a different chemical class, demonstrate that the position of fluorine substitution dramatically alters potency and in-vivo effects, highlighting the sensitivity of receptor interactions to halogen placement.[7][8]

  • Impact of Substitution Position: Research on fluorinated paracetamol analogs revealed that substituting fluorine on the aromatic ring, particularly at the 2 and 6 positions, reduced analgesic activity. This was attributed to a loss of coplanarity between the amide group and the ring, which is deemed essential for activity.[9] Conversely, introducing fluorine directly into the N-acetyl group significantly enhanced analgesic potency.[9] For chlorinated derivatives, studies have shown that compounds like 2-chloro-N,N-diphenylacetamide can exhibit analgesic efficacy comparable to the standard NSAID diclofenac, suggesting potent biological activity.[5]

Quantitative Comparison of Analgesic Performance

The following table summarizes representative data from preclinical analgesic assays for various halogenated phenylacetamides and relevant comparators. This allows for an indirect comparison of the relative efficacy conferred by fluorination versus chlorination.

Compound Class/ExampleHalogenAssayDose (mg/kg)Result (vs. Control)Reference
Fluorinated Phenylacetamides
2,6-Difluoro-4-hydroxyacetanilideFluorineWrithing Test-Reduced activity (higher ED50)[9]
N-Trifluoroacetyl-4-aminophenolFluorineWrithing Test-Enhanced activity (lower ED50)[9]
Flusalazine (Trifluoromethyl)FluorineTail Immersion25-100Significant increase in withdrawal time[10]
Chlorinated Phenylacetamides
AKM-2 (2-chloro-N,N-diphenylacetamide derivative)ChlorineHot Plate200Efficacy comparable to Diclofenac[5]
N-(benzothiazol-2-yl) acetamide derivatives (chloro-substituted)ChlorineWrithing Test100Significant decrease in writhing[1]
Standard Analgesics (for comparison)
Diclofenac SodiumChlorineHot Plate50Significant increase in reaction time[5]
IndomethacinChlorineWrithing Test10Significant inhibition of writhing[11]

Analysis of Findings: The data suggests that the choice of halogen and its placement are both critical. While ring fluorination can be detrimental if it disrupts the molecule's conformation, fluorination of the acetamide side chain can be highly beneficial.[9] Chlorinated phenylacetamides have demonstrated potent analgesic effects, with some derivatives matching the efficacy of established NSAIDs like diclofenac.[5]

Potential Mechanisms of Action

The analgesic effects of phenylacetamides can be mediated through several biological pathways. Understanding these mechanisms is crucial for interpreting SAR data and designing more selective compounds.

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many phenylacetamide-based analgesics, particularly those structurally related to NSAIDs, exert their effects by inhibiting COX-1 and COX-2.[12] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[12] The intraperitoneal injection of acetic acid, used in the writhing test, induces pain by triggering the release of these inflammatory mediators.[11] Docking studies on 2-chloro-N,N-diphenylacetamide derivatives suggest a high binding affinity for both COX-1 and COX-2, supporting this mechanism of action.[5]

  • Modulation of Ion Channels: Certain phenylacetamide derivatives function as sodium channel blockers.[6] Voltage-gated sodium channels are essential for the conduction of action potentials along nerve fibers that transmit pain signals from the periphery to the central nervous system.[13] By blocking these channels, such compounds can effectively inhibit pain signal transmission. SAR studies in this class have shown that potency is influenced by the lipophilicity and structure of different parts of the molecule.[6]

The diagram below illustrates the COX pathway, a primary target for many phenylacetamide analgesics.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid (from phospholipids) COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Sensitize Nociceptors Halogenated_Phenylacetamides Fluorinated / Chlorinated Phenylacetamides Halogenated_Phenylacetamides->COX_Enzymes Inhibition

Caption: The Cyclooxygenase (COX) pathway and site of inhibition by phenylacetamide analgesics.

Experimental Protocols for Analgesic Activity Assessment

To ensure the trustworthiness and reproducibility of analgesic screening, standardized, self-validating protocols are essential. The choice of assay depends on the anticipated mechanism of action (peripheral vs. central).

Workflow for In-Vivo Analgesic Screening

The following diagram outlines a typical workflow for evaluating the analgesic potential of novel compounds.

Analgesic_Screening_Workflow start Compound Synthesis & Characterization animal_prep Animal Acclimatization & Fasting start->animal_prep grouping Randomized Grouping (Vehicle, Test, Positive Control) animal_prep->grouping dosing Compound Administration (p.o. or i.p.) grouping->dosing wait Pre-treatment Period (Drug Absorption) dosing->wait assay_choice Select Analgesic Assay wait->assay_choice writhing Acetic Acid-Induced Writhing Test (Peripheral Pain) assay_choice->writhing Chemical Stimulus hotplate Hot Plate Test (Central Pain) assay_choice->hotplate Thermal Stimulus tailflick Tail-Flick Test (Spinal Reflex) assay_choice->tailflick Thermal Stimulus data Data Collection (Writhes, Latency) writhing->data hotplate->data tailflick->data analysis Statistical Analysis (% Inhibition, p-values) data->analysis end Efficacy Determination analysis->end

Caption: A generalized workflow for the in-vivo screening of novel analgesic compounds.

Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This assay is highly sensitive for evaluating peripherally acting analgesics that mitigate inflammatory pain.[12] The intraperitoneal injection of acetic acid irritates the peritoneal cavity, causing the release of inflammatory mediators like prostaglandins, which in turn sensitize nociceptors and induce a characteristic "writhing" response (abdominal constriction and stretching).[11][14]

  • Step-by-Step Methodology:

    • Animal Preparation: Use mice (e.g., Swiss albino, 20-30g) and acclimatize them for at least one week. Fast the animals for 12-18 hours before the experiment with free access to water to ensure consistent drug absorption.[11][12]

    • Grouping: Randomly divide mice into at least three groups (n=6-10 per group): a vehicle control group (e.g., 0.5% carboxymethylcellulose), a positive control group (e.g., Diclofenac sodium, 10 mg/kg), and one or more test compound groups at various doses.[11][12]

    • Drug Administration: Administer the test compounds and vehicle, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection.[12] Allow for a pre-treatment period (e.g., 30-60 minutes) for drug absorption.[11]

    • Induction of Writhing: Administer a 0.6% - 1% acetic acid solution (e.g., 10 ml/kg body weight) intraperitoneally to each mouse.[12][14]

    • Observation and Data Collection: Immediately after acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes for a set duration, typically 10-15 minutes.[14][15]

    • Data Analysis: Calculate the mean number of writhes for each group. The analgesic efficacy is expressed as the percentage inhibition of writhing compared to the vehicle control group.

Hot Plate Test (Central/Supraspinal Analgesia)

This method evaluates the response to a thermal pain stimulus and is particularly effective for screening centrally acting analgesics like opioids.[16][17] The test measures the latency time for the animal to exhibit a pain response (e.g., paw licking, jumping) when placed on a heated surface. An increase in this latency time indicates an analgesic effect.[18]

  • Step-by-Step Methodology:

    • Apparatus Setup: Use a hot plate apparatus with a precisely controlled surface temperature, typically set between 52-56°C.[16]

    • Baseline Latency: Before drug administration, place each animal on the hot plate and record the time it takes to lick a hind paw or jump. This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established.[16] Animals with a baseline latency outside a normal range (e.g., 5-15 seconds) may be excluded.

    • Drug Administration: Administer the test compounds, vehicle, and a positive control (e.g., Morphine) to their respective groups.

    • Post-Treatment Latency: At set time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure their reaction latency.

    • Data Analysis: The analgesic effect is determined by the increase in reaction time compared to the baseline and the vehicle control group. Data is often presented as the mean latency time or the maximum possible effect (% MPE).

Tail-Flick Test (Spinal Analgesia)

The tail-flick test is another thermal nociception assay that measures the latency of a reflexive tail flick away from a focused beam of radiant heat.[19] It is considered a measure of spinal reflex and is sensitive to strong analgesics.[20]

  • Step-by-Step Methodology:

    • Animal Restraint: Gently place the mouse or rat in a restrainer, allowing its tail to be exposed.[19][21]

    • Apparatus Setup: Position the tail over the apparatus's radiant heat source. The intensity of the heat beam should be calibrated to produce a baseline tail-flick latency of approximately 3-6 seconds in untreated animals.[19] A cut-off time (e.g., 10-15 seconds) is crucial to prevent tissue damage.[22]

    • Baseline and Dosing: Measure the baseline latency for each animal. Administer the compounds as described in the previous protocols.

    • Post-Treatment Latency: At predetermined time points, re-measure the tail-flick latency.

    • Data Analysis: An increase in the time taken to flick the tail from the heat source indicates an analgesic effect. The results are analyzed similarly to the hot plate test.

Comparative Pharmacokinetics and Safety Profile

Beyond efficacy, the clinical viability of a drug candidate depends on its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) and safety profile. Halogenation significantly influences these properties.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage.[3] Strategically placing a fluorine atom at a site of metabolic oxidation can block this pathway, thereby increasing the compound's half-life and bioavailability.[4] The carbon-chlorine (C-Cl) bond is weaker, and chlorinated compounds may be more susceptible to metabolism.

  • Lipophilicity and Permeability: Both fluorine and chlorine increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes, including the blood-brain barrier. This is critical for centrally acting analgesics. However, excessive lipophilicity can lead to poor solubility and off-target effects.

  • Toxicity: While halogenation is a powerful tool, it must be used judiciously. The metabolism of some halogenated compounds can produce reactive or toxic metabolites.[23] For example, the historical analgesic Phenacetin (a phenylacetamide derivative) was withdrawn due to its association with nephrotoxicity.[24] Acute toxicity studies on para-halogenated phenylethylamines showed that both fluorination and chlorination significantly increased toxicity compared to the non-halogenated parent compound.[25] Therefore, a thorough toxicological evaluation of any new halogenated candidate is imperative.

Conclusion and Future Directions

The strategic incorporation of fluorine or chlorine into the phenylacetamide scaffold offers distinct advantages for developing novel analgesics.

  • Fluorinated Phenylacetamides: Fluorine substitution is a superior strategy for enhancing metabolic stability, which can lead to an improved pharmacokinetic profile. However, its application requires careful consideration of stereoelectronic effects, as ring fluorination can sometimes disrupt the optimal conformation for target binding.[9]

  • Chlorinated Phenylacetamides: Chlorine substitution has been shown to produce compounds with potent analgesic activity, in some cases comparable to established NSAIDs.[5] Its larger size and greater polarizability offer different SAR opportunities compared to fluorine.

The available data suggests that neither halogen is universally superior; the choice is context-dependent and must be guided by empirical testing. The most promising avenues for future research involve the direct comparative analysis of matched molecular pairs (i.e., comparing a fluorinated compound directly against its chlorinated analog) to isolate the specific effects of each halogen.[5] Further elucidation of their precise mechanisms of action, including COX-1/COX-2 selectivity and effects on various ion channels, will be crucial for developing safer and more effective pain therapies.

References

  • RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening.
  • ResearchGate. Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs.
  • Benchchem. Application Notes and Protocols: Acetic Acid-Induced Writhing Test for Dehydrocurdione Analgesia.
  • Benchchem. Application Notes and Protocols: Acetic Acid-Induced Writhing Test for Evaluating the Analgesic Activity of Floctafenine.
  • PubMed. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice.
  • Taylor & Francis. Hot plate test – Knowledge and References.
  • Panlab. Hot plate test.
  • A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics.
  • SAS Publishers. Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica.
  • Maze Engineers - Conduct Science. Rodent Hot Plate Pain Assay.
  • Protocols.io. Tail Flick V.1.
  • Taylor & Francis. Tail flick test – Knowledge and References.
  • Bio-protocol. 2.4. Acetic acid induced writhing's test.
  • Tail Flick 疼痛閃尾測試.
  • NEUROFIT. Rodent behavioural test - Pain and inflammation - Tail Flick.
  • NIH. Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression.
  • PubMed. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol.
  • Benchchem. Unveiling the Analgesic Potential of 2-chloro-N,N-diphenylacetamide Derivatives: A Comparative Guide.
  • ResearchGate. β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice.
  • NIH. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
  • PubMed. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers.
  • PubMed. In vivo studies on halogen compound interactions. IV. Interaction among different halogen derivatives with and without synergistic action on liver toxicity.
  • Bentham Science. Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics.
  • NIH. Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice.
  • AVESİS. Synthesis and analgesic activity of some acetamide derivatives.
  • MDPI. Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction.
  • PubMed. Synthesis and analgesic activity of some acetamide derivatives.
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Forensic Differentiation of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide from Fentanyl Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical protocol for the forensic differentiation of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide (hereafter referred to as 4F-Pyr-Ac ) from structurally related fentanyl precursors (specifically 4-Fluoro-ANPP ) and fentanyl analogs (e.g., 4-Fluorofentanyl ).

Executive Summary & Chemical Context

This compound is a structural analog of local anesthetics (resembling a fluorinated, pyrrolidine-variant of lidocaine) rather than a direct fentanyl precursor. However, it presents a significant forensic challenge due to:

  • Shared Structural Moieties: It contains the 4-fluoroaniline substructure, a key building block for 4-fluorofentanyl and 4-fluoroisobutyrylfentanyl .

  • Co-Elution Risks: In rapid GC-MS screening, its polarity and volatility can mimic early-eluting fentanyl precursors.

  • Precursor Ambiguity: It may appear as a byproduct in "one-pot" syntheses attempting to create hybrid opioids or as a deliberate cutting agent to mimic the numbing effect of cocaine or high-purity heroin.

This guide outlines a self-validating workflow to distinguish 4F-Pyr-Ac from 4-Fluoro-ANPP (the primary precursor for 4-fluorofentanyl) and 4-Fluorofentanyl (the final product).

Chemical Identity Comparison
Feature4F-Pyr-Ac (Target)4-Fluoro-ANPP (Precursor)4-Fluorofentanyl (Drug)
IUPAC Name N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)acetamideN-(4-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amineN-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
Formula C₁₂H₁₅FN₂OC₁₉H₂₃FN₂C₂₂H₂₇FN₂O
MW 222.26 g/mol 298.40 g/mol 354.46 g/mol
Core Ring Pyrrolidine (5-membered)Piperidine (6-membered)Piperidine (6-membered)
Linker Acetamide (Amide)Amine (Secondary)Propionamide (Amide)
Key Function Local Anesthetic / ImpuritySynthetic Intermediateµ-Opioid Agonist

Analytical Differentiation Workflow

A. Gas Chromatography-Mass Spectrometry (GC-MS)

The primary differentiation relies on fragmentation patterns. While all three compounds may yield a 4-fluoroaniline related ion (m/z 109 ), their base peaks and molecular ions are distinct.

Fragmentation Logic
  • 4F-Pyr-Ac: Undergoes

    
    -cleavage adjacent to the amide nitrogen and the pyrrolidine ring. The pyrrolidinyl-methyl group generates a dominant base peak at m/z 84  (C
    
    
    
    H
    
    
    N
    
    
    ).
  • 4-Fluoro-ANPP: Lacks the amide carbonyl. Fragmentation is driven by the piperidine ring and the phenethyl group. The base peak is typically m/z 105 (phenethyl) or m/z 42 .

  • 4-Fluorofentanyl: Fragmentation is dominated by the cleavage of the C-N bond between the piperidine and the phenethyl group, yielding a base peak at m/z 204 (benzyl-piperidine moiety).

GC-MS Data Summary Table
CompoundRetention Index (DB-5)Molecular Ion (

)
Base Peak (100%)Diagnostic Ions
4F-Pyr-Ac ~1750 - 1850222 84 109, 138, 55
4-Fluoro-ANPP ~2400 - 2500298 105 189, 207, 42
4-Fluorofentanyl ~2800 - 2900354 204 245, 146, 189

Critical Protocol Note: Do not rely solely on the m/z 109 ion (4-fluoroaniline). It is present in all three spectra but is of low abundance in 4-fluorofentanyl. The presence of m/z 84 is the "fingerprint" for the pyrrolidine side chain of 4F-Pyr-Ac.

B. Fourier Transform Infrared Spectroscopy (FTIR)

FTIR provides a rapid, non-destructive confirmation of the functional groups, specifically distinguishing the amide (4F-Pyr-Ac) from the amine (4-Fluoro-ANPP).

  • 4F-Pyr-Ac: Displays a strong Amide I (C=O) stretch at 1670–1690 cm⁻¹ .

  • 4-Fluoro-ANPP: Lacks a carbonyl group. Displays a weak N-H stretch (secondary amine) around 3300–3400 cm⁻¹ and aromatic C=C stretches.

  • 4-Fluorofentanyl: Displays a strong Amide I (C=O) stretch at 1640–1660 cm⁻¹ (tertiary amide), often at a lower frequency than the secondary amide of 4F-Pyr-Ac.

Structural Differentiation Logic (Graphviz)

The following diagram illustrates the decision tree for differentiating these substances based on their chemical structure and spectral response.

ForensicDifferentiation Sample Unknown White Powder/Residue Screening Presumptive Screen (Color/Fentanyl Strips) Sample->Screening GCMS GC-MS Analysis (EI, 70eV) Screening->GCMS Inconclusive/Positive BasePeak84 Base Peak m/z 84 (Pyrrolidinium) GCMS->BasePeak84 BasePeak105 Base Peak m/z 105 (Phenethyl) GCMS->BasePeak105 BasePeak204 Base Peak m/z 204 (Benzyl-Piperidine) GCMS->BasePeak204 ID_4FPyrAc ID: 4F-Pyr-Ac (this compound) MW 222 BasePeak84->ID_4FPyrAc Confirm MW 222 ID_4FANPP ID: 4-Fluoro-ANPP (Precursor) MW 298 BasePeak105->ID_4FANPP Confirm MW 298 ID_4FF ID: 4-Fluorofentanyl (Active Drug) MW 354 BasePeak204->ID_4FF Confirm MW 354 FTIR FTIR Confirmation ID_4FPyrAc->FTIR ID_4FANPP->FTIR AmideBand Strong Amide I (~1680 cm-1) FTIR->AmideBand 4F-Pyr-Ac AmineBand N-H Stretch (3300-3400 cm-1) No Carbonyl FTIR->AmineBand 4-Fluoro-ANPP

Caption: Analytical decision tree for separating 4F-Pyr-Ac from fentanyl precursors using MS fragmentation and IR functional group analysis.

Synthesis & Precursor Causality

Understanding why this molecule appears aids in intelligence profiling.[1]

  • The "Lidocaine" Route: 4F-Pyr-Ac is synthesized by reacting 4-fluoroaniline with chloroacetyl chloride to form 2-chloro-N-(4-fluorophenyl)acetamide, followed by amination with pyrrolidine .

    • Forensic Significance: This indicates the lab has access to 4-fluoroaniline (a watched chemical for fentanyl synthesis) but is using it to create local anesthetic mimics or cutting agents.

  • The "Fentanyl" Route (Contrast): 4-Fluorofentanyl is synthesized by reacting 4-fluoroaniline with N-phenethyl-4-piperidone (NPP) to form 4-Fluoro-ANPP , followed by acylation with propionyl chloride .

    • Differentiation: The key divergence is the reagent reacted with the aniline: Chloroacetyl chloride + Pyrrolidine (Target) vs. NPP (Fentanyl Precursor).

References

  • United Nations Office on Drugs and Crime (UNODC). (2022). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectrum of N-(4-fluorophenyl)acetamide (Related Structure). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.11. Retrieved from [Link]

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A Senior Application Scientist's Guide to Differentiating N-Aryl Acetamide Isomers by GC-MS Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and drug development professionals, the unambiguous identification of isomeric impurities is a critical challenge. Positional isomers of N-aryl acetamides, for instance, often exhibit nearly identical chromatographic behavior, yet their biological activities and toxicological profiles can differ significantly. This guide provides an in-depth comparison of the gas chromatography-mass spectrometry (GC-MS) fragmentation patterns of N-aryl acetamide isomers, offering a robust methodology for their differentiation. We will delve into the mechanistic underpinnings of their fragmentation, supported by experimental data and protocols, to empower you with the expertise to confidently distinguish these closely related compounds.

The Challenge of Isomer Differentiation

N-aryl acetamides are a common structural motif in pharmaceuticals, agrochemicals, and other fine chemicals. During synthesis, the formation of positional isomers (ortho, meta, and para) is a frequent occurrence. Standard analytical techniques can often fall short in distinguishing these isomers. For example, their similar polarities can lead to co-elution in chromatography, and their identical molecular mass makes them indistinguishable by mass spectrometry alone. However, the distinct spatial arrangement of the substituents on the aromatic ring leads to unique fragmentation pathways under electron ionization (EI), providing a powerful tool for their identification.

Unraveling Fragmentation: The "Ortho Effect" and Beyond

The key to differentiating N-aryl acetamide isomers lies in understanding how their structure influences their fragmentation under electron ionization. The position of the substituent on the aryl ring can lead to characteristic fragmentation patterns, most notably the "ortho effect." This phenomenon describes the interaction of adjacent functional groups, leading to unique fragmentation pathways not observed in the meta and para isomers.[1][2]

For N-aryl acetamides, the ortho isomer can undergo intramolecular rearrangements and cyclizations that are sterically hindered or impossible in the meta and para isomers. This results in the formation of diagnostic fragment ions that serve as a fingerprint for the ortho-substituted compound. Conversely, meta and para isomers, lacking this proximity, tend to follow more conventional fragmentation routes. Recent studies have also identified a "meta elimination" phenomenon, providing a diagnostic fragmentation pathway for meta-isomers of certain aniline derivatives.[1][2]

A Comparative Analysis of N-Acetyltoluidine Isomers

To illustrate these principles, let's examine the GC-MS fragmentation patterns of the three positional isomers of N-acetyltoluidine (C₉H₁₁NO), a common N-aryl acetamide.

Ion (m/z)Proposed Structure/Fragmento-Acetyltoluidine (Relative Abundance %)m-Acetyltoluidine (Relative Abundance %)p-Acetyltoluidine (Relative Abundance %)Diagnostic Significance
149[M]⁺•~40~50~60Molecular Ion
134[M - CH₃]⁺~5<1<1Minor fragment, slightly more prominent in ortho
107[M - C₂H₂O]⁺• (from ketene loss)~100 (Base Peak)~100 (Base Peak)~100 (Base Peak)Common major fragment for all isomers
106[M - CH₃CO]⁺~90~85~80Major fragment from cleavage of the amide bond
91[C₇H₇]⁺ (Tropylium ion)~20~30~40More abundant in para and meta isomers
77 [C₆H₅]⁺ ~5 ~15 ~10
65 [C₅H₅]⁺ ~10 ~15 ~15
43 [CH₃CO]⁺ ~30 ~40 ~50 More abundant in para and meta isomers

Note: Relative abundances are approximate and can vary depending on the specific instrumentation and conditions.

Visualizing the Fragmentation Pathways

The following diagrams, rendered in DOT language, illustrate the proposed fragmentation pathways for the ortho, meta, and para isomers of N-acetyltoluidine.

ortho_fragmentation M o-Acetyltoluidine (m/z 149) F107 [M - C₂H₂O]⁺• (m/z 107) Base Peak M->F107 - C₂H₂O (Ketene) F106 [M - CH₃CO]⁺ (m/z 106) M->F106 - •CH₃CO F91 Tropylium ion (m/z 91) F106->F91 - CH₃•

Caption: Proposed fragmentation of o-acetyltoluidine.

meta_fragmentation M m-Acetyltoluidine (m/z 149) F107 [M - C₂H₂O]⁺• (m/z 107) Base Peak M->F107 - C₂H₂O (Ketene) F106 [M - CH₃CO]⁺ (m/z 106) M->F106 - •CH₃CO F43 [CH₃CO]⁺ (m/z 43) M->F43 F91 Tropylium ion (m/z 91) F106->F91 - CH₃•

Caption: Proposed fragmentation of m-acetyltoluidine.

para_fragmentation M p-Acetyltoluidine (m/z 149) F107 [M - C₂H₂O]⁺• (m/z 107) Base Peak M->F107 - C₂H₂O (Ketene) F106 [M - CH₃CO]⁺ (m/z 106) M->F106 - •CH₃CO F43 [CH₃CO]⁺ (m/z 43) M->F43 F91 Tropylium ion (m/z 91) F106->F91 - CH₃•

Caption: Proposed fragmentation of p-acetyltoluidine.

Experimental Protocol for GC-MS Analysis

The following protocol provides a robust starting point for the analysis of N-aryl acetamide isomers. Optimization may be required based on the specific analytes and instrumentation.

1. Sample Preparation

  • Standard Preparation: Prepare individual stock solutions of the ortho, meta, and para isomers in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Create a mixed working standard by diluting the stock solutions to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction may be necessary. Adjust the sample pH to basic (pH > 8) with a suitable base (e.g., sodium bicarbonate solution) and extract with an organic solvent such as dichloromethane or ethyl acetate. Dry the organic extract over anhydrous sodium sulfate before analysis.

2. GC-MS Instrumentation and Conditions

The following parameters are based on a typical gas chromatography-mass spectrometry system and may be adapted as needed.[3]

  • Gas Chromatograph (GC):

    • Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of the isomers.

    • Injector: Splitless injection is preferred for trace analysis.

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-300

    • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak).

3. Data Analysis

  • Acquire the mass spectra for each of the pure isomers and the mixed sample.

  • Compare the retention times and mass spectra of the peaks in the sample to those of the standards.

  • Carefully examine the relative abundances of the key fragment ions as outlined in the comparative table to differentiate the isomers. The presence of unique fragments or significant differences in the ratios of common fragments will be the primary indicators.

Conclusion

The differentiation of N-aryl acetamide isomers is a common yet critical task in many scientific disciplines. By leveraging the principles of mass spectral fragmentation, particularly the "ortho effect," researchers can confidently distinguish between these closely related compounds. The detailed experimental protocol and comparative data presented in this guide provide a solid foundation for developing and implementing robust analytical methods for the identification of N-aryl acetamide isomers. A thorough understanding of the underlying fragmentation mechanisms, coupled with careful experimental execution, is paramount for ensuring the quality and safety of pharmaceutical and chemical products.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8443, N-acetyl-o-toluidine. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7680, N-Acetyl-p-toluidine. Retrieved from [Link].

  • Kallury, R. K. M. R., & Cooks, R. G. (2011). "Meta elimination," a diagnostic fragmentation in mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(9), 1515–1525. Available at: [Link]

  • Wiley Science Solutions. GC-MS Spectral Databases. Retrieved from [Link].

  • National Center for Biotechnology Information (2017). Spectral Information in PubChem. Retrieved from [Link].

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

  • Yu, D., & Liang, X. (2018). Fragmentation pathways and differentiation of positional isomers of sorafenib and structural analogues by ESI-IT-MSn and ESI-Q-TOF-MS/MS coupled with DFT calculations. Journal of mass spectrometry : JMS, 53(7), 579–589. Available at: [Link]

  • NIST23 - MS Wil. Retrieved from [Link].

  • SpectraBase. Acetyl-p-toluidine. Retrieved from [Link].

  • SIELC Technologies (2018). N-Acetyl-p-toluidine. Retrieved from [Link].

  • NIST (n.d.). Acetamide, N-(4-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link].

  • Li, Y., et al. (2013). Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 24(12), 1957-1966. Available at: [Link].

  • ResearchGate (n.d.). Comparison of mass spectra of (a) N,N‐dimethyl‐p‐toluidine and (b)... Retrieved from [Link].

  • Royal Society of Chemistry (2024). Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. Retrieved from [Link].

  • Kallury, R. K. M. R., & Cooks, R. G. (2011). "Meta elimination," a diagnostic fragmentation in mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(9), 1515–1525. Available at: [Link].

  • ResearchGate (n.d.). Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2- (N-disubstituted) acetamide. Retrieved from [Link].

  • CORE (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link].

  • Schymanski, E. L., et al. (2019). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic chemistry, 14, 100172. Available at: [Link].

  • ResearchGate (n.d.). Mass spectra and main fragmentation patterns of acetylated cis-resveratrol. Retrieved from [Link].

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A Comparative Guide to the Binding Affinity of Pyrrolidinylacetamide Derivatives to Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the binding affinity of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide, a representative member of the pyrrolidinylacetamide class of compounds, to voltage-gated sodium channels (VGSCs). In the absence of direct, publicly available binding data for this specific molecule, this document synthesizes information on structurally related pyrrolidine derivatives and compares their potential sodium channel blocking activity with established anticonvulsant drugs. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of sodium channel modulators.

Introduction: The Critical Role of Sodium Channels in Neuronal Excitability

Voltage-gated sodium channels are integral membrane proteins that play a pivotal role in the initiation and propagation of action potentials in excitable cells, including neurons.[1] These channels exist in three main conformational states: resting, open, and inactivated.[1] The transition between these states is crucial for normal neuronal signaling. In pathological conditions such as epilepsy, mutations in VGSCs or aberrant neuronal firing can lead to hyperexcitability.[2]

Many antiepileptic drugs (AEDs) exert their therapeutic effects by modulating VGSCs.[2] A common mechanism of action for these drugs is the stabilization of the inactivated state of the channel, which limits the repetitive firing of neurons characteristic of seizures.[1][3] The binding affinity of a compound for the different states of the sodium channel is a key determinant of its potency and clinical efficacy.

This compound belongs to a class of compounds, pyrrolidine derivatives, that have been investigated for their potential as sodium channel blockers and anticonvulsants.[4] Understanding the binding affinity of this class of molecules is crucial for the development of novel therapeutics with improved efficacy and side-effect profiles.

Methodologies for Determining Binding Affinity to Sodium Channels

The interaction of a compound with a sodium channel can be quantified by its binding affinity, commonly expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Two primary experimental approaches are employed to determine these values: radioligand binding assays and electrophysiological assays.

Radioligand Binding Assays

Radioligand binding assays are a robust and sensitive method for measuring the affinity of a ligand for its receptor.[5] These assays are typically performed on membrane preparations from cells expressing the target sodium channel subtype.

Principle: A radiolabeled ligand with known high affinity for a specific site on the sodium channel is incubated with the membrane preparation. The test compound is then added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the radioligand is its IC50 value, from which the Ki can be calculated.

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol (General):

  • Membrane Preparation: Homogenize cells or tissues expressing the desired sodium channel subtype (e.g., NaV1.2) and isolate the membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]batrachotoxin or [³H]saxitoxin) and varying concentrations of the unlabeled test compound.

  • Equilibration: Allow the binding reaction to reach equilibrium. Incubation times and temperatures are optimized for the specific radioligand and receptor system.

  • Separation: Rapidly separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.[5]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Electrophysiological Assays (Patch-Clamp)

Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the functional effects of compounds on ion channels.[6] This technique allows for the direct measurement of ion currents through sodium channels in real-time and provides detailed information about the state-dependent binding of a drug.

Principle: A glass micropipette with a very small tip is sealed onto the membrane of a single cell expressing sodium channels. The patch of membrane under the pipette is then ruptured to gain electrical access to the whole cell. The membrane potential is clamped at a specific voltage, and the sodium currents are recorded in response to voltage steps. The test compound is applied to the cell, and the reduction in the sodium current is measured to determine its inhibitory effect.

Experimental Workflow:

Caption: Workflow for a whole-cell patch-clamp experiment.

Step-by-Step Protocol (General):

  • Cell Culture: Culture a cell line stably expressing the sodium channel subtype of interest (e.g., HEK293 cells expressing human NaV1.2).

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.

  • Giga-seal Formation: Under a microscope, carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (a "giga-seal").[7]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing a whole-cell recording configuration.[7]

  • Voltage Clamp: Clamp the membrane potential at a holding potential where most channels are in the resting state (e.g., -100 mV).

  • Current Recording: Apply a series of voltage steps to elicit sodium currents. The specific voltage protocol can be designed to assess the compound's affinity for the resting, open, and inactivated states of the channel.

  • Drug Application: Perfuse the cell with a solution containing the test compound at various concentrations.

  • Data Analysis: Measure the peak sodium current amplitude in the presence and absence of the drug. Plot the percentage of current inhibition against the drug concentration to determine the IC50. By using different voltage protocols, the state-dependence of the block can be characterized.

Comparative Analysis of Binding Affinities

Pyrrolidinylacetamide Derivatives

Research into pyrrolidine derivatives has shown that this chemical scaffold can yield potent sodium channel blockers.[4] The biological activity of these compounds is often influenced by the nature of the substituents on the pyrrolidine ring and the acetamide moiety. The presence of a fluorophenyl group in this compound suggests that it has been designed to interact with aromatic residues within the sodium channel pore, a common feature of many sodium channel blockers.[8]

Established Sodium Channel Blockers

The following table summarizes the binding affinities of several clinically used anticonvulsant drugs for the inactivated state of neuronal sodium channels. It is important to note that these drugs exhibit state-dependent binding, with much lower affinity for the resting state of the channel.

CompoundApparent Dissociation Constant (Ki) for Inactivated State (µM)Sodium Channel Subtype(s)Reference(s)
Phenytoin 9 - 19Neuronal Na+ channels[8]
Carbamazepine ~25Neuronal Na+ channels[8]
Lamotrigine ~7 - 9Rat hippocampal neurons[9][10]
Lacosamide ~13.7 (for slow inactivated state)Mammalian neurons[1]

Note: The binding affinities can vary depending on the experimental conditions, cell type, and specific sodium channel subtype.

Mechanism of Action and State-Dependent Binding

The therapeutic efficacy of many anticonvulsants is attributed to their preferential binding to the inactivated state of the sodium channel.[1][3] This state-dependent inhibition allows these drugs to selectively target neurons that are firing at high frequencies, as is the case during a seizure, while having minimal effect on normal neuronal activity.

The interaction of these drugs with the sodium channel is thought to occur at a receptor site located within the inner pore of the channel.[2] Key amino acid residues in the S6 transmembrane segments of domains III and IV have been identified as being crucial for the binding of many anticonvulsants.[8]

G cluster_drug Drug Binding (e.g., Pyrrolidinylacetamide) Resting Resting State Low Affinity Open Open State Transient Binding Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated State High Affinity Open->Inactivated Inactivation Inactivated->Resting Repolarization Drug Drug Drug->Inactivated Preferential Binding (Stabilization)

Caption: State-dependent binding of sodium channel blockers.

Conclusion

This compound, as a representative of the pyrrolidinylacetamide class, holds potential as a modulator of voltage-gated sodium channels. While direct experimental data on its binding affinity is pending, the established methodologies of radioligand binding and patch-clamp electrophysiology provide a clear path for its characterization. By comparing its future binding data with that of established drugs like phenytoin, carbamazepine, and lamotrigine, researchers can gain valuable insights into its potential therapeutic utility as an anticonvulsant. The key to its success will likely lie in its ability to selectively bind to and stabilize the inactivated state of the sodium channel, thereby reducing neuronal hyperexcitability with minimal impact on normal physiological functions.

References

  • Lipkind, G. M., & Fozzard, H. A. (2008). Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore. Molecular Pharmacology, 74(6), 1534-1543. [Link]

  • Kuo, C. C., & Lu, S. G. (1997). Characterization of lamotrigine inhibition of Na+ channels in rat hippocampal neurones. British Journal of Pharmacology, 121(6), 1231-1238. [Link]

  • Huang, C. W., Huang, C. C., & Wu, S. N. (2020). Inhibition of neuronal Na+ currents by lacosamide: Differential binding affinity and kinetics to different inactivated states. Epilepsy Research, 167, 106467. [Link]

  • Kuo, C. C., & Lu, S. G. (1997). Characterization of lamotrigine inhibition of Na+ channels in rat hippocampal neurones. British journal of pharmacology, 121(6), 1231–1238. [Link]

  • Lipkind, G. M., & Fozzard, H. A. (2008). Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore. Molecular pharmacology, 74(6), 1534–1543. [Link]

  • Jo, S., & Bean, B. P. (2017). Lacosamide Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States. Molecular pharmacology, 91(3), 277–286. [Link]

  • Miceli, F., Soldovieri, M. V., Ambrosino, P., De Maria, M., de la Villeon, G. P., & Taglialatela, M. (2013). Voltage-gated sodium channels: a major target for drugs to treat epileptic syndromes. Expert opinion on therapeutic targets, 17(6), 661–674. [Link]

  • French, C. R., & Cook, E. P. (2016). ATOMIC-LEVEL-SIMULATIONS-OF-PHENYTOIN-BINDING-TO-A-SODIUM-CHANNEL-REVEALS-SEVERAL-BINDING-SITES-AND-A-POTENTIAL-STRUCTURAL-BASIS-OF-STATE-DEPENDENT-INHIBITION. Epilepsia, 55(Suppl. 2), 1-283. [Link]

  • Hebeisen, S., Pires, N., & Loureiro-Campos, E. (2013). Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine. Frontiers in pharmacology, 4, 143. [Link]

  • French, C. R., & Cook, E. P. (2016). Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons. Journal of neurophysiology, 116(4), 1846–1858. [Link]

  • Kuo, C. C. (1998). A common anticonvulsant binding site for phenytoin, carbamazepine, and lamotrigine in neuronal Na+ channels. Molecular pharmacology, 54(4), 712–721. [Link]

  • Biagini, G., & Avoli, M. (2008). Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders. CNS drugs, 22(4), 277–281. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Cronin, N. B., O'Reilly, A., Duclohier, H., & Wallace, B. A. (2003). Binding of the Anticonvulsant Drug Lamotrigine and the Neurotoxin Batrachotoxin to Voltage-Gated Sodium Channels Induces Conformational Changes Associated With Block and Steady-State Activation. Journal of Biological Chemistry, 278(12), 10675-10682. [Link]

  • Theile, J. W., & Mefford, J. (2021). Lacosamide Inhibition of Nav1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore. Frontiers in Pharmacology, 12, 791740. [Link]

  • Jo, S., & Bean, B. P. (2014). Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels. Molecular pharmacology, 85(4), 545–553. [Link]

  • Theile, J. W., & Mefford, J. (2021). Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore. Frontiers in pharmacology, 12, 791740. [Link]

  • Jo, S., & Bean, B. P. (2014). Sidedness of carbamazepine accessibility to voltage-gated sodium channels. Molecular pharmacology, 85(4), 545–553. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • PatSnap. (2024, July 17). What is the mechanism of Phenytoin sodium? Retrieved from [Link]

  • Axol Bioscience. (n.d.). patch-clamp-protocol-final.pdf. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • BindingDB. (n.d.). Ki Summary. Retrieved from [Link]

  • Ochi, Y., et al. (2019). Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators. Bioorganic & medicinal chemistry letters, 29(6), 819–823. [Link]

  • Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & medicinal chemistry letters, 23(14), 4230–4234. [Link]

  • Kodirov, S. A., & Zhorov, B. S. (2023). Whole-cell patch-clamp recording and parameters. MethodsX, 10, 102117. [Link]

  • Eurofins Discovery. (n.d.). Nav1.5 Sodium Channel Site 2 Human Ion Channel [3H]BNZA Binding LeadHunter Assay - TW. Retrieved from [Link]

  • Al-Attas, S. A., et al. (2024). In silico exploration of bioactive secondary metabolites with anesthetic effects on sodium channels Nav 1.7, 1.8, and 1.9 in painful human dental pulp. Saudi dental journal, 36(1), 101824. [Link]

  • BindingDB. (2017, April 7). Ki Summary. Retrieved from [Link]

  • BindingDB. (n.d.). Ki Summary. Retrieved from [Link]

  • BindingDB. (n.d.). PrimarySearch_ki. Retrieved from [Link]

  • Lenkey, N., et al. (2010). Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study. PLoS ONE, 5(12), e15568. [Link]

  • Sas, B., et al. (2009). Investigation of sodium channel inhibitor binding sites based on dissociation kinetics. Frontiers in Systems Neuroscience. [Link]

  • BindingDB. (n.d.). BDBM50329211 5-(4-chlorophenyl)-N-(2-methylbenzyl)nicotinamide::CHEMBL1269882. Retrieved from [Link]

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Validating purity of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Purity of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide Reference Standards Content Type: Technical Comparison & Validation Guide Audience: Analytical Chemists, QA/QC Managers, and Drug Discovery Researchers.[1][2][3]

Executive Summary: The "99% Purity" Trap

In the analysis of this compound (often abbreviated in research circles as 4-F-P-A or similar analogs), a critical discrepancy often exists between Chromatographic Purity (Area %) and Thermodynamic Purity (Mass Fraction).[1][2]

For researchers using this compound—likely as a novel substituted acetamide intermediate or a psychoactive research standard—relying solely on HPLC-UV can lead to potency errors of 10–20% due to undetected inorganic salts, residual solvents, or moisture.[1]

This guide compares the two industry-standard validation workflows: the Traditional Mass Balance Approach (HPLC + TGA + KF) versus the qNMR Absolute Quantification Approach . We demonstrate why qNMR is the superior, self-validating method for this specific fluorinated scaffold.

Part 1: The Analytical Challenge

The Molecule: this compound.[1][2][3]

  • Structure: A 4-fluoroaniline core coupled to a pyrrolidine ring via an acetamide linker.[1][2][3]

  • Critical Weakness: The amide bond is susceptible to hydrolysis, potentially releasing 4-fluoroaniline (a known toxic/genotoxic impurity).[1][2]

  • Detection Bias: The pyrrolidine ring lacks a strong chromophore, meaning UV detection at 254 nm is dominated solely by the fluorophenyl ring. Impurities lacking this ring (e.g., pyrrolidine, chloroacetyl chloride residues) may be invisible to UV.[1][3]

Comparison of Validation Approaches
FeatureMethod A: Mass Balance (Traditional) Method B: qNMR (Recommended)
Principle

Direct measurement of molar ratio vs. Internal Standard.[1][2]
Components HPLC-UV (Organics) + KF (Water) + ROI (Inorganics) + GC (Solvents).[1][2]Single experiment using 1H or 19F nuclei.[1][2][3]
Blind Spots Non-UV active impurities; Inorganic salts (if ROI is skipped).[2][3]None (provided the nucleus is present).[3]
Speed Slow (Requires 3-4 separate techniques).[1][2][3]Fast (30 minutes).[1][2][3]
SI Traceability Dependent on multiple reference standards.[1][2][3]Direct link to primary NIST/BIPM standard.[1][2][3]

Part 2: Experimental Validation Framework

Workflow Visualization: The Value Assignment Logic

The following decision tree illustrates the logic for assigning a certified purity value, prioritizing the detection of "invisible" impurities.

ValidationWorkflow Start Raw Material (this compound) Qual Qualitative ID (MS, IR, 1H-NMR) Start->Qual Decision Is Material Homogeneous? Qual->Decision MethodA Path A: Mass Balance (Relative) Decision->MethodA Traditional MethodB Path B: qNMR (Absolute) Decision->MethodB Modern/Rapid HPLC HPLC-UV/MS (Detects 4-Fluoroaniline) MethodA->HPLC KF Karl Fischer (Water Content) MethodA->KF ROI Residue on Ignition (Inorganic Salts) MethodA->ROI qNMR_H 1H-qNMR (General Purity) MethodB->qNMR_H qNMR_F 19F-qNMR (Specific Purity) MethodB->qNMR_F Final Certified Purity Value (Mass Fraction %) HPLC->Final KF->Final ROI->Final qNMR_H->Final qNMR_F->Final

Figure 1: Strategic workflow for assigning purity values. Note that Method A requires summing errors from three distinct experiments, whereas Method B (qNMR) offers a direct path.[1][2]

Part 3: Detailed Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV/MS)

Purpose: To determine "Chromatographic Purity" and quantify the specific toxic impurity 4-Fluoroaniline.[1][2]

Causality: We use a high pH-stable column because the pyrrolidine nitrogen is basic.[1][2][3] Standard acidic conditions might cause peak tailing, masking impurities.[1][2][3]

  • Column: C18, High pH stable (e.g., Waters XBridge or Agilent Poroshell HPH), 150 x 4.6 mm, 3.5 µm.[1][3]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection:

    • UV: 240 nm (optimal for 4-fluorophenyl) and 210 nm (for amide bonds).[1][2]

    • MS: ESI Positive Mode (Target Mass: [M+H]+ ~223.1).

  • System Suitability Requirement: Resolution (

    
    ) > 2.0 between the main peak and 4-fluoroaniline  (known impurity, retention time approx 0.4x relative to main peak).[1][2][3]
    
Protocol 2: 19F-qNMR (The "Gold Standard" for this Molecule)

Purpose: To determine "Absolute Mass Fraction" without interference from non-fluorinated impurities (solvents, water, pyrrolidine).[1]

Why 19F? The 1H spectrum of this molecule has complex splitting in the pyrrolidine region (1.7–3.5 ppm) which may overlap with hydrocarbon impurities. The 19F signal is a clean singlet/multiplet with zero background interference.[3]

  • Internal Standard (IS): BTFMBA (3,5-Bis(trifluoromethyl)benzoic acid) or TFA (Trifluoroacetic acid - use with caution due to volatility).[1][2] BTFMBA is preferred (traceable to NIST SRM).[1][2][3]

  • Solvent: DMSO-

    
     (Ensures full solubility of both the organic amide and potential inorganic salts).[1][2][3]
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (Longitudinal relaxation time). For fluorinated aromatics,
    
    
    can be 2–5 seconds.[1][3] Set
    
    
    seconds to ensure >99.9% magnetization recovery.
  • Pulse Angle: 90°.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of Fluorines (1 for analyte, 6 for BTFMBA),
    
    
    = Molar Mass,
    
    
    = Weight.[2]

Part 4: Data Interpretation & Comparison

The following table represents a typical validation scenario for a "98% pure" commercial sample.

ParameterResult: Method A (Mass Balance)Result: Method B (qNMR)Interpretation
Main Peak Area 99.2% (HPLC-UV)N/AHPLC ignores "invisible" mass.
Water (KF) Not Tested (Assumed <0.5%)N/A
Inorganics Not TestedN/A
Calculated Purity 99.2% 84.5% CRITICAL FAILURE
Root Cause The sample was actually the Hydrochloride Salt (

) and contained 1.5% water.[2] HPLC saw only the organic cation.[3]
qNMR measured the exact mass of the parent molecule relative to the standard.

References

  • ISO 17034:2016. General requirements for the competence of reference material producers.[3][4][5][6] International Organization for Standardization.[1][2][3][6] Link

  • ICH Q2(R1). Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation.[1][2][3][7][8] Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1][2][3][9]Link[2]

  • Saito, T., et al. (2014).[1][2][3] "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Metrologia. Link

  • BIPM. The application of quantitative NMR (qNMR) for the purity assessment of organic compounds.[10][11]Link[2]

Sources

A Comparative Toxicological Assessment: 4-Fluoroaniline vs. N-(4-fluorophenyl) acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical and chemical synthesis, aniline and acetamide derivatives are foundational scaffolds. This guide provides a detailed comparative analysis of the toxicological profiles of 4-fluoroaniline (4-FA) and its acetylated counterpart, N-(4-fluorophenyl) acetamide (4-FAA). While acetylation is a common strategy to mitigate the toxicity of aromatic amines, this guide reveals a critical nuance: the in vivo metabolic landscape. Experimental data demonstrates that 4-FAA largely undergoes N-deacetylation to regenerate 4-fluoroaniline, suggesting that its long-term toxicity profile is intrinsically linked to the parent amine. 4-Fluoroaniline is demonstrably more acutely toxic and is a weak bacterial mutagen. The primary hazards associated with 4-FA, including hematotoxicity (methemoglobinemia), genotoxicity, and potential carcinogenicity, are therefore highly relevant to the risk assessment of 4-FAA. This document serves to guide researchers in making informed decisions regarding the selection, handling, and risk mitigation strategies for these critical chemical entities.

Introduction: Structure, Utility, and the Toxicological Question

4-Fluoroaniline (4-FA) and N-(4-fluorophenyl) acetamide (4-FAA) are structurally related compounds pivotal in the synthesis of pharmaceuticals, herbicides, and plant growth regulators.[1][2] 4-FA is a primary aromatic amine, a class of chemicals known for potential toxicity, while 4-FAA is its N-acetylated derivative.

The strategic placement of a fluorine atom is often used in medicinal chemistry to enhance metabolic stability and bioavailability.[3] However, the core toxicological concern with aromatic amines like 4-FA is their potential for metabolic activation into reactive electrophiles that can bind to cellular macromolecules, leading to cytotoxicity and genotoxicity. Acetylation, converting the amine to an amide (4-FAA), is generally considered a detoxification pathway that renders the nitrogen lone pair less available for oxidative metabolism.

This guide challenges a simplistic view by examining the metabolic fate and resulting toxicity profiles of both compounds, providing a deeper, mechanism-based understanding essential for drug development and occupational safety.

Comparative Toxicity Profile: A Data-Driven Analysis

The toxicity of these two compounds is best understood through direct comparison of key toxicological endpoints. As will be explored in Section 3, the metabolic conversion of 4-FAA back to 4-FA in vivo is a critical factor, meaning the toxicity of 4-FA is the primary driver of risk for both compounds upon chronic exposure.[4]

Table 1: Summary of Toxicological Data
Toxicological Endpoint4-Fluoroaniline (4-FA)N-(4-fluorophenyl) acetamide (4-FAA)Key Insights
Acute Oral Toxicity LD50 (Rat): 417 mg/kg[1][5]No specific data available; expected to be lower than 4-FA.4-FA is classified as harmful if swallowed.[5] The acute toxicity of 4-FAA is likely lower due to slower absorption and the need for metabolic activation.
Dermal & Eye Irritation Causes severe skin burns and eye damage.[5][6]Causes skin and serious eye irritation.[7]Both compounds are significant irritants, with the primary amine being more corrosive.
Genotoxicity Weakly mutagenic in S. typhimurium (Ames test).[1][8]No direct data available.Due to its metabolism to 4-FA, 4-FAA should be considered to have a similar genotoxic potential.
Carcinogenicity Not classified by IARC.[5] However, its N-nitroso derivative is carcinogenic in rats.[9]No direct data available. Related compound acetamide is a liver carcinogen in rats.[10][11]The potential for 4-FA to form carcinogenic metabolites raises concerns for chronic exposure to both compounds.
Primary Organ Toxicity Blood (methemoglobinemia), liver, mucous membranes, respiratory tract.[6][12]Respiratory tract, skin, and eye irritation.[7]The systemic toxicity of 4-FA, particularly hematotoxicity, is a key concern.

The Decisive Role of Metabolism: A Shared Fate

The central thesis of this comparison is that the toxicity of N-(4-fluorophenyl) acetamide is predominantly dictated by its metabolic conversion to 4-fluoroaniline.

In studies conducted on rats, 4-FAA was found to undergo extensive N-deacetylation, resulting in the excretion of metabolites that were qualitatively identical to those produced from the direct administration of 4-FA.[4] While 4-FA itself is metabolized through ortho- and para-hydroxylation pathways, the primary route of 4-FAA metabolism is the removal of the acetyl group, regenerating the parent amine.[4]

This metabolic linkage has profound implications:

  • Pro-drug Effect: 4-FAA can be viewed as a pro-drug or precursor to the more biologically active 4-FA.

  • Shared Risk Profile: For endpoints related to chronic or repeated exposure, such as organ damage, genotoxicity, and carcinogenicity, the risk assessment for 4-FAA must heavily consider the known hazards of 4-FA.

  • Misleading Acute Data: While 4-FAA may exhibit lower acute toxicity, this masks the potential for long-term harm following its metabolic conversion.

The following diagram illustrates this critical metabolic relationship.

G cluster_faa N-(4-fluorophenyl) acetamide (4-FAA) Exposure cluster_fa 4-Fluoroaniline (4-FA) Exposure cluster_body In Vivo Metabolism cluster_toxicity Toxicological Endpoints FAA 4-FAA (Less Acutely Toxic) Deacetylation N-Deacetylation (Major Pathway) FAA->Deacetylation [1] FA 4-FA (More Acutely Toxic) Activation Metabolic Activation (e.g., N-hydroxylation) FA->Activation Deacetylation->FA Regeneration of parent amine Genotoxicity Genotoxicity Activation->Genotoxicity OrganTox Organ Toxicity (Methemoglobinemia) Activation->OrganTox Carcinogenicity Carcinogenicity (Potential) Activation->Carcinogenicity G cluster_protocol Genotoxicity Testing Workflow TestArticle Test Article (4-FA or 4-FAA) Ames Ames Test (in vitro) OECD 471 TestArticle->Ames Micronucleus Micronucleus Test (in vivo) OECD 474 TestArticle->Micronucleus Result_Ames Result: Gene Mutation Ames->Result_Ames Result_Micro Result: Chromosome Damage Micronucleus->Result_Micro

Standard workflow for genotoxicity assessment.

Implications for Drug Development and Risk Assessment

  • Avoid Misclassification: Do not classify N-(4-fluorophenyl) acetamide as a low-hazard compound based solely on its amide structure or potentially lower acute toxicity. Its metabolic fate links it directly to the hazards of 4-fluoroaniline.

  • Prioritize Early Metabolism Studies: For any novel compound containing the 4-FAA scaffold, early in vitro and in vivo metabolic studies are crucial to determine the extent of N-deacetylation. This will provide a more accurate basis for a tiered toxicity testing strategy.

  • Occupational Health: For laboratory and manufacturing personnel, the handling precautions for 4-FAA should be similar to those for 4-FA, especially where repeated exposure or inhalation is possible. This includes the use of appropriate personal protective equipment (gloves, eye protection) and engineering controls (fume hoods) to prevent skin absorption and inhalation. [5][13]4. Genotoxicity Screening: Given the weak mutagenicity of 4-FA, any novel drug candidate containing this moiety should undergo a thorough genotoxicity assessment, starting with an Ames test and followed by in vivo assays like the micronucleus test if warranted.

Conclusion

While 4-fluoroaniline and N-(4-fluorophenyl) acetamide differ in their acute toxicity and chemical properties, their toxicological profiles converge upon metabolic processing in vivo. The primary pathway for 4-FAA metabolism is N-deacetylation, regenerating the parent 4-fluoroaniline. Consequently, the established hazards of 4-fluoroaniline—including moderate acute toxicity, skin and eye corrosivity, potential for methemoglobinemia, and weak mutagenicity—must be considered central to the risk assessment of N-(4-fluorophenyl) acetamide. Researchers and drug development professionals should treat the acetamide with a level of caution that reflects the toxicity of its metabolic product, ensuring that risk mitigation strategies are based on a comprehensive understanding of the compound's biological fate, not just its initial chemical form.

References

  • Nicholls, A. W., et al. (1999). Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation. Xenobiotica, 29(2), 205-16.

  • PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Central Drug House (P) Ltd. (n.d.). 4-FLUORO ANILINE MATERIAL SAFETY DATA SHEET.

  • Tox Lab. (n.d.). Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474). Retrieved from [Link]

  • Singer, G. M., et al. (1986). The effect of substituents in the aromatic ring on carcinogenicity of N-nitrosomethylaniline in F344 rats. Cancer Letters, 31(2), 169-74.

  • Zimmer, D., et al. (1980). Bacterial mutagenicity and mammalian cell DNA damage by several substituted anilines. Mutation Research, 77(4), 317-26.

  • Nucro-Technics. (n.d.). OECD 474: In vivo Mammalian Micronucleus Test. Retrieved from [Link]

  • Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). Retrieved from [Link]

  • OECD. (2016). Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4.

  • OECD. (n.d.). Test No. 474: Mammalian Erythrocyte Micronucleus Test. Retrieved from [Link]

  • OECD. (n.d.). Test No. 474: Mammalian Erythrocyte Micronucleus Test. Retrieved from [Link]

  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Bacterial Reverse Mutation Test (Ames Test, OECD 471). Retrieved from [Link]

  • PubChem. (n.d.). N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). Retrieved from [Link]

  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

  • Tanner, D. C., & Lipsky, M. M. (1984). Effect of lead acetate on N-(4'-fluoro-4-biphenyl)acetamide-induced renal carcinogenesis in the rat. Carcinogenesis, 5(9), 1109-13.

  • U.S. Environmental Protection Agency. (n.d.). N-(4-fluorophenyl)-2-phenylacetamide - Hazard Genotoxicity. CompTox Chemicals Dashboard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acetamide. Retrieved from [Link]

  • Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Duckett, C. J., et al. (2006). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling. Xenobiotica, 36(1), 53-68.

  • Chemsrc. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

  • IARC. (1999). Acetamide. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71.

  • Aliabadi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(Suppl), 159-164.

  • Lenz, E. M., et al. (2007). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. Metabolomics, 3(4), 459-472.

  • Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Fluoroacetamide. Agriculture & Environment Research Unit (AERU). Retrieved from [Link]

  • Australian Government Department of Health. (2016). Acetamide, N-methyl-: Human health tier II assessment. IMAP.

  • Tavallaei, M., et al. (2020). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 26(1), 1-8.

  • Aliabadi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(Suppl), 159-164.

  • Kakehashi, A., et al. (2020). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. Toxicological Sciences, 177(2), 448-459.

  • Key Organics Limited. (2019). Safety Data Sheet - N-(4-Fluorophenyl)acetamide.

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Comparative Analysis of Bioavailability: Linear Pyrrolidine Acetamides vs. Cyclic Lactams in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding and Evaluating Oral Absorption

For drug development professionals, optimizing oral bioavailability is a cornerstone of creating effective and convenient therapeutics. The structural scaffold of a molecule plays a pivotal role in dictating its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of two prevalent heterocyclic structures in medicinal chemistry: linear pyrrolidine acetamides and their cyclic counterparts, lactams (specifically, those incorporating a pyrrolidine ring, such as pyrrolidones). We will explore the underlying physicochemical principles that govern their bioavailability and detail the experimental workflows required to validate these properties, empowering researchers to make more informed decisions in lead optimization.

The pyrrolidine nucleus is a highly valued scaffold in pharmaceutical science, appearing in numerous FDA-approved drugs due to its ability to explore three-dimensional space and contribute to molecular stereochemistry[1][2]. The distinction between a linear acetamide substituent and a cyclic lactam structure, however, introduces critical differences in conformational rigidity, polarity, and metabolic stability that directly impact a compound's journey from ingestion to systemic circulation[3][4].

The Structural and Physicochemical Divide

The fundamental difference between these two classes lies in the disposition of the amide group. In linear pyrrolidine acetamides, the acetamide moiety is a flexible side chain. In a cyclic lactam like 2-pyrrolidone (a γ-lactam), the amide bond is incorporated into the ring itself, creating a more rigid, planar amide system within a non-planar saturated ring[5]. This structural variance is the genesis of their differing bioavailability profiles.

G cluster_0 Linear Pyrrolidine Acetamide cluster_1 Cyclic Lactam (2-Pyrrolidone) a a b b

Caption: General chemical structures of a linear pyrrolidine acetamide vs. a cyclic lactam.

  • Flexibility vs. Rigidity: The linear acetamide's rotational freedom allows it to adopt multiple conformations. This can be advantageous for binding to a flexible target but may come at an entropic cost and expose metabolically labile sites. The lactam's rigidity, by contrast, can pre-organize the molecule into a bioactive conformation, potentially improving binding affinity and shielding the amide bond from hydrolysis[6].

  • Polarity and Hydrogen Bonding: Both structures contain hydrogen bond donors and acceptors. However, the constrained nature of the lactam amide can influence its interaction with water and membrane lipids. The ability of cyclic peptides, which contain multiple lactam-like bonds, to "hide" their polar groups by forming internal hydrogen bonds is a key strategy for enhancing membrane permeability[6][7]. Linear acetamides may have more exposed polar surface area, potentially hindering passive diffusion across the gut wall[8].

  • Metabolic Stability: The amide bond is a common site for enzymatic hydrolysis. The steric hindrance and conformational constraints of a cyclic lactam can offer greater resistance to amidases compared to a more accessible linear amide[3]. For instance, the metabolism of the pyrrolidine derivative prolintane has been shown to proceed via lactam formation[9]. However, this is not a universal rule and is highly dependent on the specific molecular context.

Experimental Workflow for Bioavailability Assessment

A tiered approach, moving from high-throughput in vitro assays to more complex in vivo studies, is essential for efficiently evaluating and comparing drug candidates. This workflow provides a self-validating system, where data from early assays inform the design of subsequent, more resource-intensive experiments.

Caption: Tiered experimental workflow for assessing oral bioavailability.

The Caco-2 permeability assay is a cornerstone of this workflow. Derived from a human colon adenocarcinoma cell line, Caco-2 cells differentiate into a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and expressing key efflux transporters like P-glycoprotein (P-gp)[10][11][]. This makes it a more biologically relevant model than simple artificial membranes (PAMPA), as it can assess passive diffusion, active transport, and active efflux[10].

Protocol: Bidirectional Caco-2 Permeability Assay

This protocol is designed to determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) direction, simulating absorption, and the basolateral-to-apical (B-A) direction, to identify active efflux.

Objective: To quantify the intestinal permeability of a linear pyrrolidine acetamide and a cyclic lactam and to calculate their efflux ratios.

Materials:

  • Caco-2 cells (passage 40-60)

  • Transwell inserts (24-well format, 0.4 µm pore size)

  • Culture medium (DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transport buffer (Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Test compounds (10 mM stock in DMSO)

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability), Talinolol (P-gp substrate)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of Transwell inserts at a density of ~60,000 cells/cm².

    • Culture for 18-22 days, replacing the medium every 2-3 days, to allow for full differentiation and monolayer formation[10][11].

    • Causality Check: This extended culture period is critical for the cells to polarize and express the tight junctions and transporter proteins necessary to form a valid intestinal barrier model[11].

  • Monolayer Integrity Validation:

    • Before the experiment, measure the TEER of each well.

    • Only use monolayers with TEER values > 250 Ω·cm². This confirms the integrity of the tight junctions between cells[13].

    • Trustworthiness: This step is a non-negotiable quality control measure. A low TEER value indicates a leaky monolayer, which would yield artificially high permeability data and invalidate the results[13].

  • Permeability Experiment (A-B & B-A):

    • Wash the cell monolayers gently with pre-warmed (37°C) transport buffer.

    • Prepare dosing solutions by diluting the test and control compounds to a final concentration of 10 µM in transport buffer (final DMSO concentration ≤ 0.5%).

    • For A-B transport (n=3 replicates):

      • Add 0.4 mL of the dosing solution to the apical (A) chamber.

      • Add 1.2 mL of fresh transport buffer to the basolateral (B) chamber.

    • For B-A transport (n=3 replicates):

      • Add 1.2 mL of the dosing solution to the basolateral (B) chamber.

      • Add 0.4 mL of fresh transport buffer to the apical (A) chamber.

    • Incubate at 37°C on an orbital shaker (e.g., 50 rpm) for 2 hours.

    • At t=120 min, take a sample from the receiver chamber for LC-MS/MS analysis. Also, take a sample from the donor chamber to confirm the initial concentration.

  • Data Analysis:

    • Quantify the compound concentration in all samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial donor concentration[].

    • Calculate the efflux ratio (ER):

      • ER = Papp (B-A) / Papp (A-B)

    • An ER > 2 is indicative of active efflux, suggesting the compound is a substrate for transporters like P-gp[10].

Interpreting the Data: A Comparative Scenario

To illustrate the practical application, consider the hypothetical data for two compounds, "Lin-Acetamide" and "Cyc-Lactam."

ParameterLin-AcetamideCyc-LactamAtenolol (Control)Propranolol (Control)Interpretation
Papp (A-B) x 10⁻⁶ cm/s 0.86.5< 1.0> 10.0Lin-Acetamide shows low passive permeability. Cyc-Lactam shows moderate-to-high permeability.
Papp (B-A) x 10⁻⁶ cm/s 4.27.1--Both compounds show transport from the basolateral to the apical side.
Efflux Ratio (ER) 5.251.1--Lin-Acetamide is a significant substrate for an efflux pump (ER > 2). Cyc-Lactam is not.
Predicted Human Absorption < 30%> 80%~50%>90%The combination of low permeability and high efflux severely limits the predicted absorption of Lin-Acetamide.

In this scenario, the linear acetamide's flexibility and exposed polar groups may contribute to its low passive permeability. Furthermore, it is identified as a substrate for an efflux transporter, a common liability for orally administered drugs. The cyclic lactam, conversely, exhibits favorable permeability and avoids efflux, suggesting its rigid, more compact structure is better suited for traversing the intestinal barrier. This data strongly suggests that the Cyc-Lactam scaffold is a more promising starting point for developing an orally bioavailable drug.

From In Vitro to In Vivo: The Final Verdict

While in vitro data are highly informative, the gold standard for determining bioavailability (F) is an in vivo pharmacokinetic (PK) study in an animal model[14][15]. This involves administering the compound both intravenously (IV) and orally (PO) to determine the fraction of the oral dose that reaches systemic circulation[16][17].

Absolute Bioavailability (F%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100 [18]

The in vivo study integrates all physiological factors, including first-pass metabolism in the gut wall and liver, which cannot be fully modeled in vitro[19][20]. For our hypothetical compounds, the Cyc-Lactam would be prioritized for in vivo studies based on its superior in vitro profile. The results of such a study provide the definitive data needed to advance a compound toward clinical development.

The choice between a linear pyrrolidine acetamide and a cyclic lactam scaffold has profound implications for oral bioavailability. While linear structures offer synthetic flexibility, they may be more susceptible to low permeability, efflux, and metabolic degradation. Cyclic lactams, through their conformational rigidity and potential to shield polar groups, often present a more robust starting point for achieving favorable oral absorption. A systematic and validated experimental workflow, beginning with physicochemical analysis and progressing through rigorous in vitro models like the Caco-2 assay to definitive in vivo PK studies, is the most reliable strategy for guiding medicinal chemistry efforts and selecting drug candidates with the highest probability of success.

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A Comparative Guide to the Anti-inflammatory Properties of N-(4-fluorophenyl) acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the N-(4-fluorophenyl) acetamide scaffold has emerged as a structure of significant interest for the development of novel therapeutic agents.[1][2] This guide provides a comprehensive evaluation of its derivatives as potential anti-inflammatory drugs. The persistent challenge in anti-inflammatory therapy is to mitigate the well-documented gastrointestinal and cardiovascular side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] These adverse effects primarily stem from the non-selective inhibition of cyclooxygenase (COX) enzymes. This document aims to objectively compare the performance of various N-(4-fluorophenyl) acetamide derivatives, presenting supporting experimental data to guide researchers and drug development professionals in identifying promising new chemical entities with improved efficacy and safety profiles.

Core Mechanism of Action: Targeting Cyclooxygenase Enzymes

The inflammatory cascade is a complex biological process, with cyclooxygenase (COX) enzymes playing a pivotal role. These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[3][5]

There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function and platelet aggregation.[3]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. Its activation leads to the production of pro-inflammatory prostaglandins at the site of inflammation.[3]

The therapeutic, anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2, whereas the common and often severe side effects, like gastric ulcers, are a direct result of inhibiting the protective COX-1 isoform.[3] This understanding led to the development of selective COX-2 inhibitors, such as Celecoxib, which serve as a critical benchmark for evaluating new anti-inflammatory agents.[4][5]

cluster_pathway Arachidonic Acid Cascade cluster_inhibition Inhibition Mechanism AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam Gastro Gastroprotection Platelet Aggregation Renal Function PGs_phys->Gastro Inflam Inflammation Pain Fever PGs_inflam->Inflam NSAIDs Traditional NSAIDs NSAIDs->COX1 Inhibits Both NSAIDs->COX2 Inhibits Both COXIBs N-(4-fluorophenyl) acetamide derivatives & Selective COX-2 Inhibitors COXIBs->COX2 Selectively Inhibits

Caption: The Arachidonic Acid Cascade and COX Inhibition Pathways.

General Synthesis of N-(4-fluorophenyl) acetamide Derivatives

The synthesis of the target derivatives is typically achieved through a straightforward amide coupling reaction. A common and effective method involves the reaction of 4-fluorophenylacetic acid with a variety of substituted anilines or other primary amines. The reaction is facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in an appropriate solvent like acetonitrile.[6] An alternative route involves the reaction of a substituted aniline with chloroacetyl chloride.[7]

cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_process Process Acid 4-Fluorophenyl acetic acid Mix Mix & Stir Acid->Mix Aniline Substituted Aniline (R-NH2) Aniline->Mix Coupling EDC, HOBt Coupling->Mix Solvent Acetonitrile Solvent->Mix Time Stir 24h Time->Mix Evap Evaporate Solvent Mix->Evap Extract Work-up & Extraction Evap->Extract Purify Purification Extract->Purify Product N-(substituted phenyl) -2-(4-fluorophenyl)acetamide Purify->Product

Caption: General Synthesis Workflow for Amide Coupling.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of N-(4-fluorophenyl) acetamide derivatives is critically assessed by their ability to selectively inhibit the COX-2 enzyme over COX-1. The data presented below summarizes the in vitro enzymatic inhibition (IC50 values) and in vivo efficacy for a selection of derivatives compared to the established NSAID, Celecoxib. The Selectivity Index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a key indicator of COX-2 selectivity; a higher SI value is desirable.

Compound IDDerivative ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)In Vivo Activity (% Edema Inhibition)Reference
Celecoxib Pyrazole-based77.45.0 - 17.6>4.4High[7]
Compound 14 Flufenamic Acid Conjugate15 - 265.0 - 17.65.01Not Reported[7]
Compound 16 Flufenamic Acid ConjugateNot ReportedNot Reported5.86Not Reported[7]
Thiazolylhydrazine Analog Thiazole-basedNot Reported0.1410.00 - 714.28High[5]
Phenol Acetamide 1 Phenol-basedNot Reported0.768Not ReportedModerate[8][9]
Phenol Acetamide 2 Phenol-basedNot Reported0.616Not ReportedModerate[8][9]
Celecoxib (Reference) Pyrazole-basedNot Reported0.041Not ReportedHigh[8][9]

Analysis of Structure-Activity Relationships (SAR):

The compiled data indicates that the N-(4-fluorophenyl) acetamide core can be successfully modified to produce potent and selective COX-2 inhibitors.

  • High Selectivity: Thiazolylhydrazine-based derivatives have demonstrated exceptionally high selectivity indices, suggesting that the incorporation of specific heterocyclic rings can significantly enhance COX-2 targeting.[5]

  • Potency: The potency of these derivatives can be comparable to, or in some cases even exceed, that of reference drugs like Celecoxib. For instance, a thiazole derivative with a meta-hydroxy group showed an IC50 of 0.14 µM, comparable to Celecoxib's 0.13 µM in the same study.[5]

  • Influence of Substituents: The presence of a fluoro-atom at the para-position of an N-1 phenyl ring has been noted as a key feature for potent and selective COX-2 inhibition in related quinoline structures.[3] Similarly, the inclusion of sulfonamide or methanesulfonyl groups is vital for selective COX-2 inhibition, a feature seen in many diaryl heterocyclic "coxibs".[5]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay quantifies the potency of a compound to inhibit the peroxidase activity of recombinant human COX-1 and COX-2.

Principle: The assay measures the fluorescence of resorufin, a product formed by the reaction of the peroxidase component of COX with a specific substrate. A decrease in fluorescence in the presence of the test compound indicates inhibition.

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is incubated in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) with a heme cofactor for 5 minutes at 25°C.

  • Compound Addition: The N-(4-fluorophenyl) acetamide derivative, dissolved in a suitable solvent (e.g., DMSO), is added to the enzyme solution at various concentrations. A vehicle control (DMSO) and a reference inhibitor (e.g., Celecoxib) are run in parallel. The mixture is incubated for a further 10 minutes.

  • Reaction Initiation: The reaction is initiated by adding a solution containing arachidonic acid and a fluorometric substrate (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).

  • Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader. The kinetics of the reaction are monitored by measuring the fluorescence emission at 590 nm with an excitation wavelength of 560 nm for 5-10 minutes.

  • Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition for each compound concentration is determined relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using non-linear regression analysis.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to assess the acute anti-inflammatory activity of novel compounds.[9][10]

Principle: The subcutaneous injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory effect.

Step-by-Step Methodology:

  • Animal Acclimatization: Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week before the experiment. They are fasted overnight with free access to water.

  • Compound Administration: The animals are divided into groups (n=6). The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose). The reference group receives a standard drug (e.g., Indomethacin or Celecoxib). The test groups receive the N-(4-fluorophenyl) acetamide derivatives at various doses, typically administered orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after compound administration, 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Edema Measurement: The paw volume is measured immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of edema is calculated for each animal at each time point: % Edema = [(Vt - V0) / V0] * 100, where Vt is the paw volume at time 't'. The percentage of inhibition of edema is then calculated for each group compared to the control group: % Inhibition = [1 - (Edema_test / Edema_control)] * 100.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Acclimatize 1. Acclimatize Rats (1 week) Grouping 2. Group Animals (Control, Ref, Test) Acclimatize->Grouping Administer 3. Administer Compound (Oral or IP) Grouping->Administer Measure0 4. Measure Initial Paw Volume (V0) Administer->Measure0 Inject 5. Inject Carrageenan (Induce Edema) Measure0->Inject MeasureT 6. Measure Paw Volume at t=1, 2, 3, 4h (Vt) Inject->MeasureT CalcEdema 7. Calculate % Edema MeasureT->CalcEdema CalcInhibit 8. Calculate % Inhibition CalcEdema->CalcInhibit Result Final Result: Anti-inflammatory Efficacy CalcInhibit->Result

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

Discussion and Future Perspectives

The evaluation of N-(4-fluorophenyl) acetamide derivatives clearly demonstrates their potential as a promising scaffold for the development of new anti-inflammatory agents. The data reveals that specific structural modifications, particularly the introduction of thiazole and sulfonamide moieties, can lead to compounds with high potency and excellent selectivity for the COX-2 enzyme.[5] Some studies have also pointed towards an enhanced gastric tolerability profile for certain derivatives, directly addressing a major drawback of traditional NSAIDs.[11]

Future research in this area should focus on several key aspects:

  • Lead Optimization: Promising compounds, such as the highly selective thiazole derivatives, should undergo further structural optimization to enhance their pharmacokinetic and pharmacodynamic properties.

  • Mechanism Elucidation: While COX-2 inhibition is the primary target, investigating potential off-target effects or interactions with other inflammatory pathways (e.g., lipoxygenase) could reveal dual-action candidates with broader therapeutic benefits.

  • Advanced In Vivo Studies: Compounds demonstrating strong in vitro and acute in vivo activity should be advanced to more chronic models of inflammation (e.g., adjuvant-induced arthritis) and undergo comprehensive safety and toxicology profiling, with a particular focus on cardiovascular safety.

Conclusion

N-(4-fluorophenyl) acetamide derivatives represent a versatile and highly promising platform for the design of next-generation anti-inflammatory drugs. The ability to fine-tune the core structure to achieve high potency and COX-2 selectivity offers a clear path toward developing safer and more effective alternatives to existing NSAIDs. The comparative data and protocols provided in this guide serve as a foundational resource for researchers dedicated to advancing this important class of therapeutic agents.

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Navigating the Maze: A Comparative Guide to the Cross-Reactivity of Fluorophenyl Acetamides in Opioid Immunoassay Screens

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Challenge of Synthetic Opioid Detection

The opioid crisis continues to be a significant public health challenge, exacerbated by the constant emergence of novel psychoactive substances (NPS), particularly highly potent synthetic opioids. Among these, fentanyl analogs, including fluorophenyl acetamides, present a formidable challenge to clinical and forensic toxicology. These compounds, often manufactured in clandestine laboratories, possess structural similarities to fentanyl but with modifications that can drastically alter their potency and, critically, their detectability by standard screening methods.

Immunoassays are the frontline tool for rapid drug screening in many laboratory settings due to their speed, cost-effectiveness, and high-throughput capabilities.[1][2] However, the specificity of these assays is dependent on the structural recognition of the target analyte by a specific antibody.[3] Structural modifications, such as the addition of a fluorine atom to the phenyl ring of fentanyl, can significantly impact this antibody-antigen interaction, leading to variable and often reduced cross-reactivity. This can result in false-negative screening results, with potentially severe consequences for patient care and public safety.

This guide provides a comprehensive comparison of the cross-reactivity of common fluorophenyl acetamides, such as 2-fluorofentanyl and para-fluorofentanyl (p-fluorofentanyl), with various commercial opioid immunoassay screens. We will delve into the experimental data, explore the molecular basis for these interactions, and provide detailed protocols for assessing cross-reactivity in your own laboratory, empowering researchers, scientists, and drug development professionals to navigate this complex analytical landscape with confidence.

The Molecular Basis of Cross-Reactivity: A Tale of Structure and Affinity

The principle of an immunoassay hinges on the specific binding of an antibody to its target antigen.[3] In the context of opioid screening, these antibodies are designed to recognize the core structure of a particular opioid, such as morphine or fentanyl. Cross-reactivity occurs when the antibody binds to a structurally similar but different molecule.[3] The degree of cross-reactivity is determined by the similarity of the analog's three-dimensional shape and chemical properties to the target analyte.[3]

For fentanyl and its analogs, the core 4-anilidopiperidine structure is the primary determinant of antibody recognition.[4] However, modifications to this core structure, such as the introduction of a fluorine atom on the phenethyl group, create a family of fluorophenyl acetamide derivatives. The position of this fluorine atom (ortho-, meta-, or para-) can subtly alter the molecule's conformation and electronic distribution, thereby influencing its affinity for the antibody's binding site. Generally, immunoassays exhibit high cross-reactivity for fentanyl itself, while the detection of its numerous analogs can vary significantly depending on their structural class.[5]

Caption: A streamlined workflow for determining the cross-reactivity of an opioid immunoassay.

Authoritative Grounding and Best Practices

The validation of immunoassays and the characterization of cross-reactivity are governed by established scientific principles and guidelines from authoritative bodies.

  • Substance Abuse and Mental Health Services Administration (SAMHSA): SAMHSA provides mandatory guidelines for federal workplace drug testing programs. [3][6][7][8]While these guidelines have not historically included many novel synthetic opioids, there is a continuous effort to update them to reflect the current drug landscape. [2][3][7][8]The recent proposal to include fentanyl in the testing panel underscores the growing recognition of the threat posed by synthetic opioids. [7][8][9]* Clinical and Laboratory Standards Institute (CLSI): CLSI develops standards and guidelines for clinical laboratories. Their documents on immunoassay interference and quality assessment provide a framework for robust validation studies, including the assessment of cross-reactivity. [10][11][12]* Forensic Toxicology Standards: The forensic toxicology community adheres to rigorous standards for method validation to ensure the scientific defensibility of their results. Organizations like the Society of Forensic Toxicologists (SOFT) and the American Academy of Forensic Sciences (AAFS) promote best practices in this field.

Key Considerations for Researchers:

  • Confirmatory Testing: It is imperative to remember that immunoassays are screening tests. All presumptive positive results should be confirmed by a more specific and sensitive method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). [13][14]* Assay Selection: When selecting an immunoassay, carefully review the manufacturer's package insert for information on cross-reactivity with relevant fentanyl analogs. However, be aware that this information may not be exhaustive.

  • Stay Informed: The landscape of synthetic opioids is constantly changing. Stay abreast of the latest trends in drug use and the emergence of new analogs to ensure your testing methods remain relevant and effective.

Conclusion

The cross-reactivity of fluorophenyl acetamides and other fentanyl analogs in opioid immunoassay screens is a complex and critical issue for the scientific community. A thorough understanding of the structural basis of antibody recognition, coupled with rigorous in-house validation of immunoassay performance, is essential for accurate and reliable screening results. By following established protocols and adhering to authoritative guidelines, researchers, scientists, and drug development professionals can enhance the quality of their data and contribute to a more effective response to the ongoing opioid crisis. This guide serves as a foundational resource to aid in this endeavor, promoting scientific integrity and informed decision-making in the face of this evolving analytical challenge.

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Safety Operating Guide

Proper Disposal of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Core Principles of Chemical Waste Management

The fundamental principle for the disposal of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide is to treat it as a hazardous waste. All disposal activities must be conducted in strict accordance with local, regional, and national environmental regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with established protocols.

Hazard Assessment and Waste Classification

This compound is classified as a halogenated organic compound due to the presence of a fluorine atom on the phenyl ring.[1] This classification is critical for proper waste segregation and disposal. Halogenated organic wastes are typically managed separately from non-halogenated organic wastes.[1]

Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), certain spent halogenated solvents are listed as hazardous wastes under the "F" codes (wastes from non-specific sources).[2] While this compound may not be explicitly listed, its properties as a halogenated organic compound necessitate its management as a hazardous waste.

Table 1: Key Data for Disposal Considerations

PropertyValue/InformationImplication for Disposal
Chemical Classification Halogenated Organic CompoundRequires segregation into a dedicated halogenated waste stream.
Physical State Solid (presumed based on similar compounds)Solid waste should be segregated from liquid waste.
Likely Hazards Potential for skin and eye irritation. May be harmful if swallowed or inhaled.Requires appropriate Personal Protective Equipment (PPE) during handling and disposal.
Recommended Disposal Method IncinerationHigh-temperature incineration is the preferred method for destroying halogenated organic compounds.[1][3][4]
EPA Waste Code (Anticipated) F-listed waste (if used as a solvent) or D-listed if exhibiting hazardous characteristics.Proper waste code assignment is crucial for regulatory compliance.

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, it is mandatory to wear appropriate PPE to minimize exposure risks.

  • Eye Protection : Chemical splash goggles are required.[5]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[5] Always inspect gloves for any signs of degradation before use.

  • Body Protection : A laboratory coat must be worn.[5]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[6]

Diagram 1: Personal Protective Equipment (PPE) Workflow

PPE_Workflow Start Assess Hazards Goggles Wear Chemical Splash Goggles Start->Goggles Gloves Wear Nitrile or Neoprene Gloves Start->Gloves LabCoat Wear a Laboratory Coat Start->LabCoat Respirator Consider a Respirator (if dust/aerosol risk) Start->Respirator Proceed Proceed with Handling Goggles->Proceed Gloves->Proceed LabCoat->Proceed Respirator->Proceed Disposal_Workflow Start Identify Waste as Halogenated Organic Segregate Segregate into Dedicated Halogenated Waste Container Start->Segregate Label Label Container with Contents and Hazards Segregate->Label Store Store in Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS Incineration Professional Disposal (Incineration) ContactEHS->Incineration

Caption: Step-by-step process for proper disposal.

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is crucial.

For Minor Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand. [7][8]3. Carefully sweep or scoop the absorbed material into a designated hazardous waste container. [7][9]4. Decontaminate the spill area with a suitable cleaning agent and wipe clean.

  • Dispose of all cleanup materials as halogenated hazardous waste. [9] For Major Spills:

  • Evacuate the immediate area and alert others.

  • If the substance is volatile or creating dust, close the laboratory door and increase ventilation through a fume hood if it is safe to do so. [7]3. Contact your institution's EHS or emergency response team immediately.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of waste segregation for halogenated organic compounds, utilizing appropriate personal protective equipment, and following established disposal protocols, researchers can minimize risks and ensure regulatory compliance. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

  • U.S. Environmental Protection Agency. (n.d.). RCRA F Codes - Wastes from Non-Specific Sources. Retrieved from [Link]

  • Stockholm Convention. (n.d.). Waste incinerators. Toolkit. Retrieved from [Link]

  • Bucknell University. (2016). Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Hazardous waste incineration – A viable and environmentally sound option. (1999, March 1). International Solid Waste Association. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-fluorophenyl)acetamide. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). A Citizen's Guide to Incineration. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Protective Gear. Organic Chemistry. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]

  • Chem Klean. (n.d.). How to Clean Up a Chemical Spill. Retrieved from [Link]

  • Inspire Waste Management. (2021, February 25). Hazardous Waste Incineration. Retrieved from [Link]

  • LPS. (2024, October 7). Safety Data Sheet (SDS) Acetamide. Retrieved from [Link]

  • U.S. Department of Justice, Drug Enforcement Administration. (n.d.). Drug Disposal Information. Retrieved from [Link]

  • World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

  • PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetamide, PA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acetamide. Retrieved from [Link]

  • Nakamura, K., Ishii, Y., Takasu, S., Nohmi, T., Shibutani, M., & Ogawa, K. (2020). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. Journal of toxicologic pathology, 33(4), 269–279. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-fluorophenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide. PubChem. Retrieved from [Link]

  • Chembase.cn. (2025, May 20). N-phenyl-N-propylacetamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Retrieved from [Link]

  • Zuba, D., Sekuła, K., & Buczek, A. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-Ethylheptedrone). Molecules (Basel, Switzerland), 28(12), 4699. [Link]

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Comprehensive Safety and Handling Guide for N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide. As a research chemical, it is imperative to treat this compound with the utmost care, adhering to stringent safety measures to mitigate potential risks. This document is structured to provide clear, actionable guidance rooted in established laboratory safety principles and data from closely related compounds.

Hazard Assessment and Chemical Profile

Based on data for N-(4-fluorophenyl)acetamide, the primary hazards are anticipated to be:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation.[1]

Given these potential hazards, all handling procedures must be designed to prevent direct contact and inhalation.

Table 1: Chemical and Physical Properties of N-(4-fluorophenyl)acetamide (Analog)

PropertyValueSource
Molecular FormulaC₈H₈FNOPubChem[1]
Molecular Weight153.15 g/mol PubChem[1]
AppearanceWhite SolidFisher Scientific[2]
Melting Point113 - 115 °CSigma-Aldrich
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is crucial to ensure comprehensive protection when handling this compound. The selection of appropriate PPE is the most critical step in mitigating exposure risks.

Core PPE Requirements:

  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[3] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][4]

  • Hand Protection: Chemical-resistant gloves are essential. Disposable nitrile gloves provide good short-term protection against a wide range of chemicals and should be used.[3] It is critical to inspect gloves for any signs of degradation or perforation before each use and to change them immediately upon contamination.[3]

  • Body Protection: A fully buttoned lab coat, preferably made of a flame-resistant material like Nomex® with cotton clothing underneath, should be worn to protect against spills.[3] Ensure that the lab coat provides complete coverage of the arms.

  • Footwear: Closed-toe and closed-heel shoes that cover the entire foot are required.[3][5] Perforated shoes or sandals are strictly prohibited in the laboratory.[5]

Respiratory Protection:

All manipulations of solid this compound that could generate dust, as well as handling of its solutions, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates or vapors.[6][7] If engineering controls like a fume hood are not feasible or are insufficient to maintain exposure below permissible limits, respiratory protection is required.[3] The use of a respirator necessitates enrollment in a respiratory protection program, including medical evaluation and fit testing.[3][6]

Diagram 1: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Inside-out) Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Wash_Hands Wash Hands Thoroughly Doff3->Wash_Hands Start Start Start->Don1 End End Wash_Hands->End

Caption: Proper sequence for putting on and taking off PPE.

Safe Handling and Operational Plan

Adherence to a strict operational plan is critical for minimizing the risk of exposure and ensuring the integrity of your research.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area within a chemical fume hood for handling this compound.[6]

    • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[2][4]

    • Assemble all necessary equipment and reagents before commencing work.

    • Verify that all containers are properly labeled with the chemical name and associated hazards.[8]

  • Weighing and Aliquoting:

    • Perform all weighing and transfers of the solid compound within the chemical fume hood to contain any dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

    • Close the container tightly immediately after use.[8]

  • Solution Preparation:

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Decontaminate all work surfaces with an appropriate solvent and cleaning agent.

    • Properly dispose of all contaminated disposable materials as hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is paramount.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[9]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air immediately.[9] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Seek immediate medical attention.[10]

Spill Response:

For a small spill, if you are trained and have the appropriate spill kit, you may clean it up.[6]

  • Evacuate all non-essential personnel from the area.

  • Wearing your full PPE, cover the spill with an inert absorbent material.[6][11]

  • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[8][11]

  • Clean the spill area with a suitable solvent and decontaminating solution.

  • For large spills, evacuate the area and contact your institution's emergency response team.[8]

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

Disposal Protocol:

  • Waste Segregation:

    • Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[8][12]

    • Do not mix halogenated organic waste with non-halogenated organic waste, as this can significantly increase disposal costs.[11][13]

    • Keep halogenated waste separate from acidic, basic, and heavy metal waste streams.[11][13]

  • Container Management:

    • Use a container that is compatible with the waste and has a secure, tight-fitting lid.[8]

    • The container must be labeled with "Hazardous Waste" and the full chemical name of the contents.[8][13] Do not use abbreviations.[8]

    • Keep the waste container closed at all times except when actively adding waste.[8][11]

  • Collection and Pickup:

    • Store the waste container in a designated satellite accumulation area.[11]

    • When the container is nearly full, arrange for collection by your institution's environmental health and safety department.[11]

Diagram 2: Waste Disposal Decision Tree

Waste_Disposal Start Waste Generated Is_Halogenated Contains Fluorine? Start->Is_Halogenated Halogenated_Container Collect in Labeled Halogenated Waste Container Is_Halogenated->Halogenated_Container Yes Non_Halogenated_Container Collect in Non-Halogenated Waste Container Is_Halogenated->Non_Halogenated_Container No Segregate Segregate from Acids, Bases, and Metals Halogenated_Container->Segregate Store Store in Satellite Accumulation Area Segregate->Store Arrange_Pickup Arrange for EHS Pickup Store->Arrange_Pickup

Caption: Decision-making process for proper waste segregation.

By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

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  • Hazardous Waste Segregation. Bucknell University. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.